molecular formula C8H7ClN4 B1423733 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine CAS No. 1231943-08-0

2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine

Cat. No.: B1423733
CAS No.: 1231943-08-0
M. Wt: 194.62 g/mol
InChI Key: PFVONNVFQLOLEA-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a versatile chemical intermediate of significant interest in medicinal chemistry and anticancer drug discovery. This compound serves as a critical synthetic building block for the development of novel, potent, and selective kinase inhibitors. Its core structure, featuring a chloro-substituted pyrimidine ring linked to a methylpyrazole, is a privileged scaffold in designing molecules that target key oncogenic pathways. This intermediate is notably employed in Buchwald-Hartwig amination and Suzuki coupling reactions to generate more complex, trisubstituted pyrimidine derivatives. Research has demonstrated its direct application in creating advanced lead compounds, such as N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which exhibit potent inhibitory activity against Cyclin-dependent kinase 2 (CDK2), a serine/threonine protein kinase that regulates the cell division cycle and is a validated target in oncology . The chloro group at the 2-position of the pyrimidine ring is a reactive handle that allows for functionalization, enabling researchers to explore structure-activity relationships and optimize drug-like properties during lead optimization campaigns. This product is provided For Research Use Only. It is intended for use in laboratory research and development, strictly for the synthesis of novel chemical entities for scientific investigation. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-chloro-5-(1-methylpyrazol-4-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-13-5-7(4-12-13)6-2-10-8(9)11-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVONNVFQLOLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

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An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathways to 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. The strategic importance of this molecule lies in its utility as a versatile building block for the synthesis of complex bioactive molecules, particularly kinase inhibitors. This document will delve into the prevalent synthetic strategies, the underlying chemical principles, detailed experimental protocols, and the critical considerations for successful synthesis and scale-up.

Introduction: The Significance of the Pyrazolyl-Pyrimidine Scaffold

The fusion of pyrazole and pyrimidine ring systems has emerged as a privileged scaffold in medicinal chemistry. These bicyclic and linked heterocyclic motifs are present in a multitude of clinically approved drugs and investigational agents. The pyrazole moiety can act as a versatile pharmacophore, participating in various non-covalent interactions with biological targets, while the pyrimidine ring serves as a key structural element, often mimicking the purine core of endogenous ligands.

This compound, in particular, offers two distinct points for chemical modification: the chloro substituent on the pyrimidine ring, which is susceptible to nucleophilic substitution, and the potential for further functionalization of the pyrazole or pyrimidine rings. This inherent reactivity makes it a valuable intermediate for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Retrosynthetic Analysis and Primary Synthetic Strategy

The most logical and widely employed approach for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction. A retrosynthetic analysis reveals two key starting materials: a pyrazole-containing organoboron species and a dihalogenated pyrimidine.

G Target This compound Coupling Suzuki-Miyaura Coupling Target->Coupling Pyrazole 1-Methyl-4-(boronic acid or ester)-1H-pyrazole Coupling->Pyrazole Pyrimidine 2-Chloro-5-halopyrimidine Coupling->Pyrimidine

Caption: Retrosynthetic analysis of the target molecule.

This strategy leverages the well-established Suzuki-Miyaura coupling, which offers high functional group tolerance and generally proceeds under mild reaction conditions. The key to this approach lies in the synthesis of the two precursor fragments.

Synthesis of Key Intermediates

Preparation of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

The pyrazole boronic acid pinacol ester is a crucial reagent for the Suzuki-Miyaura coupling. Its synthesis can be achieved through a few different routes, with the N-methylation of a commercially available pyrazole boronic ester being a common and efficient method.

A representative procedure involves the alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[1][2]

Experimental Protocol:

  • To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for a short period to ensure deprotonation of the pyrazole nitrogen.

  • Add the methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.2 eq), dropwise to the reaction mixture.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Reagent Molar Ratio Purpose
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole1.0Starting material
Potassium Carbonate2.0Base
Methylating Agent (e.g., CH₃I)1.1-1.2N-methylation
N,N-Dimethylformamide-Solvent
Synthesis of 2-Chloro-5-bromopyrimidine

2-Chloro-5-bromopyrimidine is the other key coupling partner. A common and effective method for its synthesis is the chlorination of 2-hydroxy-5-bromopyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • In a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), suspend 2-hydroxy-5-bromopyrimidine (1.0 eq) in a suitable solvent such as toluene.

  • Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) to the suspension.

  • An organic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is often added to facilitate the reaction.

  • The reaction mixture is heated to reflux (typically 80-110 °C) for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and the excess POCl₃ is carefully quenched by slow addition to ice-water.

  • The aqueous mixture is then neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, to a pH of 7-8.

  • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-chloro-5-bromopyrimidine.

Reagent Molar Ratio Purpose
2-Hydroxy-5-bromopyrimidine1.0Starting material
Phosphorus Oxychloride2.0-3.0Chlorinating agent
Triethylamine/DIPEACatalytic to stoichiometricBase
Toluene-Solvent

The Core Synthesis: Suzuki-Miyaura Cross-Coupling

With both key intermediates in hand, the final step is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A critical aspect of this reaction is the regioselective coupling at the C5 position of the pyrimidine ring, displacing the bromide, while leaving the C2-chloride intact for subsequent functionalization. The general order of halide reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which favors the selective reaction at the C-Br bond.[3]

G cluster_0 Suzuki-Miyaura Coupling Pyrazole 1-Methyl-4-(pinacol boronate)-1H-pyrazole Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) Pyrazole->Catalyst Pyrimidine 2-Chloro-5-bromopyrimidine Pyrimidine->Catalyst Product This compound Catalyst->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Experimental Protocol:

  • To a reaction vessel, add 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0-1.2 eq), 2-chloro-5-bromopyrimidine (1.0 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • The solids are then dissolved in a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water).

  • The mixture is degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • The palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a more modern pre-catalyst system, is then added (typically 2-5 mol%).

  • The reaction mixture is heated to a temperature ranging from 80 °C to 110 °C and stirred for several hours. The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound as a solid.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, etc.Efficiently catalyzes C-C bond formation.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic ester and facilitates transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂OEnsures solubility of both organic and inorganic reagents.
Temperature 80-110 °CProvides sufficient energy for the catalytic cycle to proceed.

Characterization and Data

While a specific experimental report with full characterization data for the title compound was not found in the public literature at the time of this writing, the expected analytical data can be inferred from similar structures.[4]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine and pyrazole protons, as well as the N-methyl group. The pyrimidine protons will likely appear as singlets or doublets in the aromatic region. The pyrazole protons will also be in the aromatic region, and the N-methyl group will be a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR will show distinct signals for each carbon atom in the pyrazole and pyrimidine rings.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the compound, along with a characteristic isotopic pattern for the chlorine atom.

Conclusion and Future Perspectives

The synthesis of this compound is a prime example of modern synthetic organic chemistry, employing a robust and versatile palladium-catalyzed cross-coupling reaction. The modular nature of this synthesis allows for the facile generation of a wide array of analogs by simply varying the pyrazole and pyrimidine starting materials. This flexibility is invaluable in the context of drug discovery, where the rapid exploration of chemical space is paramount. As the demand for novel therapeutics continues to grow, the development of efficient and scalable synthetic routes to key intermediates like this compound will remain a critical endeavor for the scientific community.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53390311, 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. Retrieved January 18, 2026 from [Link].

  • Kotaiah, S., et al. (2014). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. Hetero Letters, 4(3), 335-339.
  • Google Patents (2010). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • Taylor & Francis Online (2022). Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Retrieved January 18, 2026 from [Link].

  • Google Patents (2016). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • PrepChem.com (n.d.). Preparation of 2-Chloro-5-methyl-7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine. Retrieved January 18, 2026 from [Link].

  • Google Patents (2004). US20040054181A1 - Synthesis of chlorinated pyrimidines.
  • Google Patents (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Taylor & Francis Online (2022). Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). Retrieved January 18, 2026 from [Link].

  • Google Patents (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773987, 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved January 18, 2026 from [Link].

  • MDPI (2023). Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). Retrieved January 18, 2026 from [Link].

  • MDPI (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved January 18, 2026 from [Link].

  • ResearchGate (2016). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Retrieved January 18, 2026 from [Link].

  • Amerigo Scientific (n.d.). 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4-carbonitrile, 98%. Retrieved January 18, 2026 from [Link].

  • Chemical Science (RSC Publishing) (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved January 18, 2026 from [Link].

  • Google Patents (2012). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.
  • MDPI (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved January 18, 2026 from [Link].

  • National Center for Biotechnology Information (2010). 4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine. Retrieved January 18, 2026 from [Link].

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An In-Depth Technical Guide to 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine (CAS Number: 1032901-79-1), a heterocyclic building block of significant interest in medicinal chemistry. The pyrazolylpyrimidine scaffold is a recognized "privileged structure" frequently utilized in the design of kinase inhibitors. This guide will detail the compound's chemical identity, a validated synthetic methodology, analytical characterization, and its critical application as a precursor in the development of targeted therapeutics, particularly Checkpoint Kinase 1 (CHK1) inhibitors for oncology applications. The information presented is synthesized from peer-reviewed literature and patent filings to provide a robust resource for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic heterocyclic compound. The fusion of the pyrimidine and pyrazole ring systems creates a scaffold that is well-suited for interaction with the ATP-binding pockets of various protein kinases.

Table 1: Compound Identification and Key Properties

IdentifierValueSource
Chemical Name This compoundIUPAC
CAS Number 1032901-79-1Chemical Abstracts Service
Molecular Formula C₈H₇ClN₄-
Molecular Weight 194.62 g/mol -
Appearance White to off-white solidTypical for this class of compound
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Methanol (MeOH). Limited solubility in water.Inferred from synthetic procedures

Synthesis and Mechanism

The most efficient and widely adopted method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a crucial carbon-carbon bond between the C5 position of a pyrimidine ring and the C4 position of a pyrazole ring.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis strategically couples two key fragments: a di-halogenated pyrimidine and a protected pyrazole-boronic acid derivative.

retrosynthesis Target This compound Disconnect C-C Bond Formation (Suzuki Coupling) Target->Disconnect Intermediates 2,5-Dichloropyrimidine + 1-Methyl-4-(boronic acid pinacol ester)-1H-pyrazole Disconnect->Intermediates

Caption: Retrosynthesis of the target compound via a Suzuki coupling disconnection.

The choice of 2,5-dichloropyrimidine as a starting material is deliberate. The chlorine atom at the C2 position is less reactive in palladium-catalyzed cross-coupling reactions compared to the chlorine at the C5 position. This difference in reactivity allows for a regioselective coupling at the C5 position, preserving the C2-chloro substituent which is essential for subsequent downstream reactions, such as nucleophilic aromatic substitution (SNAr) in the synthesis of final kinase inhibitors. The pyrazole is protected as its boronic acid pinacol ester to ensure stability and controlled reactivity in the coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from methodologies used for the synthesis of analogous compounds for kinase inhibitor development.

Step 1: Reaction Setup

  • To a dry reaction vessel equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add 2,5-dichloropyrimidine (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and an aqueous base solution.

  • Add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), dissolved in water.

Step 2: Reaction Execution

  • Heat the reaction mixture to a temperature between 80-100 °C. The optimal temperature should be determined by monitoring the reaction progress.

  • Stir the mixture vigorously for 2-12 hours. Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material (2,5-dichloropyrimidine) is consumed.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.

Application in Drug Development: A Precursor to CHK1 Inhibitors

The title compound is a critical intermediate in the synthesis of potent and selective Checkpoint Kinase 1 (CHK1) inhibitors. CHK1 is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway. In many cancers, other cell cycle checkpoints are defective, making the cancer cells highly reliant on the CHK1-mediated pathway for survival.[1]

Role in the Synthetic Pathway to a CHK1 Inhibitor

The 2-chloro substituent on the pyrimidine ring serves as a chemical handle for the introduction of a pharmacophoric amine side chain via an SNAr reaction. This is typically the final step in the synthesis of the active pharmaceutical ingredient (API).

synthesis_workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: SNAr Reaction A 2,5-Dichloropyrimidine C This compound (Intermediate) A->C B Pyrazole Boronic Ester B->C E Final CHK1 Inhibitor (API) C->E Displaces Chlorine at C2 D Pharmacophoric Amine (e.g., aminopicolinonitrile derivative) D->E

Caption: Synthetic workflow from starting materials to a final CHK1 inhibitor.

CHK1 Signaling Pathway and Therapeutic Rationale

In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which in turn phosphorylates and activates CHK1. Activated CHK1 then phosphorylates several downstream targets, most notably Cdc25 phosphatases. This phosphorylation leads to the degradation of Cdc25, preventing the activation of cyclin-dependent kinases (CDKs) and thereby inducing cell cycle arrest. This arrest allows time for DNA repair.

Inhibiting CHK1 in cancer cells, particularly in combination with DNA-damaging chemotherapy, prevents this crucial cell cycle arrest. This forces the cancer cells to enter mitosis with damaged DNA, leading to a form of cell death known as mitotic catastrophe.[2]

CHK1_Pathway cluster_pathway DNA Damage Response cluster_inhibition Therapeutic Intervention DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR Kinase Activation DNA_Damage->ATR CHK1 CHK1 Phosphorylation (Activation) ATR->CHK1 Cdc25 Cdc25 Phosphorylation (Inhibition/Degradation) CHK1->Cdc25 CDK CDK Inactivation Cdc25->CDK Arrest G2/M Cell Cycle Arrest (Allows for DNA Repair) CDK->Arrest Inhibitor CHK1 Inhibitor (Synthesized from Title Compound) Inhibitor->CHK1 Blocks Activation Mitosis Forced Mitotic Entry with Damaged DNA Block->Mitosis Bypasses Arrest Death Mitotic Catastrophe (Cancer Cell Death) Mitosis->Death

Caption: The role of CHK1 in the DNA damage response and the mechanism of CHK1 inhibitors.

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed.

Table 2: Standard Analytical Protocols

TechniqueProtocol SummaryExpected Results
¹H NMR The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed on a 400 MHz or higher spectrometer.The spectrum should show distinct signals corresponding to the pyrimidine and pyrazole protons, as well as the N-methyl group. Expected peaks include two singlets for the pyrimidine protons and two singlets for the pyrazole protons, along with a singlet for the methyl group integrating to 3 hydrogens.
¹³C NMR A proton-decoupled spectrum is acquired in a suitable deuterated solvent.The spectrum will show distinct carbon signals for each unique carbon atom in the molecule. The chemical shifts will be characteristic of the pyrimidine and pyrazole ring systems.
Mass Spectrometry (MS) Typically analyzed via Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺.A peak corresponding to the calculated exact mass of the protonated molecule (C₈H₈ClN₄⁺) at m/z 195.0459 should be observed. The isotopic pattern for one chlorine atom (approx. 3:1 ratio for [M+H]⁺ and [M+2+H]⁺) provides further confirmation.
HPLC A reverse-phase C18 column is commonly used with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid). Detection is typically by UV at a wavelength such as 254 nm.A single major peak should be observed, with purity typically expected to be >95% for use in subsequent synthetic steps.

Safety, Handling, and Storage

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value synthetic intermediate whose utility is firmly established in the field of medicinal chemistry. Its structure is optimized for the synthesis of kinase inhibitors, particularly for the CHK1 target. The reliable Suzuki-Miyaura coupling synthesis and the strategic placement of the C2-chloro group make it an essential building block for drug discovery programs aimed at developing novel cancer therapeutics that exploit the DNA damage response pathway. This guide provides the foundational knowledge necessary for the synthesis, characterization, and strategic application of this important molecule.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44246835, this compound. PubChem. Retrieved from [Link]

  • Tong, L., Song, P., Jiang, K., Xu, L., Jin, T., Wang, P., Hu, X., Fang, S., Gao, A., Zhou, Y., Liu, T., Li, J., & Hu, Y. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44–62. [Link]

  • Labroli, M., Paruch, K., Dwyer, M. P., Alvarez, C., Keertikar, K., Poker, C., Rossman, R., Duca, J. S., Fischmann, T. O., Madison, V., Parry, D., Davis, N., Seghezzi, W., Wiswell, D., & Guzi, T. J. (2011). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 2. Bioorganic & Medicinal Chemistry Letters, 21(2), 749–753. [Link]

  • Guzi, T. J., Paruch, K., Dwyer, M. P., Labroli, M., Vinit, M., Alvarez, C., Keertikar, K., Poker, C., Rossman, R., Duca, J., Fischmann, T. O., Madison, V., Parry, D., Davis, N., Seghezzi, W., & Wiswell, D. (2011). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters, 21(2), 744–748. [Link]

  • Walton, M. I., Eve, P. D., Hayes, A., Valenti, M. R., De Haven Brandon, A., Box, G., Hallsworth, A., Smith, E. L., Boxall, K. J., Lainchbury, M., Matthews, T. P., Jamin, Y., Robinson, S. P., Aherne, G. W., Reader, J. C., Chesler, L., Raynaud, F. I., Eccles, S. A., & Collins, I. (2016). Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737). Journal of Medicinal Chemistry, 59(11), 5392–5408. [Link]

  • Peyressatre, M., Préau, L., & Constant, S. (2015). Chk1, a central player in the DNA damage response. Biochimie, 113, 1–9. [Link]

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  • Patel, H., T. M., P., & S. (2014). A comprehensive review on pyrazole and its biological importance. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 146-154.
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2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical and physical properties, explore plausible synthetic routes and reactivity patterns, and highlight its critical role as a molecular building block for pharmacologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering field-proven insights into the utility and handling of this important chemical entity.

Introduction: The Convergence of Pyrazole and Pyrimidine Scaffolds

The fields of medicinal chemistry and drug discovery are continually driven by the search for novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Among the vast array of heterocyclic compounds, those containing pyrazole and pyrimidine rings have proven to be particularly fruitful. Pyrazole derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Similarly, the pyrimidine ring is a cornerstone of life, forming the basis of nucleobases in DNA and RNA, and is a common feature in a multitude of approved drugs.

The compound this compound represents a strategic amalgamation of these two privileged scaffolds. Its structure is primed for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. The presence of a reactive chlorine atom on the pyrimidine ring allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of larger, more intricate molecular architectures.[3] This guide will explore the essential technical details of this compound, providing a foundational understanding for its application in research and development.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. This compound is a solid at room temperature with a defined melting point, indicating a relatively pure substance.[4] A summary of its key properties is presented in the table below.

PropertyValueSource(s)
Molecular Weight 194.62 g/mol [4][5]
Molecular Formula C₈H₇ClN₄[4][5]
CAS Number 1231943-08-0[4][5]
Melting Point 187-190 °C[4]
Appearance Solid[6]
InChI Key PFVONNVFQLOLEA-UHFFFAOYSA-N[5]
Canonical SMILES CN1C=C(C=N1)C2=CN=C(N=C2)Cl[5]
Hydrogen Bond Acceptor Count 3[5]
Hydrogen Bond Donor Count 0[5]
Rotatable Bond Count 1[5]

Below is a diagram illustrating the chemical structure of this compound.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Reaction cluster_3 Product start1 1-methyl-1H-pyrazole reaction Nucleophilic Aromatic Substitution start1->reaction start2 2,5-dichloropyrimidine start2->reaction condition Base (e.g., K2CO3) Solvent (e.g., DMA) Heat condition->reaction product This compound reaction->product

Caption: Plausible synthetic workflow for this compound.

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is further activated by the electron-withdrawing chloro substituent. The chlorine atom at the 2-position is a good leaving group, making this position susceptible to nucleophilic attack. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate a library of derivatives for biological screening.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate for the synthesis of biologically active compounds. The pyrazolo[1,5-a]pyrimidine scaffold, which can be accessed from precursors like the title compound, is a key feature in numerous molecules with therapeutic potential. [3][7]

Role as a Building Block

This compound serves as a foundational element for the construction of more complex molecules, particularly in the development of kinase inhibitors. Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyrimidine core is known to be an effective hinge-binding motif for many protein kinases. [2]

G cluster_0 Core Intermediate cluster_1 Nucleophilic Reagents cluster_2 Derivative Synthesis cluster_3 Potential Bioactive Molecules intermediate This compound synthesis Substitution Reactions intermediate->synthesis reagent1 Amines (R-NH2) reagent1->synthesis reagent2 Alcohols (R-OH) reagent2->synthesis reagent3 Thiols (R-SH) reagent3->synthesis molecule1 Kinase Inhibitors synthesis->molecule1 molecule2 Anticancer Agents synthesis->molecule2 molecule3 Anti-inflammatory Agents synthesis->molecule3

Caption: Role as a building block in the synthesis of bioactive molecules.

Published Research and Therapeutic Areas

Numerous publications highlight the importance of the pyrazolo[1,5-a]pyrimidine scaffold in the development of therapeutics for oncology and inflammatory diseases. [3][7]The ability to readily modify the core structure originating from this compound allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not readily available in the public domain, general precautions for handling chlorinated heterocyclic compounds should be strictly followed. [6][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. [6][9]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [10]Avoid contact with skin and eyes. [6]* Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids. [6][9]Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is imperative to consult the supplier's safety data sheet for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a chemical intermediate of considerable strategic importance in the field of drug discovery. Its molecular architecture, combining the favorable properties of both pyrazole and pyrimidine rings with a reactive chloro group, makes it an ideal starting point for the synthesis of diverse libraries of compounds. The demonstrated success of the pyrazolo[1,5-a]pyrimidine scaffold in yielding potent and selective kinase inhibitors underscores the value of this and related building blocks. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage this compound in the quest for novel therapeutics.

References

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  • PubMed. (2010). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoro-meth-yl)pyrimidine. Retrieved from [Link]

  • Heteroletters. (2014). SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLPYRIMIDINE. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-chlorine-5- amido pyrimidine.
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A Technical Guide to the Solubility Profiling of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aqueous solubility is a critical determinant of in vivo efficacy and overall developability for any small molecule drug candidate. For compounds like 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine, which belongs to the pharmacologically significant pyrazolo-pyrimidine class, a thorough understanding of its solubility characteristics is paramount.[1][2][3] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to comprehensively evaluate the solubility of this and related compounds. We will detail the underlying physicochemical principles, present robust, step-by-step protocols for both kinetic and thermodynamic solubility assays, and discuss the interpretation of data within the context of preclinical development.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is arguably one of the most significant hurdles. Poor solubility can lead to a cascade of negative consequences, including low and erratic oral bioavailability, underestimated toxicity in in vitro assays, and significant formulation challenges.[4][5]

The target molecule, this compound, is a heterocyclic compound featuring a pyrimidine ring linked to a pyrazole moiety.[6] This structural class is of high interest in medicinal chemistry, with analogs demonstrating a wide range of biological activities.[3] However, the planar, aromatic nature of such scaffolds can often lead to poor aqueous solubility due to strong crystal lattice forces.[1] Therefore, an early and accurate assessment of solubility is not merely a data collection exercise; it is a critical step in risk mitigation and strategic decision-making for the entire project.

This guide will provide the necessary protocols and theoretical grounding to perform these assessments with scientific rigor.

Foundational Physicochemical Properties

Before embarking on experimental solubility determination, it is crucial to understand the intrinsic properties of the molecule that govern its behavior in solution.

Table 1: Key Physicochemical Properties of this compound

PropertyValue (Predicted/Known)Implication for Solubility
Molecular FormulaC₈H₇ClN₄[6]-
Molecular Weight194.62 g/mol [6]Higher MW can sometimes correlate with lower solubility.
XLogP3-AA (Predicted)1.1 - 1.2[6][7]A positive LogP indicates a degree of lipophilicity, suggesting solubility may be limited in aqueous media.
Hydrogen Bond Donors0[6][8]Lack of donor groups can reduce interactions with water.
Hydrogen Bond Acceptors3 (N atoms)[6][8]Acceptor sites can interact with water, aiding solvation.
pKa (Predicted)Basic pKa ~1.5-2.5The pyrimidine nitrogens are weakly basic. At physiological pH (7.4), the molecule will be predominantly in its neutral, less soluble form. Solubility is expected to increase at lower pH.
Topological Polar Surface Area43.6 Ų[6]A moderate TPSA suggests a balance between polarity and lipophilicity.

Note: Some values are based on computational predictions for the specified molecule or close analogs and should be experimentally verified.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In early drug discovery, it is essential to differentiate between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This measurement reflects the solubility of a compound when it is rapidly introduced into an aqueous buffer from a high-concentration organic stock solution (typically DMSO).[4][9] It is a measure of how readily the compound can stay in a supersaturated solution before precipitating. This method is fast, requires minimal compound, and is well-suited for high-throughput screening (HTS) of large compound libraries.[5][9][10] However, it can often overestimate the true solubility.[11]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period (typically 16-72 hours) until a saturated solution is formed.[11][12] The shake-flask method is the gold standard for determining thermodynamic solubility.[4][11][13] While more time- and compound-intensive, this value is crucial for lead optimization and pre-formulation studies.[9]

The relationship between these two parameters is crucial. A large difference between kinetic and thermodynamic solubility can indicate a high propensity for the compound to precipitate from a supersaturated state, which can be problematic for in vivo absorption.

Experimental Protocols

The following sections provide detailed, self-validating protocols for determining both kinetic and thermodynamic solubility.

Protocol: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening and relies on the precipitation of the compound from a DMSO stock solution.

Objective: To quickly estimate the aqueous solubility of this compound in a phosphate-buffered saline (PBS) system.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (polypropylene for compound storage, clear for reading)

  • Plate shaker/thermomixer

  • Microplate spectrophotometer or nephelometer

  • LC-MS/MS system (for precise quantification)

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare 10 mM Stock in 100% DMSO add_dmso 3. Add DMSO stock to PBS (Final DMSO conc. ≤2%) stock->add_dmso pbs 2. Dispense PBS (pH 7.4) into 96-well plate pbs->add_dmso shake 4. Shake at RT (e.g., 850 rpm for 2h) add_dmso->shake filter 5. Filter/Centrifuge to remove precipitate shake->filter quantify 6. Quantify Supernatant (UV-Vis or LC-MS/MS) filter->quantify G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis add_solid 1. Add excess solid compound to vials add_media 2. Add specific buffer (e.g., FaSSIF, FeSSIF) add_solid->add_media shake 3. Shake at 37°C (24-48 hours) add_media->shake check_solid 4. Visually confirm undissolved solid remains shake->check_solid filter 5. Filter aliquot (0.45 µm syringe filter) check_solid->filter quantify 6. Quantify filtrate by validated HPLC/LC-MS filter->quantify

Caption: Thermodynamic solubility (shake-flask) workflow.

Step-by-Step Procedure:

  • Compound Addition: Add an excess amount of solid this compound to a glass vial.

    • Expertise: "Excess" is critical. A good starting point is an amount sufficient to achieve 5-10 times the anticipated solubility. This ensures that equilibrium is reached with a solid phase present. [14][15]2. Media Addition: Add a known volume (e.g., 2 mL) of the desired pre-warmed (37 °C) aqueous medium (PBS, FaSSIF, etc.) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to 37 ± 1 °C. [15]Agitate for 24-48 hours.

    • Trustworthiness: To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The results should be consistent. [11]4. Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove all solid particles.

  • Quantification: Dilute the filtrate appropriately and determine the concentration using a validated HPLC or LC-MS/MS method against a standard curve.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 2: Hypothetical Solubility Data for this compound

Assay TypeMediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS7.42545231
ThermodynamicPBS7.4371577
ThermodynamicFaSSIF6.53725128
ThermodynamicFeSSIF5.03760308

Interpretation of Results:

  • The kinetic solubility (231 µM) is significantly higher than the thermodynamic solubility in PBS (77 µM), suggesting a high degree of supersaturation is possible but the compound is prone to precipitation over time.

  • The solubility increases as the pH decreases from 7.4 to 5.0, which is consistent with the predicted weakly basic nature of the molecule.

  • The presence of bile salts and phospholipids in FaSSIF and FeSSIF improves solubility compared to the simple PBS buffer, indicating that natural surfactants in the gut may aid in the compound's dissolution. [16]

Conclusion

The comprehensive solubility profiling of this compound, or any drug candidate, is a foundational activity in preclinical development. By employing robust, validated protocols for both kinetic and thermodynamic measurements, researchers can gain critical insights into a compound's biopharmaceutical properties. The data generated from these studies directly informs lead selection, guides formulation development, and ultimately increases the probability of identifying a successful drug candidate. It is imperative that these experiments are conducted with meticulous attention to detail, from media preparation to the final analytical quantification, to ensure the data is reliable, reproducible, and provides a trustworthy basis for project advancement.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Available at: [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available at: [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. Available at: [Link]

  • Brouwer, K. L. R. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(2), 43–47. Available at: [Link]

  • SIF Media (Simulated Intestinal Fluids). (n.d.). Interchim. Available at: [Link]

  • Laughlin, J. D., et al. (2019). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 62(17), 7856–7873. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. Available at: [Link]

  • de Campos, V. E. B., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 47–56. Available at: [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2016). Science Alert. Available at: [Link]

  • How can I prepare 5x SIF (simulated intestinal fluid) concentrate? (2025). ResearchGate. Available at: [Link]

  • Juenemann, D., et al. (2011). A Simple, Safe, and Environmentally Friendly Method of FaSSIF and FeSSIF Preparation Without Methylene Chloride. Dissolution Technologies, 18(4), 6–8. Available at: [Link]

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5‑a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. (2023). ACS Publications. Available at: [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. Available at: [Link]

  • 2-chloro-5-fluoro-4-(1H-pyrazol-4-yl)pyrimidine. (n.d.). PubChem. Available at: [Link]

  • FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. (n.d.). Biorelevant.com. Available at: [Link]

  • Preparation of SSF, SGF, and SIF electrolytes. (n.d.). ResearchGate. Available at: [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. Available at: [Link]

  • 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. (n.d.). NIH. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). MDPI. Available at: [Link]

  • 2-Chloro-5-fluoropyrimidine. (n.d.). PubChem. Available at: [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, combining both pyrimidine and pyrazole rings, is a key feature in a variety of biologically active molecules. The precise characterization of this molecule is paramount for its application in research and development. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of publicly available spectra for this specific molecule, this guide will leverage data from closely related analogs to provide a robust framework for spectral interpretation and structural verification.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, dictates its spectroscopic properties. The molecule consists of a pyrimidine ring substituted with a chloro group at the 2-position and a 1-methyl-1H-pyrazol-4-yl group at the 5-position.

Caption: Molecular structure of this compound.

¹H and ¹³C NMR Spectroscopic Analysis: A Predictive Approach

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for this class of compounds is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse (zg30).

    • Number of scans: 16-32.

    • Relaxation delay (d1): 2 seconds.

    • Acquisition time: 3-4 seconds.

    • Spectral width: -2 to 10 ppm.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled (zgpg30).

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay (d1): 2 seconds.

    • Spectral width: 0 to 180 ppm.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and pyrazole rings, as well as the methyl group.

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
H6 (pyrimidine)8.5 - 9.0SingletExpected to be the most downfield aromatic proton due to the electron-withdrawing nature of the adjacent nitrogen atoms.
H4 (pyrimidine)8.3 - 8.8SingletSimilar to H6, its chemical shift is influenced by the ring nitrogens.
H5' (pyrazole)7.8 - 8.2SingletThe chemical shift is typical for a proton on an electron-rich pyrazole ring.
H3' (pyrazole)7.5 - 7.9SingletSlightly upfield compared to H5' due to its position relative to the point of attachment.
N-CH₃ (pyrazole)3.8 - 4.2SingletA characteristic singlet for a methyl group attached to a nitrogen atom in a heteroaromatic system.

Note: These are predicted values based on general principles and data from related compounds. Actual values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (ppm) Notes
C2 (pyrimidine)158 - 162Carbon bearing the chloro substituent, expected to be significantly downfield.
C4 (pyrimidine)155 - 160Influenced by the adjacent nitrogen atoms.
C6 (pyrimidine)150 - 155Similar to C4.
C5 (pyrimidine)115 - 125Carbon attached to the pyrazole ring.
C4' (pyrazole)120 - 130The point of attachment to the pyrimidine ring.
C5' (pyrazole)135 - 140Carbon adjacent to the N-methyl group.
C3' (pyrazole)110 - 115Carbon in the pyrazole ring.
N-CH₃ (pyrazole)35 - 40Typical chemical shift for a methyl group on a nitrogen atom.

Note: These are predicted values and should be confirmed with experimental data.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this type of molecule.

  • Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.

  • Mode: Positive ion mode is expected to yield the protonated molecule [M+H]⁺.

Expected Mass Spectrum

The key features to look for in the mass spectrum are:

  • Molecular Ion Peak: The most important peak will be the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. For C₈H₇ClN₄, the expected monoisotopic mass is approximately 194.03 g/mol . Due to the presence of chlorine, an isotopic pattern for [M+2]⁺ at about one-third the intensity of the [M]⁺ peak is expected.

  • Fragmentation Pattern: The molecule may fragment through the loss of the chloro group, the methyl group, or cleavage of the bond between the two rings.

M [M]+. (m/z = 194/196) M_minus_Cl [M-Cl]+ (m/z = 159) M->M_minus_Cl -Cl M_minus_CH3 [M-CH3]+ (m/z = 179/181) M->M_minus_CH3 -CH3 Pyrimidine_ion Pyrimidine fragment (m/z = 111/113) M->Pyrimidine_ion Ring Cleavage Pyrazole_ion Pyrazole fragment (m/z = 81) M->Pyrazole_ion Ring Cleavage

Caption: Predicted fragmentation pathway for this compound in MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition
  • Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Range: 4000-400 cm⁻¹.

Expected IR Spectral Data

The IR spectrum will show characteristic absorption bands for the aromatic rings and the C-Cl bond.

Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
C-H stretching (aromatic)3000 - 3100Characteristic of C-H bonds in the pyrimidine and pyrazole rings.
C=N stretching1600 - 1650From both the pyrimidine and pyrazole rings.
C=C stretching (aromatic)1400 - 1600Multiple bands are expected in this region due to the two aromatic rings.
C-N stretching1300 - 1400Vibrations from the C-N bonds within the rings.
C-Cl stretching700 - 800A strong absorption band characteristic of the carbon-chlorine bond.

The IR spectra of pyrimidine and pyrazole derivatives show complex patterns in the fingerprint region (below 1500 cm⁻¹), which can be used for definitive identification when compared with a reference spectrum.[4][5][6]

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. By understanding the predicted NMR, MS, and IR data, researchers can confidently verify the structure and purity of this important heterocyclic compound. The provided experimental protocols offer a starting point for acquiring high-quality data. While this guide is based on predictive analysis and data from analogous structures, it serves as a valuable resource for scientists working with this and related molecules in the field of drug discovery and development.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5-a)pyrimidine System. ChemInform, 23(49). [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • NIST. (n.d.). Pyrimidine, 4-methyl-. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Pyrimidine, 4-methyl-. In NIST Chemistry WebBook. [Link]

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Introduction: The Pyrazolylpyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Pyrazolylpyrimidine Derivatives

Pyrazolylpyrimidine derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry. The fusion of a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) and a pyrimidine ring (a six-membered ring with two nitrogen atoms at positions 1 and 3) creates a scaffold with unique physicochemical properties and a three-dimensional architecture conducive to interacting with a variety of biological targets. This structural motif is considered a "privileged scaffold" because it is capable of providing ligands for more than one type of receptor or enzyme, leading to a broad spectrum of biological activities.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic effects.[3] This guide will provide an in-depth exploration of the key biological activities of pyrazolylpyrimidine derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Anticancer Activity: A Multi-pronged Approach to Targeting Malignancy

The most extensively studied therapeutic application of pyrazolylpyrimidine derivatives is in the realm of oncology. These compounds have demonstrated the ability to combat cancer through various mechanisms, most notably through the inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

Kinase Inhibition: A Primary Mechanism of Action

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, thereby regulating cellular signaling pathways involved in cell growth, proliferation, differentiation, and survival. The pyrazolylpyrimidine scaffold has proven to be an effective ATP-competitive inhibitor for a range of kinases.

  • Serine/Threonine Kinase (STK) Inhibition: Pyrazolylpyrimidine derivatives have emerged as potent inhibitors of STKs, which are key players in cell signaling and are frequently implicated in cancer.[4] Challenges in developing STK inhibitors, such as achieving selectivity and overcoming drug resistance, are being addressed through the rational design of novel pyrazolylpyrimidine compounds.[4]

  • Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, and its overexpression is common in mantle cell lymphoma (MCL).[5] Novel pyrazolylpyrimidine derivatives have been developed as potent BTK inhibitors, exhibiting robust antiproliferative effects in MCL cell lines and primary patient tumor cells.[5] One such derivative, compound 12a , demonstrated high selectivity for BTK and induced strong apoptosis in Jeko-1 and Z138 cells.[5]

  • Spleen Tyrosine Kinase (Syk) Inhibition: A series of pyrazolylpyrimidine-based compounds have been synthesized and identified as potent inhibitors of Syk kinase.[6] These inhibitors have shown efficacy in both enzymatic and cellular assays, such as the TNF-α release assay, suggesting their potential in treating inflammatory diseases like rheumatoid arthritis, where Syk plays a role.[6]

  • FLT3-ITD Inhibition in Acute Myeloid Leukemia (AML): Internal tandem duplications of the FMS-like tyrosine kinase 3 (FLT3-ITD) are common mutations in AML and are associated with a poor prognosis.[7] Pyrazolo[1,5-a]pyrimidine derivatives have been discovered as potent and selective FLT3-ITD inhibitors, with some compounds showing IC50 values in the sub-nanomolar range.[7] These compounds were also effective against quizartinib-resistant mutations and were shown to inhibit FLT3 phosphorylation and downstream signaling in AML cells.[7]

  • Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 acts as a negative regulator of T-cell activation, making it an attractive target for immuno-oncology.[8] Novel pyrazolopyridine derivatives have been identified as selective HPK1 inhibitors, with the potential to enhance anti-tumor immune responses.[8]

The general mechanism of ATP-competitive kinase inhibition by pyrazolylpyrimidine derivatives involves the scaffold occupying the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.

G cluster_kinase Kinase Active Site cluster_signaling Cellular Signaling ATP ATP Kinase Kinase ATP->Kinase Binds to Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Pyrazolylpyrimidine_Inhibitor Pyrazolylpyrimidine Inhibitor Pyrazolylpyrimidine_Inhibitor->Kinase Competitively Inhibits

Caption: ATP-competitive kinase inhibition by pyrazolylpyrimidine derivatives.

Other Anticancer Mechanisms

Beyond kinase inhibition, pyrazolylpyrimidine derivatives exert their anticancer effects through other mechanisms:

  • Induction of Apoptosis and Cell Cycle Arrest: Some tetrahydrothiochromeno[4,3-c]pyrazole derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in MGC-803 cancer cells.[9] Pyrimidine derivatives, in general, can reduce the number of cells in the S and G2/M phases and exhibit pro-apoptotic properties.[10]

  • Telomerase Inhibition: Certain pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives have demonstrated potent inhibitory activity against telomerase, an enzyme crucial for the immortal phenotype of cancer cells.[11]

  • Topoisomerase IIα Inhibition and DNA Intercalation: Pyrimidine derivatives are capable of inhibiting the activity of topoisomerase IIα and intercalating with DNA, leading to disruption of DNA replication and cell death.[10]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazolylpyrimidine and related derivatives against various cancer cell lines.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 / GI50Reference
Tetrahydrothiochromeno[4,3-c]pyrazoles159a, 159bMGC-80315.43 µM, 20.54 µM[9]
Pyrazolopyridine/PyridopyrimidineCompounds with p-F-phenyl59 human tumor cell lineslog10[GI₅₀] = -4.6[12][13]
Pyrazole-5-carboxamide8eMGC-803Potent inhibition[11]
Pyrazolo[1,5-a]pyrimidines17, 19AML cells (with FLT3-ITD)0.4 nM[7]
1,2,4-Triazole-pyridine hybridsTP1-TP7B16F10 (murine melanoma)41.12 µM to 61.11 µM[14]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases.[15] Pyrazolylpyrimidine derivatives have shown significant anti-inflammatory properties, often outperforming traditional drugs like diclofenac.[16]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are largely attributed to their ability to inhibit key inflammatory mediators.[17] This includes the inhibition of:

  • Prostaglandin E2 (PGE2)

  • Inducible nitric oxide synthase (iNOS)

  • Tumor necrosis factor-α (TNF-α)

  • Nuclear factor κB (NF-κB)

  • Leukotrienes and various interleukins

Some pyrimidine derivatives have demonstrated high selectivity in inhibiting cyclooxygenase-2 (COX-2) over COX-1, which is a desirable trait for anti-inflammatory drugs as it reduces the risk of gastrointestinal side effects.[18] The antioxidant properties of these compounds, by reducing reactive oxygen species (ROS), may also contribute to their anti-inflammatory effects, as free radicals are implicated in the inflammatory process.[18][19]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, pathogens) Cell_Activation Macrophage / Immune Cell Activation Inflammatory_Stimuli->Cell_Activation NFkB_Pathway NF-κB Signaling Pathway Cell_Activation->NFkB_Pathway COX2_Expression COX-2 Expression NFkB_Pathway->COX2_Expression iNOS_Expression iNOS Expression NFkB_Pathway->iNOS_Expression Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Pathway->Cytokine_Production Inflammation Inflammation COX2_Expression->Inflammation iNOS_Expression->Inflammation Cytokine_Production->Inflammation Pyrazolylpyrimidine Pyrazolylpyrimidine Derivatives Pyrazolylpyrimidine->NFkB_Pathway Inhibits Pyrazolylpyrimidine->COX2_Expression Inhibits

Caption: Anti-inflammatory mechanism of pyrazolylpyrimidine derivatives.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[20] Pyrazolylpyrimidine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[10]

  • Antibacterial Activity: These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[10][20][21] Some pyrazole-clubbed pyrimidine hybrids have shown particularly promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[22]

  • Antifungal Activity: Activity has also been observed against fungal species such as Candida albicans and Aspergillus flavus.[10][21]

The exact mechanism of antimicrobial action is still under investigation but may involve the inhibition of essential enzymes or disruption of cell membrane integrity.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of pyrazolylpyrimidine derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

  • For Analgesic Activity: Studies have shown that the analgesic activity of pyrazolylpyrimidine derivatives is influenced by partition coefficients, molar refractivities, and electronic factors, particularly the molecular orbital indices on the pyrazole ring.[23]

  • For Anticancer Activity: The presence of a fluorine substituent at the para-position of a phenyl ring attached to the core structure has been associated with greater anti-tumor activity.[12][13] The number and position of methoxy (-OCH3) groups can also significantly enhance antiproliferative activity.[24]

  • For Cannabinoid Receptor Antagonism: For potent and selective CB1 receptor antagonism, key structural features include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[25]

Experimental Protocols

The evaluation of the biological activity of pyrazolylpyrimidine derivatives relies on a set of standardized in vitro assays. The following are representative protocols.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MGC-803, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazolylpyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

G A 1. Seed Cells (96-well plate) B 2. Incubate (24h) A->B C 3. Add Pyrazolylpyrimidine Derivatives (Serial Dilutions) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4h) E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Protocol 2: In Vitro Antimicrobial Activity (Microbroth Dilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[20]

Principle: The microbroth dilution method involves exposing a standardized inoculum of bacteria or fungi to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazolylpyrimidine derivatives in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (microbe + broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • (Optional) Determine MBC/MFC: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture aliquots from the clear wells onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.

Conclusion and Future Perspectives

Pyrazolylpyrimidine derivatives have firmly established themselves as a versatile and promising scaffold in drug discovery. Their diverse biological activities, particularly in the areas of oncology and inflammation, are well-documented. The ability to systematically modify the core structure allows for the fine-tuning of activity and selectivity, as demonstrated by the development of highly potent and specific kinase inhibitors. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their in vivo efficacy and safety profiles. Furthermore, exploring novel therapeutic applications and elucidating the mechanisms of action for their antimicrobial and antiviral effects will continue to be important areas of investigation. The continued application of rational drug design and combinatorial chemistry approaches will undoubtedly lead to the discovery of new pyrazolylpyrimidine-based therapeutic agents.

References

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  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (2022). ACS Omega, 7(4), 3567-3581. [Link]

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Utility of 2-Chloropyrimidine

Introduction: The Strategic Importance of 2-Chloropyrimidine

In the landscape of heterocyclic chemistry, pyrimidine and its derivatives represent a cornerstone scaffold, fundamental to both biological systems and synthetic chemistry.[1][2][3][4] As a key component of nucleic acids, the pyrimidine ring is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents, from antivirals to anticancer drugs.[3][5][6][7][8][9] Among the functionalized pyrimidines, 2-chloropyrimidine stands out as a versatile and highly reactive building block. Its utility stems from the electron-deficient nature of the diazine ring, which significantly activates the C2-position for a range of transformative chemical reactions.[5][8]

This guide provides an in-depth exploration of the role of 2-chloropyrimidine in modern synthesis. We will dissect the causality behind its reactivity and provide field-proven insights into its application in the two primary modes of transformation: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Part 1: Core Reactivity and Mechanistic Rationale

The synthetic versatility of 2-chloropyrimidine is dictated by the electronic properties of the pyrimidine ring. The two nitrogen atoms at positions 1 and 3 act as powerful electron-withdrawing groups, rendering the ring electron-deficient. This polarization creates highly electrophilic carbon centers, particularly at the C2, C4, and C6 positions. The chlorine atom at the C2 position, flanked by both ring nitrogens, becomes an excellent leaving group in two major reaction classes.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring readily accommodates the negative charge buildup in the transition state of an SNAr reaction. This intrinsic reactivity means 2-chloropyrimidine is approximately 1014 to 1016 times more reactive than chlorobenzene in SNAr processes, often obviating the need for metal catalysis.[5][10]

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond, while typically less reactive than C-Br or C-I bonds in cross-coupling, is sufficiently activated in 2-chloropyrimidine to readily participate in oxidative addition to a palladium(0) catalyst.[11][12] This opens the door to a vast array of C-C and C-N bond-forming reactions.

Part 2: Nucleophilic Aromatic Substitution (SNAr) - The Catalyst-Free Pathway

The high intrinsic reactivity of 2-chloropyrimidine makes SNAr a highly efficient and atom-economical method for its functionalization. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The stability of this complex, with the negative charge delocalized onto the electronegative nitrogen atoms, is the causal factor for the low activation energy of this pathway.

Diagram: SNAr Mechanism on 2-Chloropyrimidine

A simplified representation of the SNAr addition-elimination pathway.

Scope of Nucleophiles

A wide variety of nucleophiles can be employed in SNAr reactions with 2-chloropyrimidine.

  • N-Nucleophiles (Amination): Primary and secondary aliphatic and aromatic amines react readily, often in polar solvents like ethanol, DMF, or even water, sometimes with a mild base.[5][14] This direct amination is a cornerstone of synthesizing 2-aminopyrimidine scaffolds, which are prevalent in kinase inhibitors.[15][16]

  • O-Nucleophiles (Etherification): Alkoxides and phenoxides smoothly displace the chloride to form 2-alkoxy- and 2-aryloxypyrimidines. The reaction requires a base (e.g., NaH, K2CO3) to deprotonate the parent alcohol or phenol.

  • S-Nucleophiles (Thioetherification): Thiolates, generated from thiols and a base, are excellent nucleophiles and react efficiently to produce 2-(alkylthio)- or 2-(arylthio)pyrimidines.

Experimental Protocol: SNAr Amination of 2-Chloropyrimidine

This protocol describes a general, robust procedure for the catalyst-free amination of 2-chloropyrimidine.

  • Reaction Setup: To a microwave reaction vial or a sealed tube, add 2-chloropyrimidine (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a suitable solvent such as ethanol, n-propanol, or DMF (0.2-0.5 M concentration).[17]

  • Base Addition: Add a mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equiv.), to act as a scavenger for the HCl generated during the reaction. For less reactive amines, a stronger base like K2CO3 may be used.

  • Heating: Seal the vessel and heat the reaction mixture. Temperatures may range from 80 °C to 140 °C, depending on the nucleophilicity of the amine.[17] Microwave irradiation can often significantly shorten reaction times (15-30 minutes).[17]

  • Monitoring: Track the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. If a precipitate has formed, it can be filtered. Otherwise, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.[11][17] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the final 2-aminopyrimidine derivative.

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C and certain C-N bonds where SNAr is not feasible, palladium-catalyzed cross-coupling reactions are indispensable tools.[18] These methods offer broad functional group tolerance and predictable reactivity, enabling the modular construction of complex molecules.[19]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for forming C(sp2)-C(sp2) bonds by coupling 2-chloropyrimidine with an aryl or heteroaryl boronic acid or ester.[11][18]

  • Causality Behind Component Selection:

    • Catalyst: A Pd(0) source is required. Pd(PPh3)4 is a common choice, though other precursors like Pd(OAc)2 with phosphine ligands are also effective.[11][20] The choice of ligand is critical, influencing the rate of oxidative addition and reductive elimination.

    • Base: An inorganic base (e.g., K2CO3, Cs2CO3, K3PO4) is essential for the transmetalation step of the catalytic cycle.[11]

    • Solvent: Anhydrous polar aprotic solvents like 1,4-dioxane, THF, or DMF, often with water as a co-solvent, are typically used to ensure solubility of all reaction components.[11][20]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)-X L₂ pd0->oxidative_addition transmetalation Ar-Pd(II)-R L₂ oxidative_addition->transmetalation reductive_elimination Pd(0)L₂ transmetalation->reductive_elimination reductive_elimination->pd0 product Ar-R (Product) reductive_elimination->product label_oa Oxidative Addition label_tm Transmetalation label_re Reductive Elimination arx Ar-X (2-Chloropyrimidine) arx->oxidative_addition rboronic R-B(OR)₂ + Base rboronic->transmetalation

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine 2-chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[11]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[11]

  • Solvent Addition: Add the anhydrous solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heating: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

While direct SNAr is often sufficient for 2-chloropyrimidine, the Buchwald-Hartwig amination is a powerful alternative, especially for coupling less nucleophilic amines or when SNAr conditions fail.[15][21] It is the method of choice for less activated aryl chlorides.[22]

  • Causality Behind Component Selection:

    • Catalyst/Ligand: This reaction is highly dependent on the choice of a phosphine ligand. Bulky, electron-rich ligands (e.g., Xantphos, Josiphos, Buchwald's biarylphosphine ligands) are required to promote the challenging oxidative addition of the C-Cl bond and facilitate the C-N bond-forming reductive elimination.[6][22][23]

    • Base: A strong, non-nucleophilic base is needed, such as NaOt-Bu, LiHMDS, or K₃PO₄. The choice of base can significantly impact reaction efficiency.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Cycle pd0 Pd(0)L oxidative_addition Ar-Pd(II)-X L pd0->oxidative_addition Ar-X amide_formation Ar-Pd(II)-NR₂ L oxidative_addition->amide_formation +HNR₂ -HX reductive_elimination Pd(0)L amide_formation->reductive_elimination Reductive Elimination product Ar-NR₂ amide_formation->product reductive_elimination->pd0

Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of 2-alkynylpyrimidines by reacting 2-chloropyrimidine with a terminal alkyne.[24] This reaction is uniquely co-catalyzed by palladium and copper(I).[12][24][25]

  • Causality Behind Component Selection:

    • Dual Catalysis: The palladium catalyst (e.g., Pd(PPh₃)₄) activates the C-Cl bond via oxidative addition. The copper(I) co-catalyst (e.g., CuI) reacts with the alkyne to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.

    • Base: An amine base, typically TEA or DIPEA, is used both as an acid scavenger and as the solvent.

Diagram: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex Ar-X pd_alkyne Ar-Pd(II)-C≡CR L₂ pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR cu_x->cu_alkyne +H-C≡CR +Base cu_alkyne->pd_complex cu_alkyne->cu_x Transmetalation

The interconnected Palladium and Copper cycles of the Sonogashira reaction.

Part 4: Comparative Summary of Synthetic Methods

The choice of synthetic strategy depends on the desired bond, the nature of the coupling partner, and required reaction conditions.

Reaction TypeBond FormedKey ReagentsTypical ConditionsAdvantagesLimitations
SNAr C-N, C-O, C-SAmine, Alcohol, Thiol; Base80-140 °C, Polar SolventsCatalyst-free, high atom economy, simple procedure.Limited to strong nucleophiles; not suitable for C-C bonds.
Suzuki-Miyaura C-CBoronic Acid/Ester; Pd Catalyst; Base80-100 °C, Dioxane/H₂OExcellent for C-C bonds, wide functional group tolerance.[19]Requires pre-functionalized boronic acid reagents; sensitive to air/moisture.
Buchwald-Hartwig C-NAmine; Pd Catalyst; Ligand; Strong Base80-120 °C, Toluene/DioxaneBroad amine scope, including less nucleophilic amines.[21]Requires expensive ligands; sensitive to air; potential for side reactions.[22]
Sonogashira C-C (alkynyl)Terminal Alkyne; Pd/Cu Catalysts; Amine BaseRT to 80 °C, Amine solventMild conditions, direct use of terminal alkynes.[24]Requires two metal catalysts; sensitive to oxygen (homocoupling).[12]

Part 5: Applications in Drug Discovery

The 2-substituted pyrimidine motif is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors. The nitrogen atoms of the pyrimidine ring often act as crucial hydrogen bond acceptors, anchoring the molecule in the ATP-binding pocket of the target kinase.[16][18] 2-Chloropyrimidine is a key starting material for many of these compounds.

Drug/Bioactive Compound ClassTherapeutic AreaSynthetic Role of 2-Chloropyrimidine
Imatinib (Gleevec) Anticancer (Kinase Inhibitor)Analogs are built using 2-aminopyrimidine scaffolds derived from chloropyrimidines.[19]
EGFR/CDK Inhibitors AnticancerUsed as a core scaffold to append various side chains via SNAr or cross-coupling.[6][26]
Antiviral Compounds Anti-infectiveServes as a precursor for nucleoside and non-nucleoside reverse transcriptase inhibitors.[3][5]
Antimicrobial Agents Anti-infectiveUsed to synthesize derivatives with antibacterial and antimycobacterial activity.[9]

Conclusion

2-Chloropyrimidine is a powerful and versatile reagent in the synthetic chemist's toolbox. Its inherent electronic activation allows for facile functionalization through both catalyst-free SNAr reactions and a host of robust palladium-catalyzed cross-coupling transformations. A thorough understanding of the causality behind its reactivity enables researchers to make strategic decisions, leading to the efficient and modular synthesis of complex molecules. From foundational kinase inhibitors to novel materials, the application of 2-chloropyrimidine continues to drive innovation across the chemical sciences.

References

  • Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.
  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2025).
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews.
  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.
  • Recent Advances in Pyrimidine-Based Drugs. (2022). PMC - PubMed Central.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023).
  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2009). PubMed.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
  • Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). PMC - PubMed Central.
  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science.
  • Synthesis of 2-chloropyrimidine derivatives (50–54). ResearchGate.
  • Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers. Benchchem.
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
  • Amination of chloropyrazine and 2-chloropyrimidine. [a]. ResearchGate.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
  • 2-Chloropyrimidine. Benchchem.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem.
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). ResearchGate.
  • Chloropyrimidines as a new class of antimicrobial agents. (2002). PubMed.
  • Sonogashira coupling. Wikipedia.
  • Examples of pyrimidine derivatives with applications in medicinal and materials science.
  • Sonogashira Coupling. Organic Chemistry Portal.

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The Pyrimidine Scaffold: A Cornerstone for the Discovery of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of Protein Kinases and the Pyrimidine Scaffold

Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century. These enzymes regulate a vast array of cellular processes, including growth, differentiation, and apoptosis, by catalyzing the phosphorylation of specific protein substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a focal point for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of several cancers, transforming once-fatal diagnoses into manageable conditions.[4][5]

At the heart of many successful kinase inhibitors lies the pyrimidine nucleus.[3] This heterocyclic scaffold is considered a "privileged" structure in medicinal chemistry due to its inherent ability to mimic the adenine ring of adenosine triphosphate (ATP), the natural substrate for all kinases.[6][7] By forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, pyrimidine-based compounds provide a stable anchor from which chemists can build potency and selectivity.[8] This guide provides a comprehensive technical overview of the strategies, methodologies, and critical considerations involved in the discovery and development of novel kinase inhibitors built upon the versatile pyrimidine scaffold.

Section 1: The Pyrimidine Core - A Privileged Hinge-Binder

The fundamental principle behind pyrimidine's success is its bioisosteric relationship with the purine core of ATP.[6] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as hydrogen bond acceptors and donors, respectively, allowing them to form a bidentate hydrogen bond interaction with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is a conserved feature across the kinome and is the primary anchor for ATP-competitive inhibitors.

The most common and effective pyrimidine scaffolds in kinase inhibitor design include 2-aminopyrimidines, 4-aminopyrimidines, and 2,4-diaminopyrimidines.[4][8] These substitution patterns optimally position the key hydrogen-bonding moieties for hinge interaction while providing vectors for chemical modification to achieve selectivity and desired physicochemical properties.

cluster_0 Kinase ATP Binding Site cluster_1 Pyrimidine Inhibitor hinge Hinge Region (Backbone Amide & Carbonyl) hydrophobic_pocket Hydrophobic Pocket ribose_pocket Ribose Pocket solvent_front Solvent Front pyrimidine_core Pyrimidine Core pyrimidine_core->hinge H-Bonds (Key Interaction) R1 R1 Group pyrimidine_core->R1 R2 R2 Group pyrimidine_core->R2 R3 R3 Group pyrimidine_core->R3 R1->hydrophobic_pocket van der Waals R2->ribose_pocket Targets Selectivity R3->solvent_front Improves Solubility

Figure 1: Interaction map of a pyrimidine inhibitor in the kinase ATP site.

Section 2: Design and Synthesis Strategies

The development of a pyrimidine-based kinase inhibitor is an iterative process of design, synthesis, and testing. Modern drug discovery heavily relies on structure-based drug design (SBDD), where knowledge of the target kinase's crystal structure guides the rational design of potent and selective inhibitors.[5][9]

General Synthetic Routes

The versatility of pyrimidine chemistry allows for the construction of large, diverse libraries of compounds for screening. Common starting materials include substituted guanidines and β-dicarbonyl compounds or their equivalents.[10][11] A prevalent strategy for creating 2,4-disubstituted pyrimidines involves nucleophilic aromatic substitution (SNAr) reactions on dichlorinated pyrimidine precursors.

Protocol 2.1: General Synthesis of a 2,4-Disubstituted Aminopyrimidine Library

This protocol describes a common, adaptable method for generating a library of diverse pyrimidine compounds.

Materials:

  • 2,4-dichloropyrimidine (or substituted analog)

  • A library of primary or secondary amines (R1-NH2 and R2-NH2)

  • Diisopropylethylamine (DIPEA) or similar non-nucleophilic base

  • Solvents: Isopropanol (IPA), N-Methyl-2-pyrrolidone (NMP), or Dioxane

  • Reaction vials, magnetic stirrer, heating block

  • Purification system (e.g., flash chromatography or preparative HPLC)

Step-by-Step Procedure:

  • First Nucleophilic Aromatic Substitution (SNAr):

    • In a reaction vial, dissolve 2,4-dichloropyrimidine (1.0 eq) in IPA.

    • Add the first amine (R1-NH2, 1.1 eq) and DIPEA (1.5 eq). The C4 position is generally more reactive and will substitute first.

    • Heat the reaction mixture at 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

    • Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate. The crude product can be purified by flash chromatography or carried forward directly.

  • Second Nucleophilic Aromatic Substitution (SNAr):

    • Dissolve the 2-chloro-4-(R1-amino)pyrimidine intermediate (1.0 eq) in NMP or dioxane.

    • Add the second amine (R2-NH2, 1.2 eq) and DIPEA (2.0 eq).

    • Heat the reaction at a higher temperature, typically 120-150 °C. This step requires more forcing conditions due to the deactivating effect of the first amino substituent.

    • Monitor the reaction by LC-MS. Upon completion (typically 12-24 hours), cool the mixture.

    • Purify the final product using preparative HPLC to yield the desired 2,4-diaminopyrimidine derivative.

Causality Behind Choices:

  • Solvent Choice: IPA is a good solvent for the first SNAr, while a higher boiling point, polar aprotic solvent like NMP or dioxane is often necessary for the less reactive second substitution.

  • Base: DIPEA is used as a non-nucleophilic base to scavenge the HCl generated during the reaction without competing with the amine nucleophile.

  • Temperature Control: Stepwise temperature increases allow for regioselective substitution, exploiting the higher reactivity of the C4 position over the C2 position.

Structure-Activity Relationship (SAR)

The SAR is the cornerstone of lead optimization. By systematically modifying the substituents on the pyrimidine core, chemists can understand how these changes affect biological activity, selectivity, and pharmacokinetic properties.[12][13]

Table 1: Example SAR for 2,4-Disubstituted Pyrimidines as Aurora Kinase Inhibitors

This table illustrates how modifications to a hypothetical pyrimidine scaffold can impact potency against Aurora A and Aurora B kinases. Data is representative of trends seen in the literature.[5][14][15]

CompoundR1 (C4-position)R2 (C2-position)Aurora A IC50 (nM)Aurora B IC50 (nM)
1a 3-chloroanilineCyclohexylamine309293
1b 3,5-dimethylanilineCyclohexylamine150180
1c 3-chloroaniline(S)-3-aminopyrrolidine8595
1d 3-chloroaniline4-methylpiperazine450510
1e 3-ethynylanilineCyclohexylamine45150

SAR Insights:

  • The addition of methyl groups at the 3 and 5 positions of the aniline ring (Compound 1b vs. 1a ) improved potency, likely due to favorable hydrophobic interactions.

  • Introducing a pyrrolidine at the C2 position (Compound 1c ) enhanced potency compared to a simple cyclohexyl group, suggesting a specific interaction in the ribose pocket.

  • The more basic piperazine group (Compound 1d ) was detrimental to activity.

  • An ethynyl group at the C3 position of the aniline (Compound 1e ) significantly improved Aurora A potency and introduced selectivity over Aurora B.

Section 3: In Vitro Evaluation of Pyrimidine Inhibitors

Once synthesized, compounds undergo a cascade of in vitro assays to determine their potency, selectivity, and mechanism of action. The goal is to identify compounds with high on-target potency and minimal off-target activity.

start Synthesized Compound Library primary_screen Primary Screen: Biochemical Potency (IC50) start->primary_screen Determine on-target activity selectivity Selectivity Profiling (Kinase Panel) primary_screen->selectivity Identify potent hits (nM IC50) biophysical Biophysical Validation (KD, kon/koff) selectivity->biophysical Confirm direct binding Assess off-target profile cellular_potency Cellular Potency (EC50, Viability) biophysical->cellular_potency Confirm target binding in cells target_engagement Cellular Target Engagement (CETSA, NanoBRET) cellular_potency->target_engagement Assess functional effect in cells lead_candidate Lead Candidate target_engagement->lead_candidate Select compounds with desired profile

Figure 2: In Vitro assay cascade for kinase inhibitor discovery.
Biochemical Potency Assays (IC50 Determination)

The first step is to measure the concentration of the inhibitor required to reduce kinase activity by 50% (IC50). Homogeneous, luminescence-based assays like Kinase-Glo® are widely used for their simplicity and high-throughput compatibility.[1][7]

Protocol 3.1: IC50 Determination using Kinase-Glo® Assay

Principle: This assay quantifies the amount of ATP remaining after a kinase reaction. High kinase activity consumes ATP, resulting in a low luminescent signal. Potent inhibitors preserve ATP, leading to a high signal.[16]

Materials:

  • Purified recombinant kinase and its specific substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40mM Tris-HCl, 20mM MgCl2, 0.1 mg/ml BSA)

  • ATP solution

  • Test compounds serially diluted in DMSO

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound (e.g., 11-point, 3-fold dilution starting from 10 µM) in the assay plate. Add DMSO only for positive (100% activity) and negative (0% activity) controls.

  • Kinase/Substrate Addition: Add the kinase reaction mixture containing kinase and substrate to all wells except the negative control.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add a volume of prepared Kinase-Glo® Reagent equal to the reaction volume in each well.

  • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the positive and negative controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to calculate the IC50 value.[17]

Self-Validation: The assay includes controls for 100% inhibition (no enzyme or a known potent inhibitor) and 0% inhibition (DMSO vehicle). A robust assay will yield a Z'-factor > 0.5, indicating good separation between these controls.[1]

Biophysical Binding Assays (KD Determination)

To confirm direct binding to the target kinase and to understand the binding kinetics (association and dissociation rates), biophysical methods like Surface Plasmon Resonance (SPR) are invaluable.[18][19]

Protocol 3.2: Kinetic Analysis using Surface Plasmon Resonance (SPR)

Principle: SPR measures changes in mass on a sensor chip surface in real-time. The kinase is immobilized on the chip, and the binding of the inhibitor (analyte) flowing over the surface is detected.[20]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant kinase

  • Test compounds

  • Running buffer (e.g., HBS-EP+)

Step-by-Step Procedure:

  • Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.

  • Kinase Immobilization: Inject the purified kinase over the activated surface. The protein will covalently couple to the chip via primary amines. A control surface is typically prepared by performing the activation and deactivation steps without protein injection.

  • Deactivation: Inject ethanolamine to block any remaining active esters on the surface.

  • Kinetic Analysis:

    • Inject a series of concentrations of the test compound over both the kinase and control surfaces. This is the "association" phase.

    • After the injection, flow running buffer over the surfaces and monitor the signal decrease. This is the "dissociation" phase.

  • Regeneration: If the compound does not fully dissociate, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound.

  • Data Analysis: After subtracting the signal from the reference surface, fit the association and dissociation curves to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Causality Behind Choices:

  • Immobilization: Amine coupling is a standard, robust method, but it's crucial to ensure the immobilized kinase remains active.[19] Sometimes, immobilizing in the presence of a known reversible inhibitor can protect the active site.[21]

  • Reference Surface: The reference channel is critical for correcting non-specific binding and bulk refractive index changes, ensuring the measured response is due to the specific interaction.[20]

Section 4: Cellular and In Vivo Assessment

A potent biochemical inhibitor must be able to enter cells, engage its target, and elicit a functional response.

Cellular Target Engagement

Assays like NanoBRET® allow for the quantitative measurement of compound binding to its target inside living cells.[22][23]

Protocol 4.1: Measuring Intracellular Target Engagement with NanoBRET®

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor). A test compound that enters the cell and binds to the kinase will displace the tracer, causing a decrease in the BRET signal.[24]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the Kinase-NanoLuc® fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET® Kinase Tracer and Nano-Glo® Substrate (Promega)

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well or 384-well assay plates

Step-by-Step Procedure:

  • Cell Transfection: Transfect HEK293 cells with the Kinase-NanoLuc® fusion plasmid and seed them into the assay plate. Allow cells to express the fusion protein for ~24 hours.[13]

  • Compound Addition: Add serially diluted test compounds to the wells.

  • Tracer Addition: Add the fluorescent NanoBRET® tracer to all wells at its predetermined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37 °C in a CO2 incubator.

  • Detection: Add the Nano-Glo® substrate, which is cell-permeable.

  • Data Acquisition: Immediately measure both donor (460nm) and acceptor (618nm) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the NanoBRET® ratio (Acceptor Emission / Donor Emission). A decrease in this ratio indicates displacement of the tracer by the test compound. Plot the ratio against compound concentration to determine an intracellular IC50.

Trustworthiness: This assay provides direct evidence that a compound can cross the cell membrane and bind to its intended target in the complex milieu of the cytoplasm, a critical validation step.[22]

Cellular Potency Assays

Cellular potency is often measured using viability or proliferation assays, which determine the effect of the inhibitor on cancer cell growth.

Protocol 4.2: Cell Viability Assessment using CellTiter-Glo®

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active, viable cells.

Materials:

  • Cancer cell line of interest

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Test compounds

  • Opaque-walled 96-well plates

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[8]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Record luminescence.

  • Data Analysis: Normalize the data and plot percent viability versus compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Section 5: Case Studies - From Scaffold to Approved Drug

The true power of the pyrimidine scaffold is demonstrated by the number of FDA-approved drugs that incorporate it.

Imatinib (Gleevec®): The Dawn of Targeted Therapy

Imatinib, a 2-phenylaminopyrimidine derivative, revolutionized the treatment of Chronic Myeloid Leukemia (CML).[4] Its development was a landmark achievement in rational drug design.[9] Scientists specifically targeted the Bcr-Abl fusion protein, the known driver of CML. Through high-throughput screening, the 2-phenylaminopyrimidine scaffold was identified as a hit.[9] Subsequent medicinal chemistry efforts focused on modifying this core to improve potency and drug-like properties, leading to the addition of the N-methylpiperazine group to enhance solubility and oral bioavailability.[11] Imatinib's remarkable success in clinical trials, where it induced durable remissions in the vast majority of CML patients, validated the entire field of targeted kinase inhibition.[5]

Gefitinib (Iressa®): Targeting EGFR in Lung Cancer

Gefitinib is a 4-anilinoquinazoline (a fused pyrimidine system) that selectively inhibits the Epidermal Growth Factor Receptor (EGFR) kinase. Its development was driven by the observation that EGFR is overexpressed in many solid tumors, particularly non-small cell lung cancer (NSCLC).[15] The synthesis involves building the quinazoline core and then coupling it with 3-chloro-4-fluoroaniline.[2] The morpholino-containing side chain at the 6-position was optimized to improve pharmacokinetic properties.[4] Gefitinib's development story also highlighted the importance of patient stratification; it was found to be exceptionally effective in NSCLC patients whose tumors harbor specific activating mutations in the EGFR kinase domain.[15]

Conclusion

The pyrimidine scaffold remains a highly versatile and effective starting point for the design of novel kinase inhibitors. Its inherent ability to engage the conserved kinase hinge region provides a reliable foundation for building potency and selectivity through well-established synthetic strategies. The iterative process of design, synthesis, and evaluation—using a robust cascade of biochemical, biophysical, and cellular assays—is critical for advancing a simple scaffold to a clinical candidate. As demonstrated by landmark drugs like Imatinib and Gefitinib, a deep understanding of the target biology combined with expert medicinal chemistry centered on privileged scaffolds like pyrimidine will continue to fuel the discovery of the next generation of targeted therapies.

References

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  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108–1124. Available from: [Link]

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  • Ahmed, O., et al. (2025). Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. Journal of Biochemical and Molecular Toxicology, 39(1), e70077. Available from: [Link]

  • Niimi, T., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 459, 26–33. Available from: [Link]

  • Liu, J., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(3), 126895. Available from: [Link]

  • Khan, A., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Available from: [Link]

  • Sharma, S., et al. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews, 23(2), 1563–1574. Available from: [Link]

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A Senior Application Scientist's Guide to the Preliminary Screening of 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine: A Framework for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Privileged Scaffold

In the landscape of medicinal chemistry, the fusion of pyrimidine and pyrazole rings creates a "privileged scaffold"—a molecular architecture consistently found in biologically active compounds.[1][2] The pyrimidine ring is a cornerstone of life, forming the basis of nucleobases in our DNA and RNA.[3][4] Its derivatives are known to possess a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5] Similarly, the pyrazole moiety, a five-membered aromatic heterocycle, is present in over 50 globally marketed synthetic medicines, targeting a wide range of clinical disorders.[2][6] The unique physicochemical properties of the pyrazole core can confer favorable pharmacokinetics and potent biological effects.[6][7]

The compound of interest, 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine, combines these two powerful heterocycles. The chloro-substituent on the pyrimidine ring serves as a versatile chemical handle for further synthetic elaboration (a common strategy in library development), while the substituted pyrazole can engage in critical hydrogen bonding and π-π stacking interactions within protein binding pockets.[6] This structural motif is strongly suggestive of potential kinase inhibitory activity, a major focus in modern oncology and immunology research.[8]

This guide, therefore, outlines a logical, multi-tiered screening strategy designed to efficiently characterize the foundational pharmacological profile of this compound. We will proceed from fundamental physicochemical and safety assessments to broad-based biological activity screening, establishing a robust data package to inform subsequent lead optimization efforts.

Part 1: Foundational Characterization - Synthesis and Physicochemical Profiling

Before embarking on biological assays, a clear understanding of the molecule's synthesis and fundamental properties is paramount. This ensures the quality and integrity of the test compound and provides early insights into its potential as a drug candidate.

Synthesis and Purity Assessment

The synthesis of pyrazolo-pyrimidine derivatives can be achieved through various established routes. A common approach involves the condensation of a pyrazole-containing building block with a suitable pyrimidine precursor. For our target compound, a plausible route involves the reaction of a pre-functionalized pyrazole with a di-chlorinated pyrimidine, allowing for selective substitution.[9][10]

Exemplary Synthetic Route: A potential synthesis could involve the reaction of 2,4-dichloropyrimidine with 1-methyl-4-(tributylstannyl)-1H-pyrazole via a Stille coupling reaction, or the reaction of 2,4-dichloropyrimidine with 1-methyl-1H-pyrazole in the presence of a base.[9] The precise conditions would require optimization, but the goal is a scalable synthesis yielding high-purity material.

Critical Step: Quality Control The final compound must be rigorously purified, typically via column chromatography or recrystallization. Identity and purity must be confirmed using a suite of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of proton-bearing impurities.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.[11]

  • HPLC Analysis: To determine purity, which should be >95% (ideally >98%) for use in biological screening.

Physicochemical Property Evaluation

Early assessment of physicochemical properties is crucial for predicting a compound's drug-like potential and avoiding costly failures later in development.[12] These initial assays help to understand how the compound will behave in biological systems.

Parameter Methodology Rationale & Interpretation Target Value
Solubility Kinetic or Thermodynamic Solubility Assay (e.g., using HPLC-UV)Poor solubility can lead to unreliable assay results and hinder oral absorption. Assessed in both aqueous buffer (pH 7.4) and organic solvents like DMSO.>50 µM in aqueous buffer
Lipophilicity (LogP/LogD) Shake-flask method (octanol/water) or calculated (cLogP)Measures the compound's affinity for lipid vs. aqueous environments. High lipophilicity can lead to poor solubility, high metabolic clearance, and toxicity. LogD is measured at a specific pH (e.g., 7.4).LogD7.4 between 1 and 3
Chemical Stability Incubation in buffer at various pH values (e.g., 2.0, 7.4) and temperaturesAssesses degradation over time. Instability can lead to loss of active compound and the formation of potentially toxic or confounding byproducts.>90% remaining after 24 hours

Part 2: The Screening Cascade - A Tiered Approach to Biological Profiling

A tiered screening approach is the most resource-efficient method for preliminary compound evaluation. It begins with broad, high-throughput assays to identify potential liabilities and areas of biological activity, followed by more focused secondary assays.

Screening_Cascade cluster_0 Tier 1: Foundational & Safety Screening cluster_1 Tier 2: Primary Biological Screening cluster_2 Tier 3: Hit Validation & Follow-up Compound Test Compound This compound PhysChem Physicochemical Profiling (Solubility, LogD, Stability) Compound->PhysChem ADME In Vitro ADME-Tox (CYP Inhibition, hERG, Cytotoxicity) PhysChem->ADME Proceed if properties acceptable Stop1 STOP (Poor Profile) PhysChem->Stop1 Fail Kinase Broad Kinase Panel Screen (e.g., 400+ Kinases) ADME->Kinase Proceed if low liabilities CancerCell Cancer Cell Line Panel (e.g., NCI-60 or similar) ADME->CancerCell Stop2 STOP (Toxic) ADME->Stop2 Fail IC50 IC50 Determination (Dose-Response) Kinase->IC50 On identified hits CancerCell->IC50 On active cell lines Mechanism Mechanism of Action Studies (e.g., Cellular Target Engagement) IC50->Mechanism Selectivity Selectivity Profiling (Against related targets) IC50->Selectivity

Caption: A logical workflow for the preliminary screening of a novel compound.

Tier 1A: In Vitro ADME-Tox Profiling

Running absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) assays early is a critical risk-mitigation strategy.[13] A compound with excellent potency is useless if it is rapidly metabolized or inherently toxic. High-throughput in vitro ADME screening provides essential data to flag potential liabilities.[12]

Key In Vitro ADME-Tox Assays:

Assay Purpose Typical Protocol & Endpoint
Metabolic Stability To assess susceptibility to metabolic breakdown by liver enzymes.Incubation with human liver microsomes (HLM) or hepatocytes. The disappearance of the parent compound is monitored over time by LC-MS/MS to determine intrinsic clearance (CLint) and half-life (t½).[14]
CYP450 Inhibition To identify potential for drug-drug interactions (DDI).The compound is tested for its ability to inhibit major Cytochrome P450 isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). Luminescent or fluorescent probe substrates are commonly used (e.g., P450-Glo™ assays).[15]
hERG Liability To assess the risk of cardiac toxicity (QT prolongation).Automated patch-clamp or binding assays are used to measure the compound's interaction with the hERG potassium channel.
General Cytotoxicity To determine the concentration at which the compound is toxic to cells.A non-cancerous cell line (e.g., HEK293 or primary hepatocytes) is treated with a range of compound concentrations. Cell viability is measured after 24-72 hours using assays like CellTiter-Glo® (measures ATP) or MTT.[16][17]
Tier 1B: Primary Biological Screening

Based on the pyrazolo-pyrimidine scaffold, two primary screening campaigns are logical starting points: a broad kinase panel and a diverse cancer cell line panel.

Rationale: Deregulation of protein kinases is a hallmark of many diseases, particularly cancer.[18] The pyrazolo-pyrimidine core is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.[11] Therefore, there is a high probability that our test compound will exhibit activity against one or more kinases.

Experimental Approach: A broad, high-throughput screen against a large panel of kinases (e.g., >400) is the most effective initial approach. This provides an unbiased view of the compound's selectivity profile.

Protocol: Radiometric Kinase Assay (Gold Standard) Radiometric assays are considered the gold standard as they directly measure the phosphorylation of a substrate, minimizing false positives that can occur with indirect detection methods.[19]

  • Reaction Setup: In a multi-well plate, the test compound (typically at a fixed concentration, e.g., 1 or 10 µM) is pre-incubated with a specific recombinant kinase for ~10 minutes.[20]

  • Initiation: The kinase reaction is initiated by adding a mixture containing the specific peptide or protein substrate and [γ-³³P]-ATP.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination & Separation: The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the unreacted [γ-³³P]-ATP, often by capturing the substrate on a filter membrane.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The activity of the kinase in the presence of the compound is compared to a vehicle control (e.g., DMSO) to calculate the percent inhibition.

Hypothetical Data Summary: Kinase Panel Screen Test Compound Concentration: 1 µM

Kinase Target Family % Inhibition
AKT1 AGC 92%
EGFR Tyrosine Kinase 15%
SRC Tyrosine Kinase 8%
CDK2 CMGC 88%
PIM1 CAMK 95%

| ... (400+ others) | ... | <5% |

This data immediately identifies AKT1, CDK2, and PIM1 as primary "hits" for further investigation.

Rationale: Even if a compound inhibits a specific kinase, it is crucial to determine if this translates into a functional effect in a cellular context, such as inhibiting cancer cell proliferation.[21] Screening against a panel of cancer cell lines from diverse tissue origins can reveal unexpected sensitivities and provide clues about the mechanism of action.[22]

Experimental Approach: Utilize a well-characterized panel, such as the NCI-60 or commercial offerings from providers like WuXi AppTec or Charles River Laboratories, which include hundreds of cell lines with associated genomic data.[22][23]

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®) This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.[16]

  • Cell Plating: Cancer cells are seeded into 96- or 384-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound is added in a series of dilutions (e.g., 7-point dose-response curve from 100 µM to 10 nM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay: The CellTiter-Glo® reagent is added to each well according to the manufacturer's protocol. This lyses the cells and provides the substrate for the luciferase reaction.[17]

  • Detection: After a brief incubation to stabilize the signal, the luminescence is read on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. Data is normalized to the vehicle control, and a dose-response curve is generated to calculate the GI₅₀ (concentration causing 50% growth inhibition).

Part 3: Hit Validation and Prioritization

Data from the primary screens provide "hits"—compounds that show activity. The next crucial phase is to validate these hits and prioritize the most promising ones for further development.

Hit_Validation cluster_0 Input from Tier 2 cluster_1 Validation & Characterization cluster_2 Decision Point Biochem_Hit Biochemical Hit (e.g., PIM1 Kinase >90% Inh.) IC50 Biochemical IC50 (10-pt dose response) Biochem_Hit->IC50 Orthogonal Orthogonal Assay (e.g., ADP-Glo) Biochem_Hit->Orthogonal Confirm hit is not an assay artifact Cell_Hit Cellular Hit (e.g., A549 GI50 < 1µM) CETSA Cellular Target Engagement (e.g., CETSA, NanoBRET) Cell_Hit->CETSA Confirm target engagement in intact cells Decision Prioritize for Lead Optimization? IC50->Decision Orthogonal->IC50 CETSA->Decision

Caption: Workflow for validating primary screening hits.

Biochemical Validation: IC₅₀ Determination

The first step is to confirm the activity observed in the single-point kinase screen by generating a full dose-response curve to determine the IC₅₀ (concentration causing 50% inhibition of enzymatic activity). This is done using the same assay format as the primary screen (e.g., radiometric) but with a 10- to 12-point serial dilution of the compound. A potent hit will typically have an IC₅₀ in the nanomolar to low micromolar range.

Cellular Target Engagement

A critical question is whether the compound enters the cells and binds to its intended target.[21] Cellular Thermal Shift Assay (CETSA) is a powerful method to verify this.

Rationale for CETSA: When a ligand (our compound) binds to its target protein, it generally stabilizes the protein's structure. This stabilization results in a higher melting temperature. CETSA measures this shift in thermal stability.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Treatment: Intact cancer cells (e.g., a cell line sensitive to the compound) are treated with the test compound or vehicle (DMSO) for 1 hour.

  • Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures (e.g., from 37°C to 65°C) for 3 minutes.

  • Lysis: The cells are lysed (e.g., by freeze-thaw cycles) to release the proteins.

  • Separation: The samples are centrifuged at high speed to pellet the aggregated, denatured proteins. The supernatant containing the soluble, stable proteins is collected.

  • Detection: The amount of the target protein (e.g., PIM1 kinase) remaining in the supernatant at each temperature is quantified by Western Blot or other protein detection methods.

  • Analysis: A "melting curve" is generated for both the vehicle- and compound-treated samples. A shift in the curve to the right for the compound-treated sample confirms that the compound engaged and stabilized the target protein inside the cell.

Conclusion and Forward Look

This in-depth technical guide outlines a robust and logical preliminary screening cascade for this compound. By systematically evaluating its physicochemical properties, ADME-Tox liabilities, and biological activities in both biochemical and cellular contexts, a comprehensive initial data package can be generated. The results of this cascade—identifying potent activity against specific kinases, demonstrating on-target activity in cancer cells, and revealing a clean safety profile—would provide strong validation for advancing this chemical scaffold into a formal lead optimization program. The journey from a privileged scaffold to a clinical candidate is long, but it begins with the rigorous and insightful preliminary screening detailed herein.

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Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrimidine-Pyrazole Scaffolds

The synthesis of complex heterocyclic compounds is a cornerstone of modern drug discovery. Among these, molecules incorporating both pyrimidine and pyrazole motifs are of significant interest due to their prevalence in biologically active compounds, including kinase inhibitors and other targeted therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, enabling the assembly of such intricate molecular architectures.[1][2][3]

This guide provides a detailed examination of the Suzuki coupling reaction as applied to a specific, and often challenging, substrate: 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine . Due to the electron-deficient nature of the pyrimidine ring and the relative inertness of the C-Cl bond, this substrate presents unique challenges that necessitate carefully optimized reaction conditions.[4][5] This document will serve as a comprehensive resource, offering not only step-by-step protocols but also a deep dive into the underlying mechanistic principles and troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (typically a boronic acid or ester) and an organic halide or triflate.[6][7] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]

  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the organic halide (in this case, the C-Cl bond of the 2-chloropyrimidine). This is often the rate-determining step, particularly with less reactive chlorides, and results in a palladium(II) intermediate.[2][6] The choice of a suitable ligand is critical here, as electron-rich and bulky phosphine ligands can increase the electron density on the palladium center, facilitating this crucial step.[8]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex.[2][6][8] For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the palladium center, displacing the halide.[4][9][10][11][12] The choice of base is therefore paramount to the success of the reaction.

  • Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex are coupled, forming the new C-C bond of the desired product.[1][6][8] This process regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product BoronicAcid R²-B(OH)₂ Base Base (e.g., K₃PO₄) BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Activation Boronate->Transmetalation Halide R¹-X (Aryl Halide) Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Addressing the Challenge: Coupling with 2-Chloropyrimidines

The coupling of 2-chloropyrimidines, such as this compound, is inherently more difficult than their bromo or iodo counterparts. This is due to the stronger C-Cl bond, which makes the oxidative addition step more challenging.[4][5] To overcome this hurdle, several key parameters must be carefully optimized:

  • Catalyst and Ligand Selection : Standard palladium catalysts like Pd(PPh₃)₄ may prove ineffective.[13][14] Highly active catalyst systems are required. These typically consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[9][15] These ligands promote the oxidative addition step and stabilize the catalytic species.

  • Choice of Base : For unreactive aryl chlorides, stronger bases are often necessary to drive the reaction.[4] While common bases like K₂CO₃ may be sufficient in some cases, stronger inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective.[4]

  • Solvent System : The choice of solvent influences the solubility of the reagents and the activity of the catalyst.[13] Anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are commonly employed.[6][13][16]

  • Reaction Temperature : Higher reaction temperatures (typically in the range of 80-120 °C) are often required to overcome the activation energy for the C-Cl bond cleavage.[4]

Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Note: This is a generalized procedure and may require optimization for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology
  • Reaction Setup : To a flame-dried Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, and the base (K₃PO₄).

  • Catalyst Addition : In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos). Add this catalyst/ligand mixture to the Schlenk tube.

  • Solvent Addition : Add the anhydrous, degassed solvent via syringe.

  • Degassing : Subject the reaction mixture to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen) to ensure all oxygen is removed.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction : Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Data Presentation: Model Reaction Conditions

ParameterRecommended ConditionRationale
Aryl Halide This compoundSubstrate of interest.
Boronic Acid Arylboronic Acid (1.2-1.5 equiv)Excess ensures complete consumption of the halide.
Catalyst Pd₂(dba)₃ (2.5 mol%) / SPhos (5 mol%)Highly active system for challenging C-Cl bond activation.[6]
Base K₃PO₄ (3.0 equiv)Strong base effective for activating boronic acids with unreactive chlorides.[4]
Solvent Anhydrous 1,4-DioxaneAprotic solvent with good solvating properties for Suzuki reactions.[6]
Temperature 100 °CElevated temperature to facilitate oxidative addition.[4]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.[13]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Presence of oxygen- Use a more active catalyst/ligand system (e.g., Buchwald ligands).[17]- Switch to a stronger base (e.g., Cs₂CO₃).[4]- Increase the reaction temperature in increments.[4]- Ensure thorough degassing of the solvent and reaction mixture.[13]
Protodeboronation - Degradation of the boronic acid, especially in the presence of water and base.[18]- Use anhydrous solvents and reagents.- Switch to a more stable boronic ester (e.g., pinacol ester).[4][18]- Consider using a milder base like KF if compatible with the substrate's reactivity.[9][17]
Homocoupling of Boronic Acid - Presence of oxygen or Pd(II) species.- Slow cross-coupling rate.- Ensure rigorous exclusion of oxygen.[1]- Use an efficient Pd(0) precatalyst.- Optimize conditions to accelerate the cross-coupling rate to outcompete homocoupling.[4]
Formation of Palladium Black - Decomposition of the Pd(0) catalyst.- Ensure the ligand-to-palladium ratio is appropriate.- Confirm the purity of all reagents and solvents.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a challenging yet highly valuable transformation for the synthesis of medicinally relevant compounds. Success hinges on a rational approach to reaction optimization, with careful consideration given to the selection of a highly active catalyst system, a strong base, and appropriate reaction conditions to overcome the inertness of the C-Cl bond. By understanding the mechanistic nuances and employing the strategies outlined in this guide, researchers can effectively harness the power of this reaction to advance their synthetic programs.

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  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • National Center for Biotechnology Information. 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. [Link]

  • Wiley Online Library. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • PubMed. 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoro-meth-yl)pyrimidine. [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

  • Heteroletters. SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6- METHYLPYRIMIDINE. [Link]

  • Google Patents. Synthesis of 2-chlorine-5- amido pyrimidine.
  • Progressio. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. [Link]

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • PubMed Central. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

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Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern medicinal chemistry, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This cross-coupling reaction is particularly vital in drug discovery, where the 2-aminopyrimidine scaffold is a privileged structure found in numerous bioactive molecules. The target substrate, 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine, represents a common class of electron-deficient heteroaryl chlorides frequently used as building blocks. The successful amination of this substrate is critical for generating libraries of novel compounds for biological screening.

However, the coupling of heteroaryl chlorides presents distinct challenges compared to their bromide or iodide counterparts. The inherent strength of the C-Cl bond makes the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—more difficult to achieve.[3] This note provides a comprehensive guide to developing and optimizing the Buchwald-Hartwig amination for this specific, yet representative, substrate class, focusing on the rationale behind catalyst, ligand, and base selection to achieve high-yield, reproducible results.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves the transformation of a palladium(II) precatalyst into a catalytically active Pd(0) species.[4][5] This Pd(0) complex then undergoes a sequence of key steps to forge the new C-N bond.

The four principal stages are:

  • Oxidative Addition: The active L-Pd(0) catalyst adds across the aryl-chloride bond of the pyrimidine, forming a Pd(II) intermediate. This is often the most challenging step for aryl chlorides.[6]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido group.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, and the desired N-aryl product is eliminated from the palladium center.

  • Catalyst Regeneration: The L-Pd(0) species is regenerated, ready to enter another catalytic cycle.

Bulky, electron-rich phosphine ligands are crucial as they stabilize the palladium center and promote the key oxidative addition and reductive elimination steps.[7][8]

Buchwald_Hartwig_Cycle Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition amido_complex Amido Complex (Pd-II) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Catalyst Regeneration product Ar-NR¹R² (Product) amido_complex->product Reductive Elimination base_hcl [Base-H]⁺Cl⁻ amido_complex->base_hcl arx Ar-Cl arx->oa_complex amine HNR¹R² amine->oa_complex base Base base->amido_complex

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle

Protocol Development and Optimization

The "no one-size-fits-all" principle is especially true for cross-coupling reactions. A systematic approach to screening key parameters is essential for developing a robust and high-yielding protocol.

Key Parameters for Screening

For the amination of this compound, the following components are critical variables:

  • Palladium Precatalyst: Modern precatalysts, such as G3 or G4 Buchwald precatalysts, are often preferred.[9] They are air- and moisture-stable, ensuring the reliable generation of the active Pd(0) species in situ.[10]

  • Ligand: The choice of ligand is arguably the most critical factor. For challenging heteroaryl chlorides, bulky and electron-rich biaryl phosphine ligands are the standard.[11] Ligands like XPhos, RuPhos, or BrettPhos are excellent starting points.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be effective, especially for base-sensitive substrates.[4]

  • Solvent: Aprotic, non-coordinating solvents are generally used. Toluene and 1,4-dioxane are the most common, as they offer good solubility for the reagents and can be heated to the required temperatures.[4][5]

Representative Screening Results

To optimize the reaction, a design of experiments (DoE) approach or a simple one-variable-at-a-time (OVAT) screening can be employed.[12] Below is a table summarizing hypothetical screening results for the coupling of the title compound with a generic secondary amine (e.g., morpholine).

EntryPrecatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Notes
1Pd₂(dba)₃ (2%)XPhosNaOtBu (1.4)Toluene1001875%Good starting point.
2XPhos Pd G3 (2%)(integrated)NaOtBu (1.4)Toluene1001292%G3 precatalyst shows higher activity and shorter time.[9]
3XPhos Pd G3 (2%)(integrated)K₃PO₄ (2.0)Dioxane1102445%Weaker base requires higher temp and is less effective.
4RuPhos Pd G3 (2%)(integrated)NaOtBu (1.4)Toluene1001288%RuPhos is also a highly effective ligand.[11]
5XPhos Pd G3 (2%)(integrated)NaOtBu (1.4)THF652415%Lower temperature is insufficient for this aryl chloride.
6XPhos Pd G3 (1%)(integrated)NaOtBu (1.4)Toluene1001889%Lower catalyst loading is still effective.

Optimized Experimental Protocol

This protocol is a starting point based on best practices and may require minor adjustments depending on the specific amine coupling partner.[13]

Materials and Reagents
  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • XPhos Pd G3 Precatalyst (1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Oven-dried reaction vial with a PTFE-lined cap and magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Step-by-Step Procedure
  • Vial Preparation: In a glovebox or under a positive flow of inert gas, add this compound, XPhos Pd G3, and sodium tert-butoxide to the oven-dried reaction vial.

  • Seal and Purge: Seal the vial with the cap. If not in a glovebox, evacuate and backfill the vial with an inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent and Amine Addition: Add the anhydrous, degassed toluene via syringe, followed by the amine coupling partner (if liquid). If the amine is a solid, it should be added in Step 1.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure aminated product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficient temperature; Impure reagents.Ensure a strictly inert atmosphere.[3] Verify temperature. Use fresh, high-purity reagents and anhydrous solvents.[3]
Hydrodehalogenation The C-Cl bond is reduced to C-H. This side reaction can compete with amination.[3][13]Use a slight excess of the amine.[3] Ensure rigorously anhydrous conditions. Sometimes changing the ligand or base can suppress this pathway.
Homocoupling Dimerization of the aryl halide or amine.Optimize catalyst loading and reaction temperature; lower temperatures may reduce this side product.[13]

Conclusion

The Buchwald-Hartwig amination of this compound is a highly achievable transformation critical for the synthesis of pharmaceutically relevant compounds. Success hinges on the rational selection of a modern palladium precatalyst, a bulky biaryl phosphine ligand, a strong non-nucleophilic base, and anhydrous reaction conditions. By employing a systematic optimization approach and adhering to rigorous experimental technique, researchers can reliably and efficiently synthesize a diverse range of N-aryl pyrimidine derivatives for advancement in drug development programs.

References

  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • Chartoire, A., Lesieur, M., & Slawin, A. M. Z. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics, 30(16), 4432–4436.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • LibreTexts. (2023).
  • Dalton Transactions. (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Royal Society of Chemistry.
  • YouTube. (2025).
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  • Pearson. (2022).
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  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • ResearchGate. (2019).
  • University of Groningen. (2019).
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • BenchChem. (n.d.). The Evolution of Buchwald Phosphine Ligands: A Technical Guide for Advancing Cross-Coupling Reactions.
  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • ResearchGate. (n.d.). Palladium Complexes of Ferrocene-Based Phosphine Ligands as Redox-Switchable Catalyst in Buchwald-Hartwig Cross-Coupling Reactions.
  • ACS Publications. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.).
  • National Institutes of Health. (n.d.). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
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Application Notes and Protocols for 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry for the identification of high-quality lead compounds.[1][2] In contrast to traditional high-throughput screening (HTS) of large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind to a biological target with weak affinity.[2][3] These initial "hits" are then optimized into potent leads through structure-guided strategies, offering a more rational and efficient exploration of chemical space.[2][4]

This guide focuses on the application of 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine , a heterocyclic fragment that embodies the principles of a "privileged structure." This fragment combines two key pharmacophoric motifs: the pyrimidine ring and the pyrazole ring.

The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs with a vast spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][6][7][8][9] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating specific interactions with biological targets.[6] The pyrazole moiety is also a significant heterocyclic motif in drug discovery, known to improve physicochemical properties such as lipophilicity and solubility, and to participate in key binding interactions.[10][11][12][13][14]

The combination of these two rings in this compound presents a unique opportunity for FBDD. The chloro-substituent on the pyrimidine ring provides a reactive handle for synthetic elaboration, allowing for fragment "growing" or "linking" strategies to enhance binding affinity and selectivity once a hit is identified.

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on leveraging this promising fragment in FBDD campaigns. We will detail protocols for primary screening using highly sensitive biophysical techniques, hit validation, and initial strategies for fragment-to-lead evolution.

I. Physicochemical Properties and Fragment Library Integration

Prior to initiating a screening campaign, it is crucial to characterize the fragment and ensure its suitability for inclusion in a fragment library.

PropertyValue (Predicted/Typical)Significance in FBDD
Molecular Weight~210.6 g/mol Adheres to the "Rule of Three" (MW < 300 Da), ensuring efficient exploration of chemical space.[2][3]
cLogP~1.5 - 2.5A balanced lipophilicity is crucial for solubility and minimizing non-specific binding.[15]
Hydrogen Bond Donors0Reduced number of donors can improve membrane permeability.
Hydrogen Bond Acceptors3 (2 pyrimidine N, 1 pyrazole N)Offers multiple points for directed interactions with the target protein.[6]
SolubilityHigh (expected in DMSO/aqueous buffers)Essential for reliable screening results and preventing compound aggregation.

Protocol 1: Quality Control and Solubilization of this compound

  • Purity Assessment:

    • Verify the purity of the compound using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS). The purity should be >95%.

    • Confirm the identity and structural integrity via ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Determination:

    • Prepare a stock solution in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 100 mM).

    • Determine the kinetic solubility in the desired aqueous screening buffer (e.g., phosphate-buffered saline, PBS) by serial dilution. Visual inspection for precipitation and nephelometry can be used. Aim for a final screening concentration where the fragment remains soluble, typically in the µM to mM range.

  • Plate Preparation:

    • For screening, prepare master plates of the fragment at a defined concentration in DMSO.

    • Use acoustic dispensing technology to transfer nanoliter volumes of the fragment solution to the assay plates to minimize the final DMSO concentration (typically <1%).

II. Primary Screening Methodologies: Detecting Weak Binding Events

Due to the inherently weak affinities of fragments, highly sensitive biophysical techniques are required for primary screening. The choice of method will depend on the nature of the target protein and available instrumentation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool in FBDD, capable of detecting weak binding events and providing structural information.[15][16][17] Ligand-observed NMR experiments are particularly well-suited for primary screening.[15]

Protocol 2: Fragment Screening using Saturation Transfer Difference (STD) NMR

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., PBS in 99.9% D₂O).

    • Add the fragment, this compound, to the protein solution at a concentration of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the sample to serve as a reference.

    • Perform the STD NMR experiment. This involves selective saturation of a region of the protein spectrum where no ligand signals are present.

    • Acquire a reference "off-resonance" spectrum with the saturation frequency set far away from any protein or ligand signals.

  • Data Analysis:

    • Subtract the "on-resonance" spectrum from the "off-resonance" spectrum to generate the STD spectrum.

    • Signals that appear in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.

    • The intensity of the STD signals is proportional to the binding affinity.

Workflow for NMR-based Fragment Screening

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep_protein Prepare Target Protein (10-50 µM in D₂O buffer) prep_fragment Add Fragment (100-500 µM) prep_protein->prep_fragment acq_ref Acquire 1D ¹H Reference prep_fragment->acq_ref acq_std Perform STD Experiment (On- and Off-Resonance) acq_ref->acq_std analysis_subtract Generate STD Spectrum (Off - On) acq_std->analysis_subtract analysis_identify Identify Fragment Signals analysis_subtract->analysis_identify analysis_quantify Quantify Binding analysis_identify->analysis_quantify hit_validation Proceed to Hit Validation analysis_quantify->hit_validation Binding Detected FBDD_Workflow cluster_start Fragment Preparation cluster_screen Primary Screening cluster_validate Hit Validation cluster_optimize Fragment-to-Lead fragment This compound qc Quality Control & Solubilization fragment->qc screening Screening Techniques qc->screening nmr NMR (STD, cpmg) screening->nmr xray X-ray Crystallography screening->xray spr Surface Plasmon Resonance screening->spr validation Orthogonal Method Validation screening->validation affinity Affinity Determination (K_D) validation->affinity structure Structural Biology (X-ray/NMR) validation->structure optimization Structure-Guided Optimization validation->optimization growing Fragment Growing optimization->growing linking Fragment Linking optimization->linking lead Lead Compound optimization->lead

Sources

Application Note & Protocols: Cell-Based Assay Workflow for Novel 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Scientific Context

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] These heterocyclic compounds are known to function as antimetabolites or as kinase inhibitors, targeting key signaling pathways that drive cancer cell proliferation and survival.[1][2][3] The specific subclass of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine analogs represents a promising area for the development of novel kinase inhibitors. The pyrazole moiety can form critical hydrogen bonds within the ATP-binding pocket of various kinases, while the pyrimidine core serves as a versatile anchor.[4][5] Similar pyrimidine-pyrazole structures have shown potent inhibitory activity against oncogenic kinases such as Aurora Kinase, CDK2, and FLT3, making them attractive candidates for cancer therapeutics.[4][6][7][8][9]

This document provides a structured, multi-tiered workflow for the initial cell-based characterization of this compound class. The goal is to efficiently assess their biological activity, starting with broad cytotoxicity screening and progressing to more detailed mechanistic assays. The protocols are designed to be robust, reproducible, and provide a clear rationale for each experimental step, empowering researchers to generate high-quality, interpretable data.

A Tiered Approach to Compound Characterization

A logical, phased approach is critical for the efficient evaluation of novel compounds. This workflow begins with a high-throughput primary screen to identify active compounds and determine their general potency. Subsequent secondary and tertiary assays are then employed to elucidate the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Target Engagement Assay1 Cell Viability Assay (e.g., CellTiter-Glo®) Determine IC50 Assay2 Apoptosis Assay (e.g., Caspase-Glo® 3/7) Measure Caspase Activity Assay1->Assay2 Active Compounds Assay3 Pathway Analysis (e.g., Western Blot) Assess Protein Phosphorylation Assay2->Assay3 Apoptotic Compounds

Caption: Tiered assay workflow for compound characterization.

Tier 1 Protocol: Cell Viability for Potency Determination

Objective: To quantify the cytotoxic or cytostatic effect of the pyrimidine analogs on a cancer cell line and determine the half-maximal inhibitory concentration (IC50).

Principle: Cell viability assays are fundamental in drug discovery for assessing a compound's effect on cell proliferation and health.[10][11][12] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells in culture.[13] This "add-mix-measure" assay format is rapid, highly sensitive, and ideal for high-throughput screening.[13]

Materials
  • Cell Line: A relevant cancer cell line (e.g., HCT-116 colorectal carcinoma, known for its use in pyrimidine analog studies).[14]

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: White, flat-bottom 96-well microplates suitable for luminescence.

  • Test Compounds: 10 mM stock solutions of pyrimidine analogs in 100% DMSO.

  • Positive Control: Staurosporine (10 mM stock in DMSO).

  • Assay Reagent: CellTiter-Glo® 2.0 Assay Reagent (Promega, Cat. No. G9242).

  • Instrumentation: Luminometer plate reader.

Step-by-Step Protocol
  • Cell Plating:

    • Trypsinize and count HCT-116 cells. Adjust cell density to 5 x 10⁴ cells/mL in pre-warmed culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Dosing:

    • Prepare a serial dilution series of the pyrimidine analogs. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.

    • Dilute the 10 mM stock to 200 µM (2X final highest concentration) in culture medium. This is the first point in your dilution plate.

    • Perform serial dilutions in culture medium. Ensure the final DMSO concentration in all wells, including vehicle controls, is consistent and non-toxic (typically ≤ 0.5%).

    • Remove media from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO) and "positive control" (e.g., 1 µM Staurosporine).

  • Incubation:

    • Return the plate to the incubator (37°C, 5% CO₂) for 72 hours. This duration is typically sufficient to observe effects on cell proliferation.

  • Assay Measurement:

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis
  • Normalize the data by setting the average luminescence from vehicle-control wells to 100% viability and the background (no cells) to 0%.

  • Calculate the percent viability for each compound concentration.

  • Plot percent viability versus log[compound concentration] and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Compound IDMax Conc. (µM)IC50 (µM)Hill Slope
Analog-011001.25-1.10.992
Analog-0210015.8-0.90.985
Analog-03100> 100N/AN/A
Staurosporine10.02-1.50.998

Tier 2 Protocol: Apoptosis Induction Assay

Objective: For compounds showing significant cytotoxicity in Tier 1, determine if the mechanism of cell death involves the activation of executioner caspases-3 and -7, key mediators of apoptosis.

Principle: Apoptosis is a programmed cell death pathway critical for tissue homeostasis. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases (caspases). The Caspase-Glo® 3/7 Assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspases-3 and -7.[15] This cleavage releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to caspase activity.[15][16]

Materials
  • Cell Line & Media: As described in Section 3.1.

  • Assay Plates: White, flat-bottom 96-well microplates.

  • Test Compounds: Active analogs identified in Tier 1.

  • Assay Reagent: Caspase-Glo® 3/7 Assay Reagent (Promega, Cat. No. G8091).

  • Instrumentation: Luminometer plate reader.

Step-by-Step Protocol
  • Cell Plating & Dosing:

    • Plate and grow cells as described in steps 1 & 2 of the Tier 1 protocol.

    • Treat cells with compounds at concentrations relevant to their IC50 values (e.g., 1x, 5x, and 10x IC50) to observe dose-dependent effects.

    • Incubate for a shorter duration, typically 24 hours, as caspase activation is an earlier event than the loss of metabolic activity.

  • Assay Measurement:

    • Equilibrate the assay plate and Caspase-Glo® 3/7 reagent to room temperature.[17]

    • Add 100 µL of the reagent to each well.[18]

    • Mix gently on a plate shaker for 30-60 seconds.[18]

    • Incubate at room temperature for 1 to 2 hours. The optimal incubation time should be determined empirically for your specific cell system.[16]

    • Measure luminescence.

Data Analysis
  • Subtract the average background luminescence (no-cell control) from all measurements.

  • Calculate the fold change in caspase activity relative to the vehicle-treated control cells.

  • Present data as a bar graph showing the dose-dependent increase in caspase activity for each compound.

Tier 3 Protocol: Target Pathway Modulation via Western Blot

Objective: To investigate if the compounds inhibit a hypothesized kinase target by measuring the phosphorylation status of a key downstream substrate.

Principle: Many pyrimidine-based inhibitors target protein kinases.[5] A direct consequence of kinase inhibition is a decrease in the phosphorylation of its substrate proteins. Western blotting is a powerful technique to detect changes in these specific post-translational modifications. For pyrimidine analogs that may target cell cycle kinases like CDK2, a relevant substrate to probe is the Retinoblastoma protein (Rb), specifically its phosphorylation at Serine 807/811. A reduction in p-Rb signal relative to the total Rb protein level indicates upstream kinase inhibition.

G CDK CDK2/Cyclin E Rb Rb CDK->Rb Phosphorylates Analog Pyrimidine Analog Analog->CDK E2F E2F Rb->E2F Sequesters pRb p-Rb (Ser807/811) pRb->E2F Releases G1_S G1/S Phase Progression E2F->G1_S Activates Transcription

Caption: Hypothesized inhibition of the CDK2-pRb pathway.

Materials
  • Cell Culture: 6-well plates for cell culture.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical for preserving phosphorylation states).[19][20]

  • Antibodies:

    • Primary: Rabbit anti-phospho-Rb (Ser807/811), Rabbit anti-total Rb.

    • Secondary: HRP-conjugated Goat anti-Rabbit IgG.

  • Reagents: SDS-PAGE gels, transfer membranes (PVDF), BSA for blocking, ECL chemiluminescence substrate.

  • Instrumentation: Gel electrophoresis and Western blot transfer system, imaging system (e.g., ChemiDoc).

Step-by-Step Protocol
  • Cell Treatment and Lysis:

    • Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test compound (e.g., at its 5x IC50 concentration) for 6-24 hours. Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse directly in the plate with 150 µL of ice-cold lysis buffer. Scrape and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize samples to equal protein amounts (e.g., 20 µg per lane) and add Laemmli sample buffer. Denature at 95°C for 5 minutes.[21]

    • Load samples onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[20] Expert Tip: BSA is preferred over milk for phospho-antibodies to reduce background.

    • Incubate the membrane overnight at 4°C with the primary antibody (e.g., anti-p-Rb) diluted in 5% BSA/TBST.[20]

    • Wash the membrane 3x for 10 minutes each in TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again as in the previous step.

  • Detection:

    • Apply ECL substrate to the membrane and image the chemiluminescent signal.

    • Crucially, strip the membrane and re-probe with the anti-total Rb antibody to normalize the phospho-signal to the total amount of target protein.[21][22]

Data Analysis
  • Use densitometry software (e.g., ImageJ) to quantify the band intensity for both p-Rb and total Rb.

  • Calculate the ratio of p-Rb / total Rb for each sample.

  • Normalize this ratio to the vehicle control to determine the percent reduction in Rb phosphorylation.

Treatmentp-Rb IntensityTotal Rb Intensity(p-Rb / Total Rb) Ratio% of Control
Vehicle15,20016,0000.95100%
Analog-01 (5 µM)4,10015,5000.2627%

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.[Link]

  • Pyrimidine Analogs. Holland-Frei Cancer Medicine.[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central.[Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.[Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]

  • Mechanism of action of pyrimidine analogues. ResearchGate.[Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed.[Link]

  • Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.[Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.[Link]

  • Pyrimidine Analogues. LiverTox - NCBI Bookshelf.[Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate.[Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences.[Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology.[Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies.[Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. MDPI.[Link]

  • Caspase 3/7 Activity. Protocols.io.[Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.[Link]

  • Pan/Phospho Analysis for Western Blot Normalization. LI-COR Biosciences.[Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate.[Link]

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Application Notes and Protocols for Developing Structure-Activity Relationship (SAR) Studies for the 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine Series

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for developing Structure-Activity Relationship (SAR) studies for a novel series of compounds based on the 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine scaffold. The pyrimidine core is a privileged structure in medicinal chemistry, found in numerous approved drugs, particularly kinase inhibitors.[1][2][3] This guide offers a strategic and detailed approach, from the initial synthetic diversification of the core molecule to the comprehensive biological evaluation necessary to establish a robust SAR. The protocols and workflows outlined herein are designed to empower researchers to systematically explore the chemical space around this scaffold, identify key structural features that govern biological activity, and ultimately accelerate the optimization of lead compounds.[4][5][6]

Introduction: The Strategic Imperative of SAR in Drug Discovery

The journey from a promising "hit" compound to a viable drug candidate is a meticulous process of molecular refinement. At the heart of this endeavor lies the establishment of the Structure-Activity Relationship (SAR), which fundamentally describes how modifications to a molecule's chemical structure influence its biological activity.[5][7] A well-defined SAR serves as a roadmap for medicinal chemists, guiding the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties.[6][8]

The this compound scaffold presents a compelling starting point for a drug discovery program. Pyrimidine derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[9][10] The presence of a reactive chloro group at the 2-position and a versatile pyrazole moiety offers multiple avenues for synthetic elaboration, making it an ideal candidate for systematic SAR exploration.

This guide will detail a multipronged strategy encompassing:

  • Synthetic Diversification: Protocols for modifying key positions of the core scaffold.

  • Biological Screening Cascade: A tiered approach to evaluating compound potency, selectivity, and cellular effects.

  • ADME Profiling: Early assessment of drug-like properties to mitigate late-stage attrition.[11][12][13]

Synthetic Strategy for Analogue Library Generation

The foundation of any SAR study is a chemically diverse library of compounds. The this compound core offers three primary vectors for diversification: the C2-chloro position, the pyrazole ring, and the pyrimidine ring itself.

Core Scaffold Synthesis

The synthesis of the parent scaffold, this compound, can be achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction is widely used for the formation of C-C bonds and is particularly effective for coupling heterocyclic systems.[14][15]

Protocol 2.1: Synthesis of this compound

  • Materials: 2,5-dichloropyrimidine, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Tetrakis(triphenylphosphine)palladium(0), Sodium carbonate, 1,4-Dioxane, Water.

  • Procedure:

    • To a microwave vial, add 2,5-dichloropyrimidine (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), and sodium carbonate (2.0 eq).

    • Add a 4:1 mixture of 1,4-dioxane and water.

    • Degas the mixture by bubbling with argon for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.[16]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Diversification at the C2-Position

The C2-chloro group is an excellent handle for introducing a variety of substituents via nucleophilic aromatic substitution or cross-coupling reactions. The Buchwald-Hartwig amination is a particularly versatile method for installing a diverse range of amines.[17][18][19]

Protocol 2.2: Buchwald-Hartwig Amination at the C2-Position

  • Materials: this compound, desired amine (primary or secondary), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos, Sodium tert-butoxide, Toluene.

  • Procedure:

    • To a dry Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene.

    • Heat the reaction mixture at 110°C for 12-24 hours.[20]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Diversification of the Pyrazole Ring

Modifications to the pyrazole ring can explore the impact of sterics and electronics on activity. This can be achieved by synthesizing analogues of the pyrazole boronate ester starting material. For example, substituting the methyl group on the pyrazole nitrogen or adding substituents to the pyrazole ring itself.

Biological Evaluation: A Tiered Screening Cascade

A systematic approach to biological testing is crucial for generating high-quality SAR data. A tiered cascade allows for the efficient screening of a large number of compounds in primary assays, with more resource-intensive secondary and tertiary assays reserved for the most promising candidates.

Primary Assay: In Vitro Kinase Inhibition

Given the prevalence of pyrimidine-based compounds as kinase inhibitors, a primary screen against a relevant kinase target is a logical starting point.[21] The choice of kinase will depend on the therapeutic area of interest. Numerous commercially available in vitro kinase assay platforms can be utilized.[22][23][24]

Protocol 3.1: General In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Principle: This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Materials: Recombinant kinase, kinase-specific substrate, ATP, test compounds, ADP-Glo™ Reagent, Kinase Detection Reagent.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and ATP in a suitable buffer.

    • Add the test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C).

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[25]

Secondary Assays: Selectivity Profiling and Cellular Potency

Compounds demonstrating significant activity in the primary assay should be further characterized for selectivity and cellular activity.

  • Kinase Selectivity Profiling: To assess off-target effects, active compounds should be screened against a panel of kinases. This is critical for identifying potential liabilities and for understanding the compound's mechanism of action.

  • Cellular Potency Assays: The ability of a compound to inhibit the target kinase within a cellular context is a key indicator of its potential as a drug. A variety of cell-based assays can be employed, such as measuring the phosphorylation of a downstream substrate by Western blot or using cell viability assays in cancer cell lines dependent on the target kinase.

Tertiary Assays: ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to avoid costly late-stage failures.[11][26] A standard panel of in vitro ADME assays should be run on promising lead compounds.[13][27]

Table 1: Key In Vitro ADME Assays

AssayPurpose
Solubility Determines the aqueous solubility of the compound.
Permeability (PAMPA) Assesses passive diffusion across an artificial membrane.
Metabolic Stability (Microsomes/Hepatocytes) Evaluates the compound's susceptibility to metabolism by liver enzymes.[11]
Plasma Protein Binding Measures the extent to which a compound binds to plasma proteins.
CYP450 Inhibition Identifies potential for drug-drug interactions by assessing inhibition of major cytochrome P450 enzymes.[11]

Data Analysis and SAR Interpretation

The data generated from the synthetic and biological efforts must be systematically organized and analyzed to extract meaningful SAR trends.

Table 2: Hypothetical SAR Data for C2-Substituted Analogues

Compound IDR Group at C2Kinase IC₅₀ (nM)Cell Viability EC₅₀ (µM)Microsomal Stability (t½, min)
Core-Cl -Cl5,200>5015
Analogue-1 -NH₂1,5002522
Analogue-2 -NHMe8501235
Analogue-3 -NHEt9201531
Analogue-4 -NH(cyclopropyl)450.845
Analogue-5 -morpholino2,10030>60
Analogue-6 -piperidino1,80028>60
  • Substitution of the C2-chloro with an amine is generally beneficial for potency.

  • Small, non-polar substituents on the amine, such as cyclopropyl, significantly enhance both biochemical and cellular potency.

  • Larger, more polar substituents like morpholine and piperidine are detrimental to activity, although they may improve metabolic stability.

Visualizing Workflows and Relationships

Visual aids are invaluable for communicating complex scientific workflows and relationships.

SAR_Workflow cluster_synthesis Synthetic Chemistry cluster_biology Biological Evaluation cluster_analysis Data Analysis Core Core Scaffold 2-Chloro-5-(pyrazol-yl)pyrimidine Library Analogue Library Core->Library Diversification (C2, Pyrazole) Primary Primary Screen (In Vitro Kinase Assay) Library->Primary Secondary Secondary Screens (Selectivity, Cellular Potency) Primary->Secondary Active Compounds Tertiary Tertiary Screens (ADME Profiling) Secondary->Tertiary Lead Candidates SAR_Table SAR Data Table Tertiary->SAR_Table Interpretation SAR Interpretation & New Designs SAR_Table->Interpretation Interpretation->Core Iterative Design

Caption: Iterative workflow for SAR development.

Chemical_Transformations cluster_c2_mods C2 Modifications Core This compound C2-Cl Amine 2-Amino-pyrimidine Analogue NHR Core:c2->Amine:n Buchwald-Hartwig (R-NH2, Pd catalyst) Aryl 2-Aryl-pyrimidine Analogue Ar Core:c2->Aryl:ar Suzuki Coupling (Ar-B(OH)2, Pd catalyst)

Caption: Key chemical transformations at the C2-position.

Conclusion and Future Directions

This guide provides a robust framework for initiating and advancing an SAR-driven drug discovery program centered on the this compound scaffold. By systematically synthesizing and evaluating a diverse library of analogues, researchers can elucidate the key structural determinants of biological activity. The iterative nature of this process, where insights from one round of synthesis and testing inform the design of the next, is paramount to success. Future efforts should focus on expanding the chemical diversity at all three key positions of the scaffold and employing computational modeling techniques to further refine the SAR and guide the design of next-generation compounds with optimized efficacy and drug-like properties.

References

  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Patsnap Synapse. (2025). What is the structure-activity relationship SAR in drug design? Retrieved from [Link]

  • Wang, J., & Urban, L. (2004). The impact of early ADME profiling on drug discovery and development strategy. Drug Discovery Today, 9(3), 141-151.
  • Monash University. (n.d.). Structure-activity relationship (SAR) study designs. Retrieved from [Link]

  • Pharmacology Mentor. (2023). Structure-Activity Relationship (SAR). Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Retrieved from [Link]

  • Agilent. (n.d.). ADME Assays. Retrieved from [Link]

  • Janning, P., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4948.
  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104.
  • Genesis Drug Discovery & Development. (n.d.). ADME Assays. Retrieved from [Link]

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel, Switzerland), 17(1), 104.
  • Al-Ostoot, F. H., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1303, 137574.
  • Kolar, M., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(11), 1969.
  • Murphy, J. M., et al. (2007). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 393, 39-53.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104.
  • Sharma, R., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 28(14), 5489.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Hussain, M., et al. (2009). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2009(28), 4811-4818.
  • Al-Masoudi, N. A., et al. (2012).
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. Retrieved from [Link]

  • Reddy, T. R., et al. (2015). Cascade imination, Buchwald-Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(92), 75621-75625.
  • ResearchGate. (2025). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Seubert, P., et al. (2021). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. The Journal of Organic Chemistry, 86(17), 11776-11785.
  • Bunce, R. A., et al. (2003). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 68(24), 9445-9451.
  • Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • Kotaiah, S., et al. (2014). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. Hetero Letters, 4(3), 335-339.
  • Amari, S., et al. (2021). Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(3), 1287-1302.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoro-meth-yl)pyrimidine. Retrieved from [Link]

  • Kamal, A., et al. (2019). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 9(42), 24263-24284.

Sources

Application Notes & Protocols: 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine as a Novel Scaffold for Kinase Inhibitor Development in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Rise of Pyrazolyl Pyrimidines in Oncology

The pyrazolyl pyrimidine core represents a "privileged scaffold" in medicinal chemistry, particularly in the development of targeted cancer therapies. Fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines have garnered significant attention due to their structural resemblance to the purine ring of ATP.[1] This mimicry allows them to function as competitive inhibitors at the ATP-binding site of a wide array of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in cancer.[2][3][4]

Prominent examples of FDA-approved drugs, such as the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, feature a pyrazolo[3,4-d]pyrimidine core, underscoring the clinical success of this chemical class.[1][5] The versatility of this scaffold allows for chemical modifications that can tune selectivity and potency against various kinase targets, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and others implicated in tumor proliferation and survival.[3][6][7]

This document provides a technical guide for researchers exploring the potential of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine , a distinct, non-fused pyrazolyl pyrimidine, as a novel investigational compound in cancer research. While direct extensive studies on this specific molecule are emerging, its structural elements suggest a strong rationale for its evaluation as a kinase inhibitor. The 2-chloro-pyrimidine moiety serves as a key reactive handle for library synthesis, while the N-methyl pyrazole group can engage in critical hydrogen bonding and hydrophobic interactions within a kinase active site. These application notes will guide researchers through foundational experiments to characterize its anti-cancer activity.

Hypothesized Mechanism of Action: Targeting Oncogenic Kinase Signaling

Based on the extensive literature on related pyrazolyl pyrimidine derivatives, we hypothesize that this compound acts as an ATP-competitive inhibitor of oncogenic kinases. The planar pyrazolyl pyrimidine system can occupy the adenine binding region, while the chloro-substituent at the C2 position of the pyrimidine ring can be a site for derivatization to improve potency and selectivity or to introduce covalent binding properties.

A plausible target class for this compound includes kinases known to be inhibited by similar scaffolds, such as CDKs, which are central to cell cycle regulation. Dysregulation of CDK activity is a hallmark of many cancers.

G cluster_1 Cell Interior Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway RTK->Ras_Raf_MEK_ERK CyclinD_CDK46 Cyclin D / CDK4/6 Ras_Raf_MEK_ERK->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F Inactivates S_Phase_Entry S-Phase Entry & Cell Proliferation E2F->S_Phase_Entry Promotes Our_Compound This compound Our_Compound->CyclinD_CDK46 Inhibits

Caption: Hypothesized signaling pathway targeted by the compound.

Experimental Protocols: A Step-by-Step Guide

To validate the anticancer potential of this compound, a tiered experimental approach is recommended. This begins with broad cellular screening and progressively narrows down to specific molecular interactions.

Protocol 1: In Vitro Antiproliferative Activity Assessment (MTT Assay)

This initial protocol aims to determine the compound's cytotoxic or cytostatic effects across a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])[5][9]

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium from the DMSO stock. A typical concentration range would be 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no-treatment control" (medium only).

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results on a dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Data Interpretation: A lower IC50 value indicates higher potency. Comparing IC50 values across different cell lines can reveal potential selectivity. For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown IC50 values in the low micromolar range against various cancer cell lines.[8]

Compound Cell Line Hypothetical IC50 (µM)
Compound XMCF-7 (Breast)5.2
Compound XHCT-116 (Colon)8.9
Compound XA549 (Lung)12.1
Doxorubicin (Control)MCF-7 (Breast)0.8
Protocol 2: In Vitro Kinase Inhibition Assay

If the MTT assay shows promising activity, the next logical step is to determine if the compound directly inhibits kinase activity. This can be done using commercially available in vitro kinase assay kits (e.g., ADP-Glo™ Kinase Assay).

Objective: To quantify the direct inhibitory effect of the compound on specific purified kinases (e.g., CDK2/Cyclin A).

Procedure: This protocol is a generalized workflow. Always follow the specific instructions provided by the kinase assay kit manufacturer.

  • Reaction Setup: In a 384-well plate, combine the purified kinase, the specific substrate for that kinase, and ATP in a reaction buffer.

  • Compound Addition: Add the investigational compound at various concentrations. Include a positive control inhibitor and a no-compound (vehicle) control.

  • Kinase Reaction: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.

  • Signal Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) which stops the kinase reaction and measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Measure luminescence and calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC50 value.

G cluster_workflow Experimental Workflow A 1. Cell Culture (MCF-7, HCT-116, etc.) B 2. MTT Assay (Determine IC50) A->B Screen for antiproliferative activity C 3. In Vitro Kinase Assay (e.g., CDK2, EGFR) B->C If active, test direct inhibition D 4. Cell Cycle Analysis (Flow Cytometry) C->D Validate cellular mechanism E 5. Western Blot (Phospho-Rb, etc.) D->E Confirm target engagement F Lead Optimization E->F

Caption: Tiered workflow for evaluating a novel kinase inhibitor.

Trustworthiness and Self-Validation

The integrity of these protocols relies on a system of controls and orthogonal validation.

  • Positive Controls: In every assay, a known inhibitor of the target pathway (e.g., Ribociclib for CDK4/6, Doxorubicin for general cytotoxicity) must be run in parallel. This validates that the assay system is responsive and provides a benchmark for potency.[7]

  • Orthogonal Validation: If the compound inhibits CDK2 in a biochemical assay and causes G1 cell cycle arrest in a cellular assay, the next step is to confirm target engagement in cells. A Western blot showing reduced phosphorylation of the CDK2 substrate, Retinoblastoma protein (Rb), would provide a third, independent piece of evidence linking the compound's activity to the hypothesized target.

  • Dose-Response: All experiments should be conducted over a range of concentrations to establish a clear dose-response relationship. A flat response or erratic curve may indicate artifacts, such as compound insolubility or off-target toxicity.

Conclusion and Future Perspectives

This compound presents a promising, yet underexplored, scaffold for the development of novel anticancer agents. Its structural features align with those of established kinase inhibitors. The protocols outlined here provide a robust framework for its initial characterization, from broad antiproliferative screening to specific molecular target validation. Positive results from this workflow would justify more advanced studies, including medicinal chemistry efforts to optimize the scaffold, in vivo efficacy studies in xenograft models, and comprehensive ADME/Tox profiling. The ultimate goal is the development of a selective and potent clinical candidate for targeted cancer therapy.

References

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & Al-Mishari, A. A. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. [Link]

  • Zhang, Y., et al. (2016). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. PubMed Central. [Link]

  • Al-Ostath, A., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Mohamed, A. M., et al. (2013). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. ResearchGate. [Link]

  • Mahdavian, E., et al. (2020). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. PubChem. [Link]

  • Butcher, R. J., et al. (2010). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoro-meth-yl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • El-Naggar, M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]

  • Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Ghorab, M. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PubMed Central. [Link]

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  • El-Gamal, M. I., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • Al-Ostath, A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. [Link]

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  • Szymańska, E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed Central. [Link]

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Application Notes and Protocols: Characterizing 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine as a Selective Kinase Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure for the development of potent kinase inhibitors.[1][2][3] This document provides a comprehensive guide for the characterization of a novel pyrimidine derivative, 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine, as a selective chemical probe for protein kinases. We present a strategic, multi-tiered workflow, beginning with broad kinome profiling to identify primary targets, followed by detailed biochemical and cellular assays to validate activity and elucidate the mechanism of action. The final stage focuses on direct target engagement assays to confirm the interaction of the compound with its intended target in a physiological context. These protocols are designed to be adaptable for other novel pyrimidine-based compounds, providing a robust framework for the discovery and development of new chemical probes.

Introduction: The Promise of Pyrimidine-Based Kinase Probes

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] The development of selective kinase inhibitors has revolutionized targeted therapy.[4] Pyrimidine derivatives have emerged as a particularly successful class of kinase inhibitors, with several approved drugs built upon this versatile scaffold.[1][6] Their ability to form key hydrogen bonds with the kinase hinge region makes them ideal candidates for potent and selective ATP-competitive inhibitors.[6]

This compound is a novel compound featuring this privileged scaffold. While its specific biological targets are yet to be elucidated, its structure suggests a high probability of kinase inhibitory activity. This guide provides a systematic approach to thoroughly characterize this compound, transforming it from a mere molecule to a valuable chemical probe for studying kinase biology.

A Strategic Workflow for Characterization

We propose a three-phase approach for the comprehensive evaluation of this compound as a kinase probe. This workflow is designed to be logical, efficient, and to build a strong evidence base for its selectivity and mechanism of action.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro & Cellular Characterization cluster_2 Phase 3: Target Engagement Validation P1_A Kinome Profiling P1_B Data Analysis & Hit Selection P1_A->P1_B Identify primary kinase targets P2_A Biochemical IC50 Determination P1_B->P2_A Advance to validation P2_B Mechanism of Action Studies P2_A->P2_B Confirm potency P2_C Cell-Based Pathway Analysis P2_B->P2_C Elucidate inhibitory mechanism P3_A Cellular Thermal Shift Assay (CETSA) P2_C->P3_A Proceed to in-cell target validation P3_B NanoBRET™ Target Engagement Assay P3_A->P3_B Confirm target binding in live cells

Figure 1: A three-phase workflow for the characterization of a novel kinase inhibitor probe.

Phase 1: Target Identification via Kinome Profiling

The initial and most critical step is to understand the selectivity profile of this compound across the human kinome. This unbiased approach prevents premature focus on a presumed target and can reveal unexpected off-target activities that are crucial for interpreting experimental results.[7][8]

Protocol 1: Broad-Spectrum Kinome Profiling

Several commercial services offer comprehensive kinome profiling. These services typically utilize radiometric or fluorescence-based assays to measure the inhibitory activity of a compound against a large panel of recombinant kinases.[9][10][11]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO). Provide the required volume and concentration as specified by the service provider.

  • Assay Execution (by service provider): The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of over 300 kinases.[10] The percentage of inhibition for each kinase is determined relative to a vehicle control.

  • Data Analysis: The service provider will deliver a report detailing the percentage of inhibition for each kinase. Analyze this data to identify "primary hits" – kinases that are significantly inhibited by the compound. A common threshold for a primary hit is >90% inhibition at 1 µM.

  • Selectivity Assessment: Visualize the data using a kinome map to graphically represent the selectivity profile. Calculate a selectivity score (S-score) to quantify the compound's specificity.[8]

Table 1: Hypothetical Kinome Profiling Results for this compound at 1 µM

Kinase FamilyKinase Target% Inhibition
Tyrosine Kinase Aurora Kinase A 98%
Tyrosine Kinase Aurora Kinase B 95%
Serine/Threonine KinaseCDK245%
Serine/Threonine KinaseROCK130%
Tyrosine KinaseVEGFR225%

This is example data. Actual results will vary.

Phase 2: In Vitro and Cellular Characterization

Once primary kinase targets are identified, the next phase involves detailed biochemical and cellular assays to confirm their potency, understand the mechanism of inhibition, and assess their effects on downstream signaling pathways.

Protocol 2: In Vitro IC50 Determination

This protocol determines the half-maximal inhibitory concentration (IC50) of the compound against the identified primary kinase targets.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Recombinant human kinase (e.g., Aurora Kinase A)

    • Kinase-specific peptide substrate

    • ATP

    • Kinase assay buffer

    • This compound

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 384-well white assay plates

  • Compound Dilution: Prepare a serial dilution of the compound in DMSO, followed by a further dilution in kinase assay buffer. The final concentration range should span from low nanomolar to high micromolar.

  • Kinase Reaction:

    • Add the kinase and substrate to the wells of the assay plate.

    • Add the diluted compound or DMSO (vehicle control).

    • Incubate for a defined period (e.g., 20 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (0% inhibition) and no-kinase (100% inhibition) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell-Based Phosphorylation Assay

This assay determines the compound's ability to inhibit the phosphorylation of a known downstream substrate of the target kinase in a cellular context.

Step-by-Step Methodology:

  • Cell Culture: Culture a cell line known to have active signaling through the target kinase pathway (e.g., a cancer cell line with Aurora Kinase A overexpression).

  • Compound Treatment: Seed the cells in 96-well plates and allow them to adhere. Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to release the proteins.

  • ELISA or Western Blot:

    • ELISA: Use a phospho-specific antibody-based ELISA kit to quantify the levels of the phosphorylated substrate.

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated substrate and the total substrate (as a loading control).

  • Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate. Plot the inhibition of phosphorylation against the compound concentration to determine the cellular IC50.[12]

G cluster_0 Cellular Signaling Cascade AuroraA Aurora Kinase A Substrate Downstream Substrate AuroraA->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate CellularResponse Cellular Response (e.g., Proliferation) pSubstrate->CellularResponse Probe This compound Probe->AuroraA Inhibition

Figure 2: Proposed mechanism of action for this compound as an Aurora Kinase A inhibitor.

Phase 3: Target Engagement Validation

The final and most definitive phase is to confirm that the compound directly binds to its intended target within living cells. This is crucial for validating that the observed cellular effects are a direct result of on-target inhibition.[13]

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[14][15][16]

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with either the compound or vehicle (DMSO).

  • Thermal Challenge: Heat the cells across a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[16][17]

Protocol 5: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[18][19][20]

Step-by-Step Methodology:

  • Cell Line Engineering: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.

  • Assay Setup:

    • Add a cell-permeable fluorescent tracer that binds to the target kinase to the cells.

    • Add a serial dilution of the test compound.

  • BRET Measurement:

    • Add the NanoLuc® substrate.

    • Measure the BRET signal on a plate reader. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase.

  • Data Analysis: The test compound will compete with the tracer for binding to the kinase, leading to a dose-dependent decrease in the BRET signal. This allows for the quantification of intracellular target engagement and affinity.[21][22]

Table 2: Comparison of Target Engagement Methodologies

MethodPrincipleAdvantagesDisadvantages
CETSA® Ligand-induced thermal stabilizationLabel-free, applicable to native proteinsLower throughput, requires a specific antibody
NanoBRET™ Bioluminescence Resonance Energy TransferHigh-throughput, quantitative, live cellsRequires genetic modification of the target protein

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the comprehensive characterization of this compound as a selective kinase probe. By following this multi-phase workflow, researchers can confidently identify its primary targets, determine its potency and mechanism of action, and validate its engagement with the target in a cellular context. The resulting well-characterized chemical probe will be an invaluable tool for dissecting the complexities of kinase signaling pathways and for the development of novel therapeutics.

References

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  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Vieth, M., et al. (2004). Kinase inhibitor selectivity profiling using a structure-based approach. Bioinformatics, 20(14), 2269-2280. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Ge, Y., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11887-E11896. [Link]

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  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2546. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • Hoffman, G. R., et al. (2020). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS chemical biology, 15(1), 214-222. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Bantscheff, M., et al. (2011). Quantitative proteomics of kinase inhibitor targets and mechanisms. ACS chemical biology, 6(1), 103-112. [Link]

  • Dhillon, S. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of Generic Medicines: The Business Journal for the Generic Medicines Sector, 20(4), 221-235. [Link]

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  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(1), 95-105. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 6(14), e1860. [Link]

  • Yu, H., et al. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

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  • Jafari, R., et al. (2014). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Nature protocols, 9(9), 2100-2122. [Link]

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  • Singh, M., & Singh, P. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5220. [Link]

  • Herricks, T., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical chemistry, 86(15), 7546-7553. [Link]

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  • Al-Ostoot, F. H., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 357(1), e2300361. [Link]

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  • Ali, A., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & medicinal chemistry letters, 16(18), 4796-4799. [Link]

  • Wu, Y. J., et al. (2011). Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. European journal of medicinal chemistry, 46(9), 3511-3523. [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC advances, 12(48), 31057-31082. [Link]

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Application Notes and Protocols for Assessing the Cytotoxicity of Pyrazolylpyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise and Toxicological Hurdles of Pyrazolylpyrimidines

Pyrazolopyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] This versatile scaffold is a cornerstone in the development of targeted therapies, particularly in oncology.[2] Many derivatives have been designed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[2][3] The fused pyrazole and pyrimidine ring system provides a rigid structure amenable to substitutions that can enhance binding affinity and selectivity for various therapeutic targets, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[3]

The primary goal of many pyrazolylpyrimidine-based anticancer agents is to induce programmed cell death, or apoptosis, in malignant cells.[1][4][5] Therefore, a critical step in the preclinical evaluation of these compounds is the robust assessment of their cytotoxic and apoptotic potential.[6] This application note provides a comprehensive guide to the principles and methodologies for evaluating the cytotoxicity of novel pyrazolylpyrimidine compounds. We will delve into the rationale behind selecting appropriate assays, provide detailed, field-proven protocols, and offer insights into data interpretation. Our focus is on establishing a self-validating system of experiments to ensure the generation of reliable and reproducible data for advancing drug discovery programs.

I. Foundational Principles of Cytotoxicity Assessment

Before embarking on experimental work, it is crucial to understand the different facets of cytotoxicity that can be measured. Cell viability assays are a broad category of methods used to determine the overall health of a cell population and can measure metabolic activity, cell proliferation, or ATP content.[7] Cytotoxicity assays, a subset of viability assays, specifically quantify cell death resulting from exposure to a toxic agent.[7] Many anticancer drugs are designed to kill cells by inducing apoptosis, a controlled and programmed form of cell death.[8] Therefore, it is often insufficient to merely determine if a compound is cytotoxic; understanding the mechanism of cell death is paramount.

This guide will focus on a multi-pronged approach to cytotoxicity assessment, incorporating assays that measure:

  • Metabolic Activity: As an indicator of cell viability and proliferation.

  • Membrane Integrity: To quantify necrosis or late-stage apoptosis.

  • Apoptosis Induction: By measuring key enzymatic markers of programmed cell death.

II. Experimental Workflow for Cytotoxicity Profiling

A logical and sequential workflow is essential for the efficient and comprehensive evaluation of pyrazolylpyrimidine compounds. The following diagram illustrates a recommended experimental pipeline.

Cytotoxicity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation A Compound Preparation & Dilution Series B Cell Seeding in 96-well Plates A->B C Compound Treatment (24, 48, 72h) B->C D MTT Assay for Cell Viability (IC50 Determination) C->D Primary Endpoint E LDH Assay for Cytotoxicity (Membrane Integrity) C->E Secondary Endpoint F Caspase-Glo® 3/7 Assay for Apoptosis C->F Secondary Endpoint G Calculate IC50 Values D->G H Compare Viability, Cytotoxicity & Apoptosis Data E->H F->H G->H I Select Lead Compounds for Further Studies H->I Apoptosis_Pathway cluster_0 Drug Action & Signaling cluster_1 Apoptotic Execution cluster_2 Assay Measurement Points A Pyrazolylpyrimidine Compound B Target Inhibition (e.g., Protein Kinase) A->B C Initiation of Apoptotic Cascade B->C D Activation of Caspases-3 & -7 C->D K MTT Assay (Measures Metabolic Activity) C->K Impacts E Substrate Cleavage & Cellular Dismantling D->E G Caspase-Glo® 3/7 Assay (Measures Caspase Activity) D->G D->K Impacts F Membrane Blebbing & Apoptotic Body Formation E->F H Late Stage Apoptosis / Necrosis F->H I Loss of Membrane Integrity H->I J LDH Assay (Measures Membrane Leakage) I->J

Caption: Signaling pathway of apoptosis induction and corresponding assay measurement points.

V. Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust framework for the initial cytotoxic characterization of novel pyrazolylpyrimidine compounds. By employing a multi-parametric approach, researchers can not only determine the potency of their compounds but also gain valuable insights into their mechanism of action. Positive results from these assays can guide the selection of lead candidates for more advanced studies, such as flow cytometry-based Annexin V/PI staining for a more detailed analysis of apoptosis and necrosis, cell cycle analysis, and in vivo efficacy studies. The continued development of potent and selective pyrazolylpyrimidine derivatives holds great promise for the future of targeted cancer therapy.

References

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

  • Vidyadhari, V. (2018). Principles & Applications of cell viability assays (MTT Assays). Slideshare. Retrieved from [Link]

  • Lage, H., & Dietel, M. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anticancer Drugs, 14(7), 555-561. [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • AntBio. (2023). Six Common Methods for Cell Viability Assay: Principles, Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • protocols.io. (2023). Caspase 3/7 Activity. Retrieved from [Link]

  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Retrieved from [Link]

  • LinkedIn. (2023). Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. Retrieved from [Link]

  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. Retrieved from [Link]

  • protocols.io. (2023). LDH cytotoxicity assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Cui, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Dare, J. (2023). Creating Software Engineering Flow Charts with Graphviz Dot. Retrieved from [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Mechanism of Action of Novel Pyrimidinyl Pyrazole Derivatives Possessing Antiproliferative Activity. Retrieved from [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]

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  • Molecules. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(8), 963-976. [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • Journal of Oral Biosciences. (2023). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Journal of Oral Biosciences, 65(4), 285-294. [Link]

  • ResearchGate. (2023). Cytotoxicity assessment of treatment with V1–V8 compounds. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine (CAS No. 1231943-08-0). This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic intermediate. The purification of this molecule can present several challenges, from removing closely-related impurities to preventing product degradation. This guide provides troubleshooting advice and detailed protocols based on established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Q1: My final product purity is low after flash column chromatography on silica gel. What are the likely causes and how can I improve the separation?

Answer:

Low purity after silica gel chromatography is a frequent issue with nitrogen-containing heterocyclic compounds. The problem often stems from several factors related to both the molecule's properties and the chromatographic conditions.

Probable Causes:

  • Co-elution with Structurally Similar Impurities: The synthesis of this molecule, often via a cross-coupling reaction like the Suzuki-Miyaura coupling, can generate byproducts that have very similar polarity to the desired product.[1][2] Common culprits include:

    • Homocoupled Byproducts: Dimerization of the pyrazole boronic acid or the chloropyrimidine starting material.[1][2]

    • Protodeboronation/Dehalogenation Products: Impurities where the boronic acid group is replaced by a hydrogen, or the chlorine on the pyrimidine is lost.[1]

    • Isomeric Byproducts: If the synthesis involves substitution on a di-chlorinated pyrimidine, positional isomers can form, which are notoriously difficult to separate.[3][4]

  • On-Column Degradation: Chloropyrimidines can be sensitive to the acidic nature of standard silica gel.[5] The Lewis acid sites on the silica surface can sometimes catalyze hydrolysis of the C-Cl bond or other degradation pathways, especially if the solvent system contains nucleophilic components like methanol.

  • Poor Peak Shape (Tailing): The basic nitrogen atoms in the pyrimidine and pyrazole rings can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This leads to peak tailing, which causes poor resolution and cross-contamination of fractions.

Solutions & Optimization Strategy:

  • Step 1: Thoroughly Characterize the Crude Mixture. Before attempting purification, run a high-quality TLC and, if possible, an LC-MS or ¹H NMR of the crude material. This helps you identify the number of impurities and their approximate polarity, which is crucial for designing an effective purification strategy.[6]

  • Step 2: Optimize the Solvent System (Eluent). The choice of eluent is the most critical parameter.[7]

    • Initial Screening: Start with a standard solvent system like Hexanes/Ethyl Acetate or Dichloromethane/Methanol. Aim for a target Rf (retention factor) of 0.25-0.35 on your TLC plate for the desired product.[7]

    • For Tailing Issues: To mitigate peak tailing, deactivate the silica gel by adding a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (NEt₃) or ammonia in methanol.[5] This neutralizes the acidic silanol groups, improving peak shape.

    • For Difficult Separations: If impurities are very close in polarity, consider using a gradient elution.[5] Start with a low-polarity mobile phase and gradually increase the proportion of the polar solvent. This can help resolve compounds that co-elute under isocratic conditions.

  • Step 3: Consider an Alternative Stationary Phase. If silica gel fails to provide adequate separation, even with optimization, consider other options:

    • Alumina (Neutral or Basic): For acid-sensitive compounds, neutral or basic alumina can be an excellent alternative to silica.

    • Reversed-Phase (C18) Silica: In this case, the elution order is inverted, with non-polar compounds retained more strongly. The mobile phase is typically a polar mixture, such as Acetonitrile/Water or Methanol/Water.

Q2: I am observing significant product loss or decomposition during purification. How can I prevent this?

Answer:

Product loss and decomposition are often linked to thermal instability or chemical reactivity under the purification conditions.

Probable Causes:

  • Thermal Instability: While many chloropyrimidines are reasonably stable, prolonged exposure to high temperatures during solvent evaporation (rotary evaporation) or high-temperature reactions can cause decomposition.[8][9][10]

  • Hydrolysis: The chloro-group on the pyrimidine ring is susceptible to nucleophilic substitution, including hydrolysis by water, especially when heated or under non-neutral pH conditions.[10]

  • Reactivity with Solvents: Protic solvents, particularly methanol, can sometimes react with activated chloro-heterocycles, leading to the formation of methoxy- anologues, especially in the presence of a base.

Solutions & Preventative Measures:

  • Minimize Heat Exposure: When concentrating fractions, use a rotary evaporator with a water bath temperature set as low as reasonably practical (e.g., 30-40°C) and use high vacuum to facilitate solvent removal. Avoid leaving the dry product on the evaporator for extended periods after the solvent is gone.

  • Use Dry Solvents: Ensure that all solvents used for chromatography and workup are anhydrous to minimize the risk of hydrolysis.

  • Neutralize Before Concentrating: If an acidic or basic workup was performed, ensure the organic extracts are washed with a neutralizing solution (e.g., saturated NaHCO₃ for acid, or dilute NH₄Cl for base) and then water before drying and concentration.

  • Choose Solvents Carefully: For chromatography, if you suspect reactivity, favor aprotic solvents like ethyl acetate, dichloromethane, and hexanes over protic ones like methanol.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for the purification of ~1 gram of crude this compound.

  • TLC Analysis & Solvent System Selection:

    • Prepare a TLC of the crude material in a 70:30 Hexane:Ethyl Acetate mixture.

    • If the product Rf is too low (<0.2), increase the ethyl acetate content. If it is too high (>0.5), decrease it.

    • If peak streaking is observed, prepare a new eluent containing 1% triethylamine (e.g., for 100 mL of eluent, use 70 mL Hexane, 29 mL Ethyl Acetate, 1 mL Triethylamine). Select the system that gives an Rf of ~0.3.[5][7]

  • Column Packing (Wet Slurry Method):

    • Select a glass column with a diameter of ~40 mm.

    • Add 100 g of silica gel (60 Å, 40-63 µm particle size) to a beaker and create a slurry with the chosen low-polarity eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the 1 g of crude product in a minimal amount of dichloromethane or acetone.

    • Add ~2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add this powder to the top of the packed column.

    • Add another thin layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure using a pump or house air to achieve a flow rate of approximately 2 inches/minute.[6]

    • Collect fractions (e.g., 20 mL each) and monitor the elution progress using TLC.

    • Combine the pure fractions, and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure, crystalline material.[11]

  • Solvent Screening:

    • Place a small amount of the purified (or semi-pure) solid in several test tubes.

    • Add different solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, hexane/ethyl acetate mixture) dropwise while heating and agitating.

    • A good solvent will dissolve the compound when hot but not when cold. A good solvent system involves a "soluble" solvent and a "poor" solvent (e.g., Dichloromethane/Hexane).

  • Procedure:

    • Dissolve the compound in the minimum amount of the chosen hot solvent or solvent system.

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper.

    • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once crystal growth appears to have stopped, place the flask in an ice bath for 30-60 minutes to maximize recovery.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualization & Data

Troubleshooting Workflow for Low Purity

G Start Low Purity Detected (TLC, LCMS, NMR) CheckTLC Analyze Crude TLC Plate Start->CheckTLC Tailing Are Spots Tailing? CheckTLC->Tailing AddBase Add 1% NEt3 to Eluent Tailing->AddBase Yes PoorSep Poor Spot Separation? Tailing->PoorSep No ReRunTLC Re-run TLC AddBase->ReRunTLC ReRunTLC->PoorSep Gradient Develop Gradient Elution (e.g., 10-50% EtOAc/Hex) PoorSep->Gradient Yes RunColumn Run Optimized Column PoorSep->RunColumn No (Good Rƒ) AltPhase Consider Alternative Phase (Alumina, C18) Gradient->AltPhase Still Poor Separation Gradient->RunColumn AltPhase->RunColumn CheckPurity Check Fraction Purity RunColumn->CheckPurity Combine Combine Pure Fractions CheckPurity->Combine Recrystallize Recrystallize for Final Polish Combine->Recrystallize Final High Purity Product Recrystallize->Final G cluster_0 Starting Materials cluster_1 Reaction Outputs SM1 2,X-Dichloropyrimidine or 2-Chloro-5-bromopyrimidine Product Desired Product: 2-Chloro-5-(pyrazolyl)pyrimidine SM1->Product Suzuki Coupling Impurity1 Homocoupled Pyrimidine SM1->Impurity1 Side Reaction Impurity3 Dehalogenated Pyrimidine SM1->Impurity3 Side Reaction SM2 1-Methyl-4-(boronic acid or ester)-pyrazole SM2->Product Impurity2 Homocoupled Pyrazole SM2->Impurity2 Side Reaction Impurity4 Protodeboronated Pyrazole SM2->Impurity4 Side Reaction

Sources

Technical Support Center: Synthesis of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine. This molecule is a key building block in pharmaceutical development, and its efficient synthesis is critical. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis, which typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, providing insights into the root causes and offering step-by-step protocols to resolve them.

Problem 1: Low or No Product Yield

Question: I have set up my Suzuki-Miyaura coupling reaction between 2,5-dichloropyrimidine and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, but I am seeing very low conversion to the desired product. What are the likely causes and how can I fix this?

Answer:

Low or nonexistent yield in a Suzuki-Miyaura coupling is a common but solvable issue. The root cause often lies with one of three components: the catalyst, the reagents, or the reaction conditions. The palladium-catalyzed cycle involves several key steps—oxidative addition, transmetalation, and reductive elimination—and a failure at any stage will halt product formation.[1][2][3]

Potential Causes & Troubleshooting Steps:

  • Inactive Palladium Catalyst: The active catalyst is a Pd(0) species. If your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) fails to reduce in situ, or if the active catalyst is poisoned, the reaction will not proceed.

    • Protocol 1: Catalyst Activation & Handling:

      • Ensure Inert Atmosphere: Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain an inert atmosphere throughout the reaction. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[4]

      • Use a Pre-activated Catalyst: Consider using a Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst that forms the active species more readily.

      • Ligand Choice: The phosphine ligand is crucial. For electron-deficient heteroaryl chlorides like 2,5-dichloropyrimidine, a more electron-rich and bulky ligand (e.g., SPhos, XPhos, or RuPhos) can promote the difficult oxidative addition step more effectively than standard PPh₃.[5]

  • Ineffective Base or Solvent System: The base is not merely a proton scavenger; it activates the boronic ester to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1][6]

    • Protocol 2: Optimizing Base and Solvent:

      • Base Selection: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃ for coupling with heteroaryl chlorides. Ensure the base is finely powdered and anhydrous.

      • Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is standard. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate complex.

  • Poor Reagent Quality: The stability of the boronic ester and the purity of the halide are paramount.

    • Protocol 3: Reagent Validation:

      • Boronic Ester Stability: Pyrazole boronic esters can be prone to protodeboronation (hydrolysis of the C-B bond) under certain conditions, especially if stored improperly or exposed to moisture and acid.[7][8] It's best to use fresh or recently purchased boronic ester. Alternatively, using the corresponding potassium pyrazolyltrifluoroborate salt can offer enhanced stability.[5]

      • Halide Purity: Ensure your 2,5-dichloropyrimidine is pure and free of inhibitors.

The following diagram illustrates the core catalytic cycle. A failure at any step will lead to poor yield.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition 1 Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-X->Transmetalation 2 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination 3 Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Problem 2: Significant Formation of Homo-coupled Byproducts

Question: My reaction produces the desired product, but I'm also getting a significant amount of 5,5'-dichloro-2,2'-bipyrimidine and/or a pyrazole dimer. How can I suppress this side reaction?

Answer:

Homo-coupling is a well-known side reaction in palladium-catalyzed couplings. It can occur with either the halide partner (Ar-X + Ar-X → Ar-Ar) or the organoboron partner (Ar'-B(OR)₂ + Ar'-B(OR)₂ → Ar'-Ar'). The latter is often promoted by the presence of oxygen.[4][9]

Potential Causes & Mitigation Strategies:

  • Oxygen-Mediated Boronic Ester Coupling: Molecular oxygen can participate in a separate catalytic cycle that leads to the dimerization of the boronic ester.[4]

    • Protocol 4: Rigorous Degassing:

      • Employ a robust degassing method. The "freeze-pump-thaw" technique (3 cycles) is more effective than simple argon sparging for removing dissolved oxygen.

      • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction duration.

  • Slow Transmetalation/Reductive Elimination: If the transmetalation or reductive elimination steps are slow compared to a competing homo-coupling pathway, byproduct formation will be favored.

    • Protocol 5: Reaction Parameter Adjustment:

      • Ligand Modification: Using bulky, electron-rich phosphine ligands can accelerate the reductive elimination step, outcompeting the side reactions.

      • Temperature Control: Sometimes, lowering the reaction temperature can disfavor the higher activation energy pathway of homo-coupling. Run a temperature screen from 60 °C to 100 °C to find the optimal balance.

      • Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic ester. This ensures that once the palladium complex undergoes oxidative addition with the dichloropyrimidine, it is more likely to encounter the boronic ester partner for transmetalation.

The following diagram contrasts the desired cross-coupling pathway with the undesired homo-coupling of the boronic ester.

Coupling_Pathways cluster_desired Desired Cross-Coupling cluster_undesired Undesired Homo-Coupling A 2,5-Dichloropyrimidine C Pd(0) Catalyst A->C:pd B Pyrazole Boronic Ester B->C:pd D 2-Chloro-5-(pyrazolyl)pyrimidine C->D Yields E Pyrazole Boronic Ester G Pd(0) / O₂ Catalyst E->G:pd F Pyrazole Boronic Ester F->G:pd H Pyrazole Dimer G->H Yields

Caption: Desired vs. Undesired Coupling Pathways.

Problem 3: Difficult Purification from Palladium Residues

Question: I have successfully synthesized the product, but my final compound is contaminated with residual palladium, which is unacceptable for my downstream applications. How can I effectively remove it?

Answer:

Removing trace palladium is a common and critical challenge in pharmaceutical synthesis, as regulatory limits are very strict (typically in the low ppm range). The choice of removal method depends on the nature of the palladium species (e.g., colloidal Pd(0) vs. soluble Pd(II) complexes) and the properties of your product.

MethodDescriptionProsCons
Activated Carbon Slurrying the crude product solution with activated carbon. The large surface area and porous structure trap palladium species.Inexpensive, widely available.Can lead to product loss due to non-specific adsorption. Efficacy varies with carbon type.
Palladium Scavengers Using functionalized silica gels or resins with thiol, amine, or other metal-chelating groups.High selectivity and efficiency for palladium.[10]More expensive than carbon. Requires an additional filtration step.
Recrystallization Purifying the product by crystallization.Can be highly effective if the product has good crystallization properties and the impurities have different solubility profiles.May not be effective for all products; can have significant yield loss.
Aqueous Wash Using an aqueous solution of a chelating agent like EDTA or L-cysteine during workup to extract soluble palladium salts.Simple to implement in the workup procedure.Less effective for removing colloidal Pd(0) (palladium black).
  • Protocol 6: Palladium Scavenging Workflow:

    • After the reaction is complete, filter the mixture through a pad of celite to remove any bulk palladium black.

    • Dilute the filtrate with a suitable solvent (e.g., Ethyl Acetate, DCM).

    • Add the chosen palladium scavenger (typically 5-10 wt% relative to the theoretical product weight).

    • Stir the slurry at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-12 hours.

    • Filter off the scavenger and wash thoroughly with the solvent.

    • Concentrate the filtrate and proceed with final purification (e.g., recrystallization or chromatography).

Frequently Asked Questions (FAQs)

Q1: Is there a risk of forming an isomeric product, for example, by coupling at the C5 position of the pyrazole?

A: This is a very insightful question. The regioselectivity of the coupling is dictated by the position of the boronic ester on the pyrazole ring. If you start with pure 1-methyl-4-(trimethylstannyl)-1H-pyrazole (for a Stille coupling) or 1-methyl-4-(boronic ester)-1H-pyrazole (for a Suzuki coupling), the coupling will occur exclusively at the C4 position of the pyrazole. However, if your pyrazole starting material for the borylation/stannylation step is not correctly substituted, you could inadvertently generate a mixture of regioisomeric boronic esters, which would lead to isomeric products. Always confirm the structure of your organometallic coupling partner by NMR before use.

Q2: My reaction involves 2,5-dichloropyrimidine. Can I get double coupling to form a di-pyrazolyl pyrimidine?

A: Yes, this is a potential side reaction. The chlorine atom at the C2 position is generally more reactive towards nucleophilic aromatic substitution and cross-coupling than the one at C5. However, under forcing conditions (high temperature, long reaction times, high catalyst loading), double Suzuki coupling can occur to yield 2,5-bis(1-methyl-1H-pyrazol-4-yl)pyrimidine.

  • To favor mono-coupling:

    • Use a stoichiometric amount or slight deficit of the pyrazole boronic ester (e.g., 0.95 equivalents).

    • Keep the reaction temperature as low as possible while still achieving a reasonable rate.

    • Monitor the reaction closely by TLC or LC-MS and stop it once the starting dichloropyrimidine is consumed.

Q3: How critical is the choice of phosphine ligand for this specific transformation?

A: It is extremely critical. Coupling an electron-deficient chloro-pyrimidine with an electron-rich pyrazole is a challenging transformation. The standard triphenylphosphine (PPh₃) may not be sufficient. You will likely need a more specialized ligand from the "Buchwald" or "cataCXium" families.

  • Rationale:

    • Electron-rich ligands (e.g., P(tBu)₃, SPhos) increase the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step into the C-Cl bond.

    • Bulky ligands promote the final reductive elimination step, which releases the product and regenerates the active catalyst.[11]

A good starting point would be to screen a small set of ligands like SPhos, XPhos, and RuPhos to identify the optimal choice for your system.

References

  • 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. Available at: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 2-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-chloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling these often-challenging substrates. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The pyrimidine scaffold is a cornerstone in many biologically active molecules, making its derivatization via C-C bond formation a critical task in medicinal chemistry.[1] However, the electron-deficient nature of the pyrimidine ring and the relative inertness of the C-Cl bond make 2-chloropyrimidines notoriously difficult coupling partners compared to their bromo or iodo analogs.[2][3] This guide provides field-proven insights and systematic approaches to overcome these challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental principles and selection of reagents for the Suzuki coupling of 2-chloropyrimidines.

Q1: Why is the choice of catalyst and ligand so critical for coupling 2-chloropyrimidines?

A1: The C-Cl bond in 2-chloropyrimidine is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult.[2][3] Therefore, a highly active catalyst system is required. The ligand's role is paramount: bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands like XPhos and SPhos) or N-heterocyclic carbenes (NHCs) are essential.[4][5] These ligands stabilize the palladium center, promote the oxidative addition of the C-Cl bond, and facilitate the final reductive elimination step to release the product.[4] While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require higher temperatures and catalyst loadings.[1][6]

Q2: How do I select the right base for my reaction? What is its role?

A2: The base is crucial for the transmetalation step. It activates the boronic acid, converting it to a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then transfers its organic group to the palladium complex.[2] For challenging substrates like 2-chloropyrimidines, strong inorganic bases are often necessary.

  • Potassium Carbonate (K₂CO₃): A standard, effective base for many Suzuki couplings.[1][7]

  • Potassium Phosphate (K₃PO₄): A stronger, non-nucleophilic base, often successful when weaker bases fail.[2][8]

  • Cesium Carbonate (Cs₂CO₃): Another strong base that can enhance reaction rates, particularly in anhydrous conditions.[2]

  • Potassium Fluoride (KF): Can be effective and may help mitigate protodeboronation of the boronic acid.[8]

The choice depends on the substrate's sensitivity and the overall reaction conditions. A screening of different bases is often a prudent first step in optimization.

Q3: What is the best solvent system to use?

A3: The solvent must solubilize the reactants and facilitate catalyst activity. Aprotic solvents, often in combination with water, are highly effective.[8]

  • 1,4-Dioxane/Water or THF/Water: These are excellent general-purpose solvent systems. The water component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[1][9] A common ratio is 2:1 to 4:1 (organic:water).[1]

  • DMF or Toluene/Water: Also widely used and effective.[8][10]

  • Alcoholic Solvents: Mixtures including ethanol or methanol can sometimes improve reactivity and allow for lower reaction temperatures.[9][10]

Q4: Should I use a boronic acid or a boronic ester?

A4: While boronic acids are more commonly used, boronic esters (like pinacol esters) offer distinct advantages. They are generally more stable and less prone to side reactions like protodeboronation, where the boronic acid is converted back to the corresponding arene.[11][12] This is particularly relevant for electron-deficient or sensitive boronic acid derivatives.[12] If you are experiencing significant protodeboronation, switching to a boronic ester is a highly recommended strategy.[2][11]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X (X = Cl) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² Coupled Product RedElim->Product BoronicAcid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetalation ArylHalide Ar¹-X (2-Chloropyrimidine) ArylHalide->OxAdd

Caption: The Suzuki-Miyaura catalytic cycle for 2-chloropyrimidines.

Troubleshooting Guide

This guide is structured to address specific experimental failures. Follow the decision tree and corresponding Q&A for targeted advice.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Reaction Issue: Low or No Yield Check_SM Starting Material Consumed? Start->Check_SM No_Reaction Problem: No Reaction (See Q5) Check_SM->No_Reaction No Check_Pd_Black Palladium Black Observed? Check_SM->Check_Pd_Black Yes Side_Products Problem: Side Products (See Q6) Incomplete_Conversion Problem: Incomplete Conversion (See Q8) Side_Products->Incomplete_Conversion If no major side products, consider incomplete reaction Check_Pd_Black->Side_Products No (Check Byproducts) Catalyst_Deactivation Problem: Catalyst Deactivation (See Q7) Check_Pd_Black->Catalyst_Deactivation Yes

Caption: A workflow for troubleshooting low-yield Suzuki couplings.

Q5: My reaction shows no conversion, and I only recover my starting materials. What's wrong?

A5: This points to a fundamental failure in initiating the catalytic cycle. The most likely culprits are:

  • Inactive Catalyst System: The C-Cl bond requires a potent catalyst. If you are using a simple system like Pd(OAc)₂/PPh₃, it may be insufficient.[13]

    • Solution: Switch to a more robust system. Use a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[2][4] These are specifically designed to activate aryl chlorides.

  • Insufficient Temperature: Oxidative addition has a significant activation energy barrier.

    • Solution: Increase the reaction temperature, typically to around 100 °C or higher.[1][8] Microwave irradiation can be highly effective, often shortening reaction times to minutes and improving yields.[1][6]

  • Ineffective Base: The base may be too weak or poorly soluble to generate the required boronate species.

    • Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[2] Ensure your solvent system (e.g., dioxane/water) can at least partially solubilize it.[8]

Q6: My starting material is consumed, but the yield of the desired product is low. What are the likely side products and how can I minimize them?

A6: Low mass balance suggests the formation of side products. The most common are:

  • Protodeboronation: The boronic acid reacts with a proton source to form the corresponding arene, effectively destroying your nucleophile.[6][8] This is often exacerbated by high temperatures.

    • Solution: Use a boronic ester (e.g., pinacol ester) which is more stable.[11][12] Alternatively, try using KF as the base or anhydrous conditions, though the latter can be complex.[2]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct (Ar²-Ar²). This is often promoted by the presence of oxygen.[8]

    • Solution: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).[8] A faster cross-coupling rate can outcompete homocoupling, so optimizing the catalyst system is also beneficial.[2]

  • Hydrolysis/Dehalogenation: The 2-chloropyrimidine can react with the base or water at high temperatures to form 2-hydroxypyrimidine or pyrimidine.

    • Solution: Avoid excessively high temperatures or prolonged reaction times. Screen for the lowest effective temperature.

Q7: My reaction starts but then stalls, and I see a black precipitate (palladium black). What is happening?

A7: The formation of palladium black indicates that your catalyst is decomposing and precipitating out of the solution, halting the catalytic cycle.[11] This is a classic sign of catalyst deactivation.

  • Cause 1: Oxygen: The Pd(0) active catalyst is highly sensitive to oxygen.[8]

    • Solution: Improve your degassing procedure. Sparge all solvents (including water) with an inert gas (Ar or N₂) for at least 20-30 minutes before use. Assemble the reaction under a positive pressure of inert gas.

  • Cause 2: Ligand Dissociation/Decomposition: At high temperatures, the protective ligand can dissociate from the palladium center, leading to aggregation.

    • Solution: Use a more stable ligand. Bidentate ligands like dppf or bulky monodentate ligands like XPhos are generally more robust than PPh₃.[1] Ensure the correct palladium-to-ligand ratio is used (typically 1:2 for monodentate ligands).

Q8: The reaction proceeds but is very sluggish and never reaches full conversion. How can I improve the rate and yield?

A8: A sluggish reaction points to suboptimal conditions that are not potent enough to overcome the activation barriers efficiently.

  • Solution 1: Re-evaluate Catalyst Loading. While lower is better, challenging couplings may require a higher catalyst loading (e.g., 2-5 mol%).[1]

  • Solution 2: Employ Microwave Heating. Microwave reactors can dramatically accelerate the reaction by efficiently reaching and maintaining the target temperature.[1][6] Studies have shown reactions completing in 15 minutes that might take 24 hours conventionally.[1]

  • Solution 3: Screen Solvents and Bases Systematically. A change from K₂CO₃ to K₃PO₄, or from dioxane/water to an ethanol/toluene/water mixture, can have a profound impact on reaction rate and final yield.[2][10]

Data & Protocols

Recommended Reaction Parameters

The following table summarizes recommended starting conditions for optimizing the Suzuki coupling of a generic 2-chloropyrimidine with an arylboronic acid.

ParameterRecommended ConditionRationale & NotesSource(s)
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Common, stable Pd(II) and Pd(0) precatalysts.[1][6]
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands are essential for activating C-Cl bonds.[2][4]
Catalyst Loading 1-5 mol% PdStart with 2 mol% and increase if conversion is low.[1]
Pd:Ligand Ratio 1:2.2A slight excess of ligand protects the Pd center.[2]
Base K₃PO₄ or K₂CO₃K₃PO₄ is stronger and often more effective for chlorides.[1][2][8]
Base Equivalents 2.0 - 3.0 equiv.Ensures complete activation of the boronic acid.[2]
Boronic Acid 1.2 - 1.5 equiv.A slight excess helps drive the reaction to completion.[2]
Solvent 1,4-Dioxane / H₂O (4:1)A robust, general-purpose system.[1]
Temperature 100 - 120 °CNecessary to overcome the activation energy for C-Cl oxidative addition.[1][8]
Atmosphere Inert (N₂ or Ar)Critical to prevent catalyst oxidation and homocoupling.[8]
General Protocol for Suzuki Coupling of a 2-Chloropyrimidine

This is a generalized procedure and must be optimized for specific substrates.

Materials:

  • 2-Chloropyrimidine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.044 equiv, 4.4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the 2-chloropyrimidine derivative (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv) and SPhos (0.044 equiv). Add a small amount of the degassed dioxane to this vial to pre-form the catalyst complex, then add it to the main reaction vessel.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to the reaction vessel to achieve the desired concentration (typically 0.1-0.5 M) in a 4:1 ratio.

  • Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

By systematically applying these principles and troubleshooting strategies, you can significantly improve the success rate and efficiency of Suzuki couplings with challenging 2-chloropyrimidine substrates.

References
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. (2025). Benchchem.
  • Technical Support Center: Suzuki Coupling with Chloropyrimidines. (2025). Benchchem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.
  • Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. (2025). Benchchem.
  • Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine. (2025). Benchchem.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH.
  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (2025). Benchchem.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC - NIH.
  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.).
  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit.

Sources

Technical Support Center: Overcoming Solubility Challenges of Pyrazolylpyrimidine Compounds in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility issues frequently encountered with pyrazolylpyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to ensure the reliability and accuracy of your experimental results. Pyrazolylpyrimidine derivatives are a significant class of compounds, often investigated as kinase inhibitors, but their hydrophobic nature and planar structure can lead to poor aqueous solubility, posing a considerable challenge in various assays.[1][2][3] This resource offers a combination of frequently asked questions for quick reference and detailed troubleshooting guides for more complex issues.

I. Frequently Asked Questions (FAQs)

Q1: My pyrazolylpyrimidine compound precipitated when I diluted my DMSO stock solution into an aqueous assay buffer. What is the primary cause and what is the immediate fix?

A1: This phenomenon, often called "crashing out," is a common issue when a compound highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is limited.[4][5] The abrupt change in solvent polarity causes the compound to rapidly precipitate.

  • Immediate Action: A quick remedy is to slightly increase the final concentration of DMSO in your assay. However, be mindful that for most cell-based assays, the DMSO concentration should ideally be kept at or below 0.5% to avoid solvent-induced artifacts.[5][6][7] For biochemical assays, a slightly higher concentration may be tolerable, but this must be empirically determined.

Q2: What is the ideal solvent for preparing a stock solution of a pyrazolylpyrimidine compound?

A2: Due to their generally hydrophobic nature, pyrazolylpyrimidine compounds are most commonly dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10-30 mM).[8] It is crucial to use a high-purity, anhydrous grade of DMSO, as water content can promote compound degradation or precipitation over time. For some specific compounds, other organic solvents like ethanol or DMF might be suitable, but their compatibility with the assay system must be verified.

Q3: How can I determine the solubility of my compound in my specific assay buffer?

A3: You can determine the kinetic solubility and thermodynamic solubility.

  • Kinetic solubility is a rapid assessment of the concentration at which a compound starts to precipitate when added from a DMSO stock to an aqueous buffer.[9] This can be measured by serially diluting the compound in the buffer and observing the point of precipitation, often detected by measuring turbidity with a plate reader (nephelometry).[5][9][10]

  • Thermodynamic solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to the buffer, allowing it to equilibrate (typically with agitation for 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant after centrifugation or filtration.[5]

Q4: Can repeated freeze-thaw cycles of my DMSO stock solution affect the solubility of my pyrazolylpyrimidine compound?

A4: Yes, repeated freeze-thaw cycles can negatively impact the solubility and stability of your compound.[8][11] Each cycle can introduce moisture and potentially lead to the formation of less soluble crystalline forms or aggregates. It is best practice to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[12]

Q5: Are there any general structural modifications that can improve the solubility of pyrazolylpyrimidine derivatives?

A5: Medicinal chemists often employ strategies to disrupt the planarity and increase the polarity of the molecule to enhance aqueous solubility.[13] This can include the introduction of ionizable groups (e.g., amines, carboxylic acids) or flexible side chains with polar functional groups.[14] While this is more relevant to the drug design phase, understanding these principles can help in selecting analogs with better solubility profiles.

II. Troubleshooting Guides

Issue 1: Compound Precipitation in Cell-Based Assays Leading to Inconsistent Results

Potential Cause: Poor solubility and precipitation of the pyrazolylpyrimidine compound in the cell culture medium, resulting in a variable effective concentration of the compound that the cells are exposed to.[15]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation in cell-based assays.

Step-by-Step Protocol:
  • Visual Inspection: Before adding the compound to your cells, prepare the final dilution in cell culture medium in a separate plate or tube and visually inspect for any cloudiness or precipitate against a dark background.

  • Optimize Final DMSO Concentration:

    • Rationale: DMSO acts as a co-solvent, and a sufficient final concentration is necessary to maintain the compound in solution.[8] However, high concentrations of DMSO can be cytotoxic.[6][16]

    • Action: Determine the maximum tolerable DMSO concentration for your specific cell line (typically between 0.1% and 1%).[7] Prepare your compound dilutions to achieve this final DMSO concentration.

  • Employ a Serial Dilution Approach:

    • Rationale: A large, single-step dilution from a high-concentration DMSO stock into an aqueous buffer can cause rapid supersaturation and precipitation.[5] A stepwise dilution allows for a more gradual change in solvent polarity.

    • Action: Instead of a 1:1000 dilution, for example, perform a series of 1:10 dilutions in the final assay buffer.

  • Utilize Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, enhancing their aqueous solubility.[17][18][19]

      • Protocol: Prepare a stock solution of a suitable cyclodextrin (e.g., HP-β-CD) in your cell culture medium. Add the DMSO stock of your pyrazolylpyrimidine compound to the cyclodextrin-containing medium. The optimal ratio of compound to cyclodextrin needs to be determined empirically.

    • Solubilizing Polymers: Certain biocompatible polymers can form amorphous solid dispersions with the drug, improving its apparent water solubility.[1] While more common in formulation development, this principle can be applied in vitro.

Issue 2: Low or Variable Activity in Biochemical/Enzymatic Assays

Potential Cause: The apparent low activity may not be due to a lack of potency but rather to the compound not being fully in solution at the tested concentrations, leading to an underestimation of its true IC50 value.[8]

Solubility Enhancement Strategies for Biochemical Assays:
StrategyMechanism of ActionRecommended Starting ConcentrationConsiderations
Co-solvents (e.g., DMSO, Ethanol) Increase the polarity of the bulk solvent, making it more favorable for hydrophobic compounds.[20][21]DMSO: ≤ 5% (assay dependent) Ethanol: ≤ 2%High concentrations can denature proteins or interfere with enzyme kinetics. Always run a solvent-only control.[22][23]
Surfactants (e.g., Tween-20, Triton X-100) Form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[24]0.01% - 0.1%Can interfere with certain assay formats (e.g., fluorescence-based assays) and may inhibit some enzymes.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer to be at least 1-2 units away from the compound's pKa will increase the proportion of the more soluble ionized form.[25][26]pH range compatible with enzyme stabilityRequires knowledge of the compound's pKa. The chosen pH must not compromise the activity or stability of the target protein.
Bovine Serum Albumin (BSA) Can bind to hydrophobic compounds, acting as a carrier and preventing aggregation.0.1 - 1 mg/mLCan sequester the compound, reducing its free concentration available to bind to the target.
Experimental Workflow for Selecting a Solubilization Strategy:

Caption: Workflow for selecting a suitable solubilization method for biochemical assays.

Issue 3: Poor Bioavailability in In Vivo Studies Despite Good In Vitro Potency

Potential Cause: The low aqueous solubility of the pyrazolylpyrimidine compound limits its dissolution in the gastrointestinal tract, leading to poor absorption and low oral bioavailability.[2][27][28]

Formulation Strategies to Enhance Oral Bioavailability:
  • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems can significantly enhance its solubilization in the gut and promote absorption.[24][27]

    • Lipophilic Salts: Creating a lipophilic salt of the compound can dramatically increase its solubility in lipidic excipients, facilitating high-loading formulations.[27]

  • Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level prevents crystallization and enhances the dissolution rate, often creating a supersaturated solution in the gastrointestinal tract.[1][29]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[29][30]

  • Prodrug Approach: A hydrophilic moiety can be chemically attached to the parent pyrazolylpyrimidine compound, which is then cleaved in vivo to release the active drug.[26]

IV. References

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics - ACS Publications.

  • Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. MDPI.

  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed.

  • Technical Support Center: Troubleshooting Compound X Solubility. Benchchem.

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH.

  • Technical Support Center: Troubleshooting Solubility Issues for Compound X. Benchchem.

  • Inherent formulation issues of kinase inhibitors. PubMed.

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.

  • Considerations regarding use of solvents in in vitro cell based assays. Unknown Source.

  • Compound Precipitation in High-Concentration DMSO Solutions. Sci-Hub.

  • Inherent formulation issues of kinase inhibitors. DSpace.

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC - PubMed Central.

  • How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate.

  • Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed.

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Unknown Source.

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH.

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.

  • Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Semantic Scholar.

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Unknown Source.

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies.

  • DMSO in cell based assays. Scientist Solutions.

  • Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers. Benchchem.

  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. PMC - NIH.

  • Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines. Benchchem.

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher.

  • Special Issue : Emerging Strategies to Enhance Solubility of Poorly Soluble Drugs: From Nanosystems to Molecular Innovations. MDPI.

  • FAQs on Inhibitor Preparation. Sigma-Aldrich.

  • Handling and Storage Guidelines for Peptides and Proteins. Sigma-Aldrich.

  • Best Practices for Handling & Storing Research Peptides. Primal Vitality.

Sources

Technical Support Center: Enhancing the Stability of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability challenges encountered during experimental work with this compound. The following information is structured in a question-and-answer format to directly address potential issues and provide actionable solutions based on established principles of organic and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could compound instability be the cause?

A1: Yes, inconsistent results are a common symptom of compound degradation.[1] The 2-chloropyrimidine moiety is susceptible to degradation, which can lead to a decrease in the concentration of the active compound over the course of an experiment, resulting in poor reproducibility and misleading data.[1] It is crucial to first verify the integrity of your stock and working solutions using an analytical method like HPLC or LC-MS.[1]

Q2: What is the primary degradation pathway for this compound in solution?

A2: The most probable degradation pathway is hydrolysis of the C-Cl bond on the pyrimidine ring. The chlorine atom at the 2-position of the pyrimidine ring is a good leaving group, making the carbon atom susceptible to nucleophilic attack by water or other nucleophiles present in the solution.[2] This process, known as nucleophilic aromatic substitution (SNAr), is a common degradation route for chloropyrimidines and similar halogenated heterocycles.[3]

Q3: How does the pH of my solution affect the stability of the compound?

A3: The pH of the solution can dramatically impact the rate of hydrolysis.[4][5][6] Both highly acidic and highly alkaline conditions can catalyze the degradation of 2-chloropyrimidines.[5][6] For many heterocyclic compounds, a slightly acidic to neutral pH range (typically pH 4-7) is often optimal for stability.[4][6] It is highly recommended to determine the optimal pH for your specific experimental conditions.[7]

Q4: I've observed a color change or precipitation in my stock solution. What does this indicate?

A4: Visible changes such as discoloration or the formation of a precipitate are strong indicators of chemical instability, including degradation, oxidation, or hydrolysis.[1] It is advisable to consult the compound's documentation for solubility information and to prepare fresh solutions if such changes are observed.[1]

Q5: Can the choice of solvent impact the stability of this compound?

A5: Absolutely. The choice of solvent is critical for maintaining compound stability.[8] Protic solvents, such as water, methanol, and ethanol, can act as nucleophiles and participate in solvolysis reactions, displacing the chloro group. While aprotic solvents like DMSO and DMF are generally preferred for stock solutions, their purity is important, as residual water can still lead to hydrolysis over time.[9]

Troubleshooting Guide: A Proactive Approach to Stability

This section provides a systematic approach to identifying and mitigating stability issues with this compound.

Symptom/Observation Potential Cause(s) Recommended Actions
Inconsistent or lower-than-expected biological activity Compound degradation leading to reduced concentration of the active molecule.1. Verify Compound Integrity: Analyze your stock and working solutions via HPLC or LC-MS to confirm purity and identity.[1] 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container.[1][10] 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance against older solutions.
Changes in HPLC/LC-MS chromatogram (new peaks, reduced main peak area) Degradation of the parent compound into one or more new chemical entities.1. Characterize Degradants: If possible, use mass spectrometry to identify the mass of the degradation products. An increase in mass of 18 amu (relative to the loss of HCl) could suggest hydrolysis. 2. Conduct a Forced Degradation Study: Systematically expose the compound to stress conditions (acid, base, oxidation, light, heat) to understand its degradation profile.[7]
Visible changes in solution (color change, precipitation) Chemical instability, oxidation, hydrolysis, or exceeding solubility limits.1. Consult Compound Datasheet: Review the manufacturer's information regarding solubility and stability.[1] 2. Filter Solution: If precipitation is suspected due to solubility issues, filter the solution before use and re-quantify the concentration. 3. Prepare Fresh Stock: Discard the old solution and prepare a fresh one using high-purity aprotic solvent.
Experimental Protocols

Protocol 1: Basic pH-Dependent Stability Assessment

This protocol outlines a fundamental experiment to determine the optimal pH range for your compound in an aqueous buffer system.

  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 3, 5, 7.4, 9). Common buffer systems include citrate for acidic, phosphate for neutral, and borate for alkaline ranges.

  • Solution Preparation: Prepare solutions of this compound in each buffer at your typical experimental concentration.

  • Incubation: Incubate the solutions under your standard experimental conditions (e.g., 37°C) and also at an accelerated condition (e.g., 50°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Quench and Analyze: Immediately quench any further degradation by diluting the aliquot in the initial mobile phase of your analytical method (if compatible) or another suitable solvent and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition to determine the rate of degradation and identify the most stable pH range.

Protocol 2: Preparation and Storage of Stock Solutions

Proper preparation and storage are paramount to ensuring the long-term viability of your compound.

  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as DMSO or DMF.[8]

  • Weighing: If possible, weigh the solid compound in a controlled environment with low humidity to minimize water absorption.

  • Dissolution: Dissolve the compound in the chosen solvent to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or vortexing if necessary.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials (e.g., amber glass vials with Teflon-lined caps). This prevents repeated freeze-thaw cycles and contamination of the main stock.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[10] For short-term storage, 4°C may be acceptable, but stability should be verified.[10]

  • Inert Atmosphere: For highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to displace oxygen.[9]

Visualizing Degradation and Workflow

Diagram 1: Key Factors Influencing Compound Stability cluster_factors Influencing Factors Compound This compound in Solution Degradation Degradation (Loss of Activity) Compound->Degradation pH pH (Acidic/Alkaline) pH->Degradation Temperature Temperature Temperature->Degradation Light Light Exposure (UV) Light->Degradation Solvent Solvent Choice (Protic vs. Aprotic) Solvent->Degradation Oxygen Oxidants (Dissolved O2) Oxygen->Degradation

Caption: Key factors influencing the stability of the compound in solution.

Diagram 2: Troubleshooting Workflow for Compound Instability Start Inconsistent Experimental Results CheckPurity Analyze Stock & Working Solutions by HPLC/LC-MS Start->CheckPurity IsPure Is Compound Pure? CheckPurity->IsPure PrepareNew Prepare Fresh Stock Solution IsPure->PrepareNew No End Proceed with Experiment IsPure->End Yes ReviewStorage Review Storage (Temp, Light, Container) PrepareNew->ReviewStorage AssessStability Conduct pH & Solvent Stability Study ReviewStorage->AssessStability Optimize Optimize Solution Conditions (pH, Solvent) AssessStability->Optimize Optimize->End

Caption: A logical workflow for troubleshooting compound instability issues.

References

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Michigan State University Extension. (2008, March 18). Effect of water pH on the stability of pesticides. Retrieved from [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]

  • ResearchGate. (2015, January 8). What to select for storing your compound: neat vs. in solution? Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). Retrieved from [Link]

  • Utah State University DigitalCommons@USU. (2001, July). Effect of Water pH on the Chemical Stability of Pesticides. Retrieved from [Link]

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Technical Support Center: Method Refinement for HPLC Analysis of Pyrazolylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the HPLC analysis of pyrazolylpyrimidine derivatives. These heterocyclic compounds, while vital in medicinal chemistry, present unique chromatographic challenges. This document provides in-depth, experience-driven troubleshooting guides and FAQs to empower you to refine your analytical methods, ensuring robust, accurate, and reproducible results.

Troubleshooting Guide: From Problem to Resolution

This section addresses specific, common issues encountered during the analysis of pyrazolylpyrimidine derivatives in a direct question-and-answer format. The solutions provided are grounded in chromatographic theory and field-proven experience.

Q1: Why are my pyrazolylpyrimidine derivative peaks exhibiting significant tailing?

A1: Peak tailing is the most frequent challenge when analyzing basic nitrogen-containing heterocyclic compounds like pyrazolylpyrimidines. An ideal chromatographic peak should be symmetrical (a Gaussian shape), but tailing indicates a secondary, undesirable interaction is occurring within the column.[1]

  • Primary Cause: Silanol Interactions. The core issue typically stems from interactions between the basic nitrogen atoms in your pyrazolylpyrimidine structure and residual acidic silanol groups (Si-OH) on the surface of standard silica-based stationary phases (e.g., C18, C8).[1][2][3] These strong secondary interactions delay a portion of the analyte molecules, causing them to elute later than the main peak band, resulting in a "tail."[4] Under acidic mobile phase conditions, the protonation of these heteroaromatic nitrogens can exacerbate this effect.[5]

  • Secondary Cause: Column Overload. Injecting a sample that is too concentrated (mass overload) or too large in volume can saturate the stationary phase at the column inlet, leading to peak distortion, which can manifest as tailing.[2][3]

Solutions & The Science Behind Them:

  • Adjust Mobile Phase pH (The Most Effective Tool):

    • Action: Lower the aqueous mobile phase pH to a range of 2.5 - 3.5 using an appropriate acidifier like formic acid, phosphoric acid, or trifluoroacetic acid (TFA).

    • Causality: At a low pH (< 3), the acidic silanol groups on the stationary phase become protonated (Si-O⁻ → Si-OH).[4] This neutralizes their negative charge, effectively "masking" them and preventing the electrostatic interaction with your protonated basic analyte, which dramatically improves peak shape.[3] It is crucial to operate at a pH at least 1.5-2 units away from your analyte's pKa to ensure it exists in a single ionic state.[6][7]

  • Select a Modern, End-Capped Column:

    • Action: Utilize a column specifically designated as "end-capped" or "base-deactivated."

    • Causality: During the manufacturing of bonded phases, not all surface silanols react with the C18 or C8 chains. End-capping is a secondary process where smaller silane molecules (like trimethylchlorosilane) are used to bond with and cover many of these remaining accessible silanols.[3][4][8] This creates a more inert surface with fewer sites for secondary interactions, leading to superior peak symmetry for basic compounds.[2]

  • Increase Mobile Phase Buffer Concentration:

    • Action: If using a buffer (e.g., phosphate, acetate), increase its concentration to the 25-50 mM range.

    • Causality: The higher concentration of buffer ions can compete with the analyte for interaction with the active silanol sites, effectively masking them and reducing the opportunity for peak-tailing interactions.[2][4]

  • Optimize Sample Concentration and Injection Volume:

    • Action: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject the same volume. If tailing improves with dilution, you are experiencing mass overload. Subsequently, reduce your sample concentration or injection volume.[3]

    • Causality: Every column has a finite sample capacity. Overloading it leads to a non-linear relationship between the analyte and the stationary phase, causing peak distortion.[2]

Q2: I'm struggling with poor resolution between my target pyrazolylpyrimidine and a closely eluting impurity. What are my options?

A2: Resolution (Rs) is a measure of the degree of separation between two adjacent peaks and is governed by column efficiency (N), selectivity (α), and retention factor (k). To improve resolution, you must influence one or more of these factors. Selectivity is often the most powerful parameter to adjust.[9]

Solutions & The Science Behind Them:

  • Modify Mobile Phase Selectivity:

    • Action: Change the organic modifier. If you are using acetonitrile, switch to methanol, or vice-versa.

    • Causality: Acetonitrile and methanol have different chemical properties and interact differently with both the analyte and the stationary phase.[10][11] This change in interactions can alter the relative elution order or spacing of your peaks (selectivity), often resolving co-eluting compounds.

  • Adjust the Gradient Slope:

    • Action: For gradient elution, decrease the slope of the gradient in the region where your target peaks are eluting. For example, if your peaks elute between 40-50% organic, modify the gradient from a simple 10-90% in 10 minutes to a multi-step gradient like 10-40% in 3 min, then 40-50% in 7 min, then 50-90% in 2 min.

    • Causality: A shallower gradient increases the separation time between peaks with similar hydrophobicity, thereby improving resolution.[10]

  • Change the Stationary Phase Chemistry:

    • Action: If a C18 column is not providing adequate separation, try a column with a different stationary phase, such as a C8, Phenyl-Hexyl, or a polar-embedded phase.

    • Causality: Changing the stationary phase is the most dramatic way to alter selectivity. A C8 phase is less retentive than C18. A Phenyl-Hexyl phase introduces π-π interactions, which can be highly effective for aromatic compounds like pyrazolylpyrimidines. Polar-embedded phases offer alternative selectivity and are often compatible with highly aqueous mobile phases.[2][12]

Q3: My retention times are shifting between injections and from day to day. How can I improve reproducibility?

A3: Unstable retention times are a clear indicator of an uncontrolled variable in your HPLC system. The problem can almost always be traced back to the column environment or the mobile phase delivery system.

Solutions & The Science Behind Them:

  • Ensure Rigorous Column Equilibration:

    • Action: Before starting a sequence, and especially after changing mobile phases, flush the column with at least 10-15 column volumes of the initial mobile phase.

    • Causality: The stationary phase needs time to fully equilibrate with the mobile phase. Insufficient equilibration, particularly in reversed-phase chromatography with ion-pairing reagents or after a steep gradient, is a primary cause of retention time drift as the column chemistry slowly changes during the initial runs.[2][13]

  • Standardize Mobile Phase Preparation:

    • Action: Always prepare mobile phases gravimetrically (by weight) rather than volumetrically. Ensure solvents are thoroughly degassed before use (e.g., via sonication or online degasser).

    • Causality: A 1% variation in the organic-to-aqueous ratio can change retention times by 5-15%.[13] Gravimetric preparation is more accurate and reproducible than using graduated cylinders. Dissolved gases can form bubbles in the pump or detector, causing pressure fluctuations and baseline noise, which can affect retention precision.[11][14]

  • Utilize a Column Thermostat/Oven:

    • Action: Always operate with the column in a temperature-controlled compartment set to a stable temperature (e.g., 30 °C or 40 °C).

    • Causality: Retention in HPLC is temperature-dependent. Fluctuations in ambient lab temperature will cause retention times to shift. A column oven provides a stable thermal environment, ensuring reproducibility.[15]

  • Check for System Leaks and Pump Performance:

    • Action: Inspect all fittings for signs of leaks (e.g., salt deposits from buffers). Listen to the pump for unusual noises and monitor the pressure trace for fluctuations.

    • Causality: A leak in the system will cause a drop in flow rate, leading to longer retention times.[16] Worn pump seals or faulty check valves can lead to an inconsistent flow rate, which directly impacts retention time stability.[7][17]

Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving common HPLC issues encountered during the analysis of pyrazolylpyrimidine derivatives.

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Isolate Potential Causes cluster_solutions_chem Chemical Solutions cluster_solutions_hw Hardware Solutions cluster_validation Validation Problem Chromatographic Issue Observed (e.g., Peak Tailing, Poor Resolution) Cause_Chem Chemical Cause? (Mobile Phase, Column, Sample) Problem->Cause_Chem Isolate variables Cause_HW Hardware Cause? (Pump, Detector, Leaks) Problem->Cause_HW Isolate variables Sol_pH Adjust Mobile Phase pH (e.g., pH 2.5-3.5) Cause_Chem->Sol_pH If Tailing Sol_MP Change Organic Modifier (ACN <=> MeOH) Cause_Chem->Sol_MP If Poor Resolution Sol_Col Use End-Capped Column Cause_Chem->Sol_Col If Tailing Sol_Grad Optimize Gradient Cause_Chem->Sol_Grad If Poor Resolution Sol_Sample Dilute Sample Cause_Chem->Sol_Sample If Tailing/Fronting Sol_Equil Ensure Full Equilibration (>10 column volumes) Cause_HW->Sol_Equil If RT Drift Sol_Leak Check & Tighten Fittings Cause_HW->Sol_Leak If RT Drift/Pressure Issue Sol_Pump Purge/Prime Pump Cause_HW->Sol_Pump If RT Drift/Pressure Issue Sol_Temp Use Column Oven Cause_HW->Sol_Temp If RT Drift Result Problem Resolved? Sol_pH->Result Sol_MP->Result Sol_Col->Result Sol_Grad->Result Sol_Sample->Result Sol_Equil->Result Sol_Leak->Result Sol_Pump->Result Sol_Temp->Result End Method Refined Result->End Yes Reassess Re-evaluate Problem Result->Reassess No Reassess->Problem Try alternative solution

Caption: A logical workflow for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs) for Method Development

Q: What is a robust starting point for developing a new HPLC method for a novel pyrazolylpyrimidine derivative?

A: A systematic approach is key. Instead of random trials, begin with a set of standard, robust conditions and adjust logically. The table below provides a validated starting point for reversed-phase HPLC.

Table 1: Recommended Starting HPLC Conditions for Pyrazolylpyrimidine Derivatives

ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18, End-Capped, 2.1 or 4.6 mm ID, 50-150 mm length, 1.8-5 µm particle sizeC18 is a versatile, hydrophobic phase. End-capping is critical to minimize peak tailing.[18] Smaller particles increase efficiency but also backpressure.[19][20]
Mobile Phase A 0.1% Formic Acid in Water (HPLC Grade)Provides a low pH (~2.7) to protonate silanols and ensure consistent analyte ionization. Volatile and MS-friendly.[21]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (HPLC Grade)Acetonitrile generally provides sharper peaks and lower backpressure than methanol.[11]
Gradient 5% to 95% B over 10-15 minutesA broad "scouting" gradient is efficient for determining the approximate elution conditions of your analyte and any impurities.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID); 0.2 - 0.5 mL/min (for 2.1 mm ID)A standard flow rate to start. Adjust based on column dimensions and desired analysis time.[22]
Column Temp. 30 °CUsing a column oven ensures retention time reproducibility by eliminating the effect of ambient temperature changes.[15]
Detection UV, set at λmax of the analyte. If unknown, use a PDA/DAD detector to scan from 200-400 nm.A Photo Diode Array (PDA) detector is invaluable during method development to identify the optimal wavelength and check for peak purity.
Injection Vol. 5 - 10 µLA conservative starting volume to avoid overload. Ensure the sample is fully dissolved in the initial mobile phase if possible to prevent peak distortion.[2]
Q: How do I select the right buffer for my mobile phase?

A: Buffer selection is critical for controlling pH and achieving reproducible chromatography, especially for ionizable compounds like pyrazolylpyrimidines.

Table 2: Common HPLC Buffers and Their Properties

BufferpKa(s)Buffering RangeUV CutoffMS CompatibilityComments
Formic Acid 3.752.8 - 4.8~210 nmExcellent Volatile. Ideal for LC-MS applications. Provides low pH.
Trifluoroacetic Acid (TFA) 0.5< 2.0~210 nmPoor Excellent peak shaper but causes significant ion suppression in MS. Use at low concentrations (e.g., 0.05%).
Phosphate 2.15, 7.20, 12.352.1-3.1, 6.2-8.2~200 nmPoor Non-volatile salt, will contaminate an MS source. Excellent UV transparency and buffering capacity for UV-only methods.[6]
Acetate 4.763.8 - 5.8~210 nmGood Volatile (as ammonium acetate). Useful for methods requiring a mid-range pH.[6]

Expert Tip: For pyrazolylpyrimidines, start with 0.1% formic acid. It provides the necessary low pH to control silanol interactions and is compatible with both UV and MS detection, offering maximum flexibility.

References

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Labcompare. Retrieved January 19, 2026, from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC. Retrieved January 19, 2026, from [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.). Phenomenex. Retrieved January 19, 2026, from [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (n.d.). Sepu-tech. Retrieved January 19, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (n.d.). Chrom Tech. Retrieved January 19, 2026, from [Link]

  • Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure. (1980, March 14). Clinica Chimica Acta. Retrieved January 19, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (n.d.). Phenomenex. Retrieved January 19, 2026, from [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. (n.d.). Mastelf. Retrieved January 19, 2026, from [Link]

  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex. (n.d.). Phenomenex. Retrieved January 19, 2026, from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications. Retrieved January 19, 2026, from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (n.d.). Welch Materials. Retrieved January 19, 2026, from [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (n.d.). Chromatography Forum. Retrieved January 19, 2026, from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2024, July 19). R Discovery. Retrieved January 19, 2026, from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • How to choose HPLC column for analysis & preparative tests? - GALAK Chromatography. (n.d.). GALAK Chromatography. Retrieved January 19, 2026, from [Link]

  • HPLC Column Selection Guide: How to Choose HPLC Column? - LabMal. (2021, February 4). LabMal. Retrieved January 19, 2026, from [Link]

  • Mobile phase optimization for the separation of some herbicide samples using HPLC. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • How Do I Choose? A guide to HPLC column selection | Agilent. (2021, December 16). Agilent. Retrieved January 19, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). University of Toronto. Retrieved January 19, 2026, from [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (n.d.). PharmaCores. Retrieved January 19, 2026, from [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. (2013). Methods in Enzymology. Retrieved January 19, 2026, from [Link]

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  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

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Technical Support Center: Addressing Off-Target Effects of Pyrazolopyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of pyrazolopyrimidine kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are working with this potent and versatile class of compounds. Here, we will delve into the common challenges associated with off-target effects, providing practical, in-depth troubleshooting advice and clear, actionable protocols to enhance the precision and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are pyrazolopyrimidine kinase inhibitors and why are off-target effects a primary concern?

A1: The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the adenine base of ATP and effectively bind to the ATP-binding pocket of a wide range of protein kinases.[1][2] This characteristic is what makes them potent inhibitors but also predisposes them to binding to multiple kinases, leading to off-target effects.[3] Off-target interactions are a significant concern as they can lead to misleading experimental results, cellular toxicity, and a lack of therapeutic efficacy in a clinical setting.[4]

Q2: I'm observing a cellular phenotype with my pyrazolopyrimidine inhibitor. How can I be sure it's an on-target effect?

A2: Distinguishing on-target from off-target effects is a critical step in kinase inhibitor research.[5] A multi-faceted approach is essential for validating your findings:

  • Use a Structurally Unrelated Inhibitor: Employing an inhibitor with a different chemical scaffold that targets the same kinase can help confirm your results.[5] If both inhibitors elicit the same phenotype, it strengthens the evidence for an on-target effect.

  • Perform Dose-Response and Time-Course Experiments: A clear, dose-dependent phenotype that correlates with the inhibitor's IC50 for the primary target suggests an on-target mechanism.[4][5]

  • Rescue Experiments: If possible, expressing a mutant form of the target kinase that is resistant to the inhibitor should "rescue" or reverse the observed phenotype, providing strong evidence for on-target activity.[5]

  • Kinome Profiling: A broad kinase selectivity screen is the most direct way to identify other kinases that are inhibited at your experimental concentration, revealing potential off-target liabilities.[5][6]

Q3: My inhibitor shows high potency in a biochemical assay but is significantly less effective in my cell-based assays. What are the potential reasons for this discrepancy?

A3: This is a common challenge. Several factors can contribute to the disconnect between biochemical and cellular potency:

  • Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.

  • High Intracellular ATP Concentration: The cellular environment has a high concentration of ATP (1-5 mM), which can outcompete ATP-competitive inhibitors, reducing their apparent potency.[7]

  • Efflux Pumps: The inhibitor may be actively transported out of the cell by efflux pumps.

  • Inhibitor Degradation: The compound may be unstable in the cellular milieu and subject to metabolic degradation.[5]

  • Presence of Serum: Components in cell culture medium, such as serum, can bind to the inhibitor and reduce its effective concentration.[8]

Troubleshooting Guide: Investigating and Mitigating Off-Target Effects

This section provides detailed troubleshooting strategies for common issues encountered when working with pyrazolopyrimidine kinase inhibitors.

Issue 1: Unexpected or Unexplained Cellular Phenotype

You've treated your cells with a pyrazolopyrimidine inhibitor and observe a phenotype that doesn't align with the known function of the intended target kinase.

Causality and Troubleshooting Steps:

This situation strongly suggests the involvement of off-target effects. The inhibitor may be interacting with one or more other kinases that regulate the observed cellular process.

Workflow for Identifying the Off-Target(s):

Off_Target_Identification_Workflow start Unexpected Phenotype Observed kinome_profiling Perform Kinome Profiling (e.g., KINOMEscan®) start->kinome_profiling data_analysis Analyze Kinome Profiling Data (Identify potent off-targets) kinome_profiling->data_analysis secondary_assays Design & Perform Secondary Assays (Cell-based validation) data_analysis->secondary_assays confirm_target Confirm Off-Target Responsibility (e.g., siRNA, CRISPR) secondary_assays->confirm_target end Off-Target(s) Identified confirm_target->end

Caption: Workflow for identifying unintended kinase targets.

Step-by-Step Protocol: Kinome Profiling

Kinome profiling provides a broad view of the inhibitor's selectivity across a large panel of kinases.[9][10] The KINOMEscan® platform is a widely used competition binding assay for this purpose.[11][12]

  • Compound Submission: Prepare your pyrazolopyrimidine inhibitor at a concentration suitable for screening (typically 10 µM for a single-point screen or a range of concentrations for Kd determination).

  • Assay Principle: The assay measures the ability of your compound to compete with an immobilized, active-site directed ligand for binding to a panel of over 450 kinases. The amount of kinase bound to the solid support is quantified by qPCR.[11]

  • Data Interpretation: The results are typically reported as "percent of control" (%Ctrl), where a lower percentage indicates stronger binding of your inhibitor. A common threshold for a significant "hit" is a %Ctrl of less than 10% or 35%, depending on the desired stringency.

Data Presentation: Example Kinome Profiling Data

Kinase TargetPercent of Control (%)Interpretation
Primary Target (e.g., CDK2) 2.1 Strong On-Target Binding
Off-Target 1 (e.g., VEGFR2)8.5Significant Off-Target Binding
Off-Target 2 (e.g., Src)35.2Moderate Off-Target Binding
Off-Target 3 (e.g., LCK)65.7Weak/No Significant Binding

This is example data and does not represent a specific pyrazolopyrimidine inhibitor.

Issue 2: Discrepancy Between Biochemical IC50 and Cellular EC50

Your inhibitor is potent in an in vitro kinase assay but requires a much higher concentration to achieve a similar effect in cells.

Causality and Troubleshooting Steps:

As mentioned in the FAQs, this discrepancy often points to issues with cellular uptake, stability, or competition with high intracellular ATP levels.[7]

Workflow for Investigating Potency Discrepancies:

Potency_Discrepancy_Workflow start Biochemical vs. Cellular Potency Discrepancy cetsa Perform Cellular Thermal Shift Assay (CETSA) to confirm target engagement start->cetsa permeability_assay Assess Cell Permeability (e.g., PAMPA) start->permeability_assay stability_assay Evaluate Compound Stability (e.g., Microsomal Stability Assay) start->stability_assay analyze_results Analyze Results to Pinpoint Issue cetsa->analyze_results permeability_assay->analyze_results stability_assay->analyze_results end Optimize Compound or Experimental Conditions analyze_results->end

Caption: Investigating inhibitor potency differences.

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that your inhibitor is binding to its intended target within the complex cellular environment.[13][14][15] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[16]

  • Cell Treatment: Treat your cell line with your pyrazolopyrimidine inhibitor at various concentrations, including a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your inhibitor confirms target engagement.[15]

Issue 3: My Pyrazolopyrimidine Inhibitor Induces Paradoxical Pathway Activation

Instead of inhibiting a signaling pathway, your inhibitor appears to activate it, or a related pathway.

Causality and Troubleshooting Steps:

This counterintuitive phenomenon can arise from several mechanisms:

  • Inhibition of a Negative Regulator: The inhibitor might be potently inhibiting a kinase that normally acts as a negative regulator of the pathway you are observing.

  • Feedback Loops: Inhibition of a downstream kinase can sometimes relieve feedback inhibition on an upstream component, leading to its activation.

  • Scaffolding Effects: At certain concentrations, some inhibitors can promote the formation of active kinase dimers.

  • Retroactivity: Inhibition of a downstream kinase can cause upstream effects due to the sequestration of enzymes in signaling cascades.[17][18]

Workflow for Investigating Paradoxical Activation:

Paradoxical_Activation_Workflow start Paradoxical Pathway Activation Observed phosphoproteomics Perform Phosphoproteomics Analysis start->phosphoproteomics pathway_analysis Bioinformatic Pathway Analysis (Identify affected pathways) phosphoproteomics->pathway_analysis validate_hypothesis Validate Hypothesis with Targeted Experiments (e.g., Western blotting, specific inhibitors) pathway_analysis->validate_hypothesis end Mechanism of Paradoxical Activation Elucidated validate_hypothesis->end

Caption: Elucidating paradoxical signaling effects.

Step-by-Step Protocol: Phosphoproteomics

Phosphoproteomics provides a global, unbiased view of the changes in protein phosphorylation in response to your inhibitor, allowing you to map the affected signaling networks.

  • Sample Preparation: Treat cells with your inhibitor and a vehicle control. Lyse the cells and digest the proteins into peptides.

  • Phosphopeptide Enrichment: Use techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the changes in phosphopeptide abundance between the inhibitor-treated and control samples. Use bioinformatics tools to map these changes to specific signaling pathways.

Advanced Strategies for Mitigating Off-Target Effects

Once potential off-target interactions are identified, several strategies can be employed to either minimize their impact or leverage them for therapeutic benefit.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the pyrazolopyrimidine scaffold to enhance selectivity.[19] For instance, introducing bulky groups at specific positions can create steric hindrance that prevents binding to off-target kinases while maintaining affinity for the primary target.

  • Computational Modeling: Utilize molecular docking and in silico screening to predict potential off-target interactions and guide the design of more selective inhibitors.

  • Chemical Proteomics: This powerful technique uses immobilized kinase inhibitors (often referred to as "kinobeads") to capture and identify binding partners from cell lysates, providing a comprehensive profile of on- and off-target interactions.[20][21][22][23]

Signaling Pathway Example: On-Target vs. Off-Target Effects

The following diagram illustrates how a pyrazolopyrimidine inhibitor designed to target Kinase A might inadvertently inhibit Kinase C, leading to an unintended downstream effect.

Signaling_Pathway_Example cluster_0 Intended Pathway cluster_1 Off-Target Pathway ReceptorA Receptor A KinaseA Kinase A (Primary Target) ReceptorA->KinaseA SubstrateA Substrate A KinaseA->SubstrateA PhenotypeA Desired Phenotype SubstrateA->PhenotypeA ReceptorB Receptor B KinaseB Kinase B ReceptorB->KinaseB KinaseC Kinase C (Off-Target) KinaseB->KinaseC SubstrateC Substrate C KinaseC->SubstrateC PhenotypeC Unintended Phenotype SubstrateC->PhenotypeC Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->KinaseA On-Target Inhibition Inhibitor->KinaseC Off-Target Inhibition

Caption: On-target versus off-target inhibition pathways.

References

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  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

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  • Ruprecht, B., et al. (2015). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Proteomics, 15(2-3), 337-348. [Link]

  • Hu, Y., et al. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. International Journal of Molecular Sciences, 24(6), 5659. [Link]

  • Klaeger, S., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(1), 104–111. [Link]

  • Diks, S. H., & Peppelenbosch, M. P. (2014). Kinome Profiling. Methods in Molecular Biology, 1120, 133-146. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19, 1459–1468. [Link]

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  • Antz, D., et al. (2016). Chemical Proteomics Reveals Ferrochelatase as a Common Off-target of Kinase Inhibitors. ACS Chemical Biology, 11(5), 1245–1254. [Link]

  • Singh, A., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 28(8), 3560. [Link]

  • Patel, H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 967-981. [Link]

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Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole-pyrimidine scaffolds are privileged structures, forming the core of numerous therapeutic agents. The precise arrangement of atoms within these molecules dictates their biological activity, making unambiguous structural confirmation a critical step in the drug discovery pipeline. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine, establishing Single-Crystal X-ray Crystallography (SCXRD) as the definitive method.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

Single-crystal X-ray crystallography is the most powerful technique for determining the absolute three-dimensional structure of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, we can generate a precise electron density map and, from it, determine the exact position of every atom, as well as bond lengths and angles.[3][4] This level of detail is unparalleled and essential for confirming stereochemistry and identifying subtle structural features that govern molecular interactions.[5]

The Causality Behind the Crystallographic Workflow

Obtaining a crystal structure is a multi-step process where each stage is designed to yield a single, perfectly ordered crystal suitable for diffraction. The quality of the final structure is entirely dependent on the quality of this crystal.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Analysis Synthesis Synthesis & Purification (>99% Purity) Characterization Initial Characterization (NMR, MS) Synthesis->Characterization Verify Mass & Basic Structure Screening Solvent & Method Screening Characterization->Screening Growth Crystal Growth (Days to Weeks) Screening->Growth Identify Optimal Conditions DataCollection X-ray Data Collection Growth->DataCollection Solve Structure Solution & Refinement DataCollection->Solve Generate Electron Density Map Validation Structure Validation (CIF File) Solve->Validation Refine Atomic Model

Caption: Integrated workflow for SCXRD structure determination.

Experimental Protocol: From Powder to Picture

Part A: Synthesis of this compound

A robust synthesis is the prerequisite for any structural study. While multiple routes exist, a common approach involves a cross-coupling reaction. For instance, a Negishi cross-coupling can be employed between an in situ prepared 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine.[6] For our target molecule, a plausible route is the Suzuki or Stille coupling of 2-chloro-5-bromopyrimidine with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

  • Crucial Insight: Purity is paramount. The starting material must be purified to >99% via column chromatography or recrystallization. Impurities can inhibit crystal growth or co-crystallize, leading to ambiguous or unsolvable diffraction data.[7]

Part B: Growing the Single Crystal

Crystal growth is often the most challenging step.[8] The goal is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into a well-ordered lattice.

  • Expertise in Action: Choosing a Method: The selection of a crystallization method is an empirical process, but guided by the compound's properties. For novel heterocyclic compounds, screening several methods in parallel is the most efficient strategy.[9]

cluster_methods Crystallization Method Selection Start High-Purity Compound Evaporation Slow Evaporation (Simple, for stable compounds) Start->Evaporation High solubility in one volatile solvent VaporDiffusion Vapor Diffusion (Excellent for small quantities) Start->VaporDiffusion Soluble in solvent A, in-soluble in anti-solvent B LiquidDiffusion Liquid-Liquid Diffusion (Good for insoluble compounds) Start->LiquidDiffusion Soluble in dense solvent, in-soluble in less dense solvent Result Single Crystal Evaporation->Result VaporDiffusion->Result LiquidDiffusion->Result

Caption: Decision matrix for selecting a crystallization technique.

Detailed Protocol: Vapor Diffusion

Vapor diffusion is highly effective for milligram quantities of a compound.[7]

  • Solvent System Selection: Dissolve a small amount of this compound in a "good" solvent where it is highly soluble (e.g., Dichloromethane, Ethyl Acetate). Select an "anti-solvent" in which the compound is poorly soluble but is miscible with the good solvent (e.g., Heptane, Diethyl Ether).[9]

  • Setup: In a small, open vial (e.g., a 0.5 mL Eppendorf tube), prepare a concentrated solution of the compound (5-10 mg) in the good solvent (100-200 µL).

  • Reservoir: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial) containing 1-2 mL of the anti-solvent.

  • Incubation: Seal the larger container and leave it in a vibration-free location at a constant temperature. The more volatile "good" solvent will slowly evaporate from the inner vial while the vapor from the "anti-solvent" reservoir diffuses into it. This gradual change in solvent composition reduces the compound's solubility, inducing slow crystallization.

  • Monitoring: Check for crystal growth over several days to weeks. High-quality crystals are often clear with well-defined facets.

Part C: Data Collection and Structure Refinement

Once a suitable crystal (typically 0.1-0.3 mm) is obtained, it is mounted on a diffractometer and irradiated with a focused X-ray beam. The resulting diffraction pattern is collected on a detector.[10]

  • Trustworthiness through Data Quality: The quality of the final structure is assessed by the R-value (or R-factor), which measures the agreement between the crystallographic model and the experimental X-ray diffraction data. An R-value below 0.05 (5%) is considered excellent for small molecules and indicates a highly reliable structure.[11]

ParameterTypical ValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)5-20 ÅDimensions of the unit cell.
β (°)90-120°Angle of the unit cell.
Resolution (Å)< 0.8 ÅA measure of the level of detail in the data. Lower is better.[11]
R-factor (R1)< 0.05Indicates a good fit between the model and the data.[11]
Goodness-of-Fit~1.0Indicates the quality of the refinement.
A table of hypothetical, yet typical, crystallographic data for a small organic molecule.

A Comparative Analysis with Alternative Techniques

While SCXRD is definitive, other spectroscopic methods are crucial for initial characterization and for analyzing non-crystalline samples. Understanding their capabilities and limitations is key to an efficient analytical strategy.[12]

TechniqueInformation ProvidedSample StateKey AdvantageCritical Limitation
SCXRD Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[2]Single CrystalUnambiguous and definitive structural proof.[1]Requires high-quality single crystals, which can be difficult to grow.[12]
NMR Spectroscopy Atom connectivity (¹H-¹H, ¹H-¹³C), chemical environment, solution dynamics.[13]SolutionProvides structural information in a biologically relevant solution state.[14]Cannot determine absolute stereochemistry; can be ambiguous for complex isomers.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patterns.[13]Solid/SolutionHigh sensitivity, confirms molecular formula.Provides no information on atom connectivity or 3D arrangement.[13]
FTIR Spectroscopy Presence of functional groups (C=O, N-H, C-Cl, etc.).[15]Solid/SolutionFast and simple method to confirm functional groups.Provides a molecular "fingerprint" but not a complete structure.

Conclusion: An Integrated Approach to Structural Certainty

For drug development professionals, structural ambiguity is a significant risk. While techniques like NMR and Mass Spectrometry are indispensable for routine characterization, they provide circumstantial evidence of a molecule's structure. They can suggest connectivity and confirm mass, but they cannot provide the absolute, high-resolution proof required for intellectual property submissions, understanding structure-activity relationships, and ensuring the correct stereoisomer is being developed.[5]

Single-Crystal X-ray Crystallography, despite the experimental challenge of crystal growth, remains the sole method for delivering this level of certainty.[1] It provides the definitive atomic-level blueprint of this compound, validating the synthetic route and providing the foundational structural data upon which all further development rests.

References

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute. Available at: [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]

  • Johnson Matthey. (n.d.). Exploring the advantages of single-crystal x-ray diffraction in pharma. Chemistry World. Available at: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available at: [Link]

  • Anonymous. (n.d.). Comparison of NMR and X-ray crystallography. Available at: [Link]

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  • Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available at: [Link]

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  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]

  • Chemistry For Everyone. (2025). How Does Crystallography Reveal Actual Molecular Shapes?. YouTube. Available at: [Link]

  • Cockburn, J. J. B. (2001). x Ray crystallography. Journal of Clinical Pathology. Available at: [Link]

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  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Available at: [Link]

  • ACS Publications. (2011). Spectroscopic Investigation on the Interaction of Pyrimidine Derivative.... Industrial & Engineering Chemistry Research. Available at: [Link]

  • National Center for Biotechnology Information. (2010). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. Acta Crystallographica Section E. Available at: [Link]

  • Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Available at: [Link]

  • University of Washington. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

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  • RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Available at: [Link]

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  • Nano SPEAKs. (2020). How To Analyse XRD Data / Plot / Graph in Research Paper?. YouTube. Available at: [Link]

  • ACS Publications. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Organic Process Research & Development. Available at: [Link]

  • Wiley Online Library. (1997). Synthesis of Some New 2-(Pyrazol-1-yl)-4-(pyrimidin-5-yl)thiazoles. ChemInform. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity.... Bioorganic Chemistry. Available at: [Link]

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  • Google Patents. (2004). Synthesis of chlorinated pyrimidines.
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Validating the Biological Activity of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine, a novel heterocyclic compound with potential therapeutic applications. Drawing upon established methodologies for evaluating pyrimidine-based kinase inhibitors, we will outline a rigorous, self-validating experimental plan. This document is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro findings into robust preclinical data.

The core of this guide is a comparative analysis, pitting our compound of interest against established alternatives to ascertain its relative efficacy and safety profile. We will delve into the causality behind experimental choices, ensuring that each step is grounded in scientific rationale and contributes to a holistic understanding of the compound's in vivo behavior.

Introduction to this compound and the Rationale for In Vivo Testing

The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics, with numerous derivatives demonstrating potent inhibitory effects on key signaling pathways.[1][2] The fusion of a pyrazole moiety, as seen in this compound, often enhances the specificity and potency of these compounds, particularly as kinase inhibitors.[3] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.[4]

While in vitro assays provide valuable preliminary data on a compound's activity, they cannot replicate the complex physiological environment of a living organism. Therefore, in vivo studies are indispensable for evaluating a drug candidate's true therapeutic potential, encompassing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and safety in a systemic context.[5]

This guide will focus on a hypothetical scenario where this compound has shown promising in vitro activity against a specific cancer-related kinase, for instance, a member of the Aurora kinase family, which is often targeted by pyrimidine-based inhibitors.[4]

Comparative Framework: Selecting an Appropriate Benchmark

To contextualize the performance of this compound, it is crucial to select a relevant and well-characterized comparator. For the purpose of this guide, we will use Alisertib (MLN8237) , a known Aurora A kinase inhibitor with a pyrimidine core that has undergone extensive preclinical and clinical evaluation.[4][6] This choice allows for a direct comparison of efficacy and potential off-target effects.

A second comparator, a standard chemotherapeutic agent such as 5-Fluorouracil (5-FU) , can also be included to benchmark the novel compound against a different mechanism of action.[7]

Experimental Design: A Step-by-Step In Vivo Validation Workflow

The following experimental workflow is designed to provide a comprehensive assessment of the in vivo biological activity of this compound.

Animal Model Selection

The choice of animal model is critical for the clinical relevance of the study.[5] A human tumor xenograft model in immunodeficient mice is a standard and appropriate choice for initial efficacy studies of targeted anticancer agents.

  • Model: Female athymic nude mice (4-6 weeks old).

  • Cell Line: A human cancer cell line with known overexpression or dependency on the target kinase (e.g., a small-cell lung cancer line like NCI-H446 for an Aurora kinase inhibitor).[6]

  • Justification: This model allows for the direct assessment of the compound's anti-tumor activity on human cancer cells without the confounding variable of a fully functional immune system.

Experimental Workflow Diagram

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis cell_culture Cell Line Culture (e.g., NCI-H446) implantation Subcutaneous Implantation of Cancer Cells cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Animal Randomization (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment_groups Treatment Groups: 1. Vehicle Control 2. This compound 3. Alisertib (Comparator 1) 4. 5-FU (Comparator 2) randomization->treatment_groups dosing Daily Dosing (Route: Oral Gavage) treatment_groups->dosing monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) dosing->monitoring endpoint Study Endpoint (Tumor Volume >2000 mm³ or signs of toxicity) monitoring->endpoint tissue_collection Tumor & Organ Collection endpoint->tissue_collection analysis Pharmacodynamic & Histopathological Analysis tissue_collection->analysis

Caption: In vivo validation workflow from cell culture to endpoint analysis.

Detailed Experimental Protocol
  • Cell Culture and Implantation:

    • Culture the chosen human cancer cell line (e.g., NCI-H446) in the appropriate medium.

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle solution used to dissolve the test compounds (e.g., 0.5% methylcellulose).

    • Group 2 (Test Compound): Administer this compound at a predetermined dose (e.g., 50 mg/kg, once daily by oral gavage). Dose determination would typically be informed by prior maximum tolerated dose studies.

    • Group 3 (Comparator 1): Administer Alisertib at a clinically relevant dose (e.g., 30 mg/kg, once daily by oral gavage).

    • Group 4 (Comparator 2): Administer 5-FU at a standard dose (e.g., 25 mg/kg, intraperitoneally, every 3 days).[7]

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Conduct daily cage-side observations for any signs of toxicity (e.g., changes in posture, appetite, or behavior).

  • Endpoint and Tissue Collection:

    • Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if significant toxicity is observed (e.g., >20% body weight loss).

    • Collect tumors and major organs (liver, spleen, kidneys, lungs) for further analysis.

Data Presentation and Comparative Analysis

Quantitative data should be summarized in a clear and concise tabular format to facilitate comparison between the treatment groups.

Comparative Efficacy Data
Treatment GroupDosing RegimenMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (TGI) (%)
Vehicle Control0.5% Methylcellulose, p.o., daily1850 ± 150-
This compound50 mg/kg, p.o., daily450 ± 7575.7
Alisertib30 mg/kg, p.o., daily520 ± 8071.9
5-Fluorouracil25 mg/kg, i.p., every 3 days980 ± 12047.0

TGI is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Comparative Safety and Tolerability
Treatment GroupMean Body Weight Change (%) ± SEMObserved Toxicities
Vehicle Control+5.2 ± 1.5None
This compound-2.1 ± 0.8Mild, transient lethargy
Alisertib-4.5 ± 1.2Moderate lethargy, slight fur ruffling
5-Fluorouracil-8.9 ± 2.1Significant weight loss, diarrhea

Pharmacodynamic and Mechanistic Validation

To confirm that the observed anti-tumor effects are due to the intended mechanism of action, pharmacodynamic (PD) studies are essential.

Target Engagement and Downstream Signaling

Assuming our compound targets a kinase in a specific signaling pathway, we can visualize this for clarity.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Target_Kinase Target Kinase (e.g., Aurora A) Upstream_Kinase->Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Proliferation Cell Proliferation Downstream_Effector->Proliferation Inhibitor This compound Inhibitor->Target_Kinase

Caption: Inhibition of a hypothetical kinase signaling pathway.

PD Marker Analysis Protocol
  • Sample Preparation: Homogenize a portion of the collected tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against the phosphorylated form of the target kinase (to assess inhibition) and a downstream substrate.

    • Use antibodies against the total forms of these proteins and a housekeeping protein (e.g., GAPDH) for normalization.

  • Immunohistochemistry (IHC):

    • Fix the remaining tumor tissue in formalin and embed in paraffin.

    • Stain tissue sections with antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Conclusion and Future Directions

This guide outlines a comprehensive and comparative approach to the in vivo validation of this compound. By benchmarking against established compounds and integrating pharmacodynamic analyses, this experimental framework allows for a robust assessment of the compound's therapeutic potential.

The hypothetical data presented suggests that this compound exhibits potent anti-tumor efficacy, comparable or superior to the established kinase inhibitor Alisertib, and with a more favorable safety profile than the standard chemotherapeutic 5-FU.

Successful validation through this workflow would provide a strong rationale for further preclinical development, including more advanced animal models (e.g., patient-derived xenografts or syngeneic models to study immune interactions) and formal IND-enabling toxicology studies.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds.
  • PubMed. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential.
  • National Institutes of Health (NIH). (n.d.). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs)
  • National Institutes of Health (NIH). (2021).
  • Semantic Scholar. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma.
  • BenchChem. (2025).
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  • ACS Publications. (2020).
  • PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

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comparing the efficacy of different synthetic routes to 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine is a crucial intermediate in contemporary drug discovery, serving as a versatile scaffold for the synthesis of a wide range of bioactive molecules. Its structural motif is prevalent in compounds targeting various kinases and other enzymes implicated in oncology, immunology, and neurodegenerative diseases. The efficient and scalable synthesis of this key building block is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of the most viable synthetic routes to this compound, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the intricacies of the Suzuki-Miyaura and Stille coupling reactions, offering detailed experimental protocols, comparative data, and expert insights to aid in the selection of the most appropriate synthetic strategy.

Route 1: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters.[2]

Overall Synthetic Strategy

This route involves the palladium-catalyzed coupling of a pyrimidine electrophile with a pyrazole-derived organoboron reagent. The most common implementation utilizes 5-bromo-2-chloropyrimidine as the electrophilic partner and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester as the nucleophilic partner. The inherent reactivity difference between the C-Br and C-Cl bonds on the pyrimidine ring allows for a chemoselective coupling at the 5-position.[3]

cluster_0 Precursor Synthesis cluster_1 Cross-Coupling A 2-Hydroxypyrimidine B 5-Bromo-2-hydroxypyrimidine A->B Bromination C 5-Bromo-2-chloropyrimidine B->C Chlorination G This compound C->G D 4-Iodopyrazole E 1-Methyl-4-iodopyrazole D->E Methylation F 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester E->F Borylation F->G Suzuki Coupling

Figure 1: Synthetic workflow for the Suzuki-Miyaura route.
Experimental Protocols

Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester:

A common route to this key intermediate involves the methylation of 4-pyrazoleboronic acid pinacol ester.[4]

  • To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (2.0 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add methyl iodide (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the desired product.

Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine 5-bromo-2-chloropyrimidine (1.0 eq), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).[3]

  • Add a suitable solvent system, for instance, a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Performance Data
ParameterValue/ConditionReference
Yield Good to excellent (typically 70-95%)[5][6]
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄[7]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF[5]
Temperature 80-110 °C[3]

Route 2: The Stille Coupling Approach

The Stille coupling reaction provides an alternative palladium-catalyzed method for the formation of the crucial C-C bond, utilizing an organotin reagent.[8] While often highly efficient and tolerant of a wide range of functional groups, the toxicity of organotin compounds is a significant drawback.[9][10]

Overall Synthetic Strategy

This pathway involves the coupling of 5-bromo-2-chloropyrimidine with a pyrazole-derived organostannane, namely 1-methyl-4-(tributylstannyl)-1H-pyrazole. Similar to the Suzuki route, the reaction proceeds selectively at the C5-bromo position of the pyrimidine.

cluster_0 Precursor Synthesis cluster_1 Cross-Coupling A 2-Hydroxypyrimidine B 5-Bromo-2-hydroxypyrimidine A->B Bromination C 5-Bromo-2-chloropyrimidine B->C Chlorination F This compound C->F D 4-Bromo-1-methyl-1H-pyrazole E 1-Methyl-4-(tributylstannyl)-1H-pyrazole D->E Stannylation E->F Stille Coupling

Figure 2: Synthetic workflow for the Stille coupling route.
Experimental Protocols

Synthesis of 1-Methyl-4-(tributylstannyl)-1H-pyrazole:

  • Dissolve 4-bromo-1-methyl-1H-pyrazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add tributyltin chloride (1.2 eq) dropwise at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography.[11]

Stille Coupling:

  • In a reaction vessel, dissolve 5-bromo-2-chloropyrimidine (1.0 eq) and 1-methyl-4-(tributylstannyl)-1H-pyrazole (1.1 eq) in a suitable anhydrous solvent such as DMF or dioxane.

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Degas the mixture with an inert gas.

  • Heat the reaction to 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is typically diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to remove tin byproducts.[12]

  • The organic layer is then washed with brine, dried, and concentrated.

  • Purification by column chromatography yields the final product.

Performance Data
ParameterValue/ConditionReference
Yield Good to excellent (often >80%)[9]
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃[13]
Solvent DMF, Dioxane, Toluene[12]
Temperature 80-110 °C[9]

Comparative Analysis

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron (boronic acids/esters)Organotin (stannanes)
Toxicity of Reagents Low toxicity of boron byproducts.High toxicity of organotin reagents and byproducts.[10]
Reagent Stability Boronic acids can be unstable; esters are more robust.Organostannanes are generally stable to air and moisture.[8]
Reaction Conditions Requires a base.Often proceeds under neutral conditions.
Functional Group Tolerance Broad, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[14]
Byproduct Removal Boron byproducts are generally water-soluble and easily removed.Tin byproducts can be challenging to remove completely.[14]
Green Chemistry Metrics Generally more favorable due to lower toxicity of reagents and byproducts.Less favorable due to the high toxicity of tin compounds.[15]

Senior Application Scientist's Perspective

The choice between the Suzuki-Miyaura and Stille coupling routes for the synthesis of this compound is a classic example of balancing synthetic efficiency with practical and safety considerations.

For most laboratory-scale and early-stage drug discovery applications, the Suzuki-Miyaura route is the preferred method. The lower toxicity of the boron-containing reagents and byproducts is a significant advantage, simplifying handling and waste disposal. The commercial availability of a wide variety of boronic acids and esters also allows for rapid analogue synthesis. While the stability of boronic acids can sometimes be a concern, the use of the more stable pinacol esters, as detailed in our protocol, largely mitigates this issue.

The Stille coupling, while often providing excellent yields and demonstrating exceptional functional group tolerance, is increasingly falling out of favor, particularly in industrial settings, due to the inherent toxicity of organotin compounds. The removal of tin residues from the final product can be a significant purification challenge, which is a critical consideration in the synthesis of active pharmaceutical ingredients (APIs). However, for particularly challenging substrates where the Suzuki coupling may fail or give low yields, the Stille reaction remains a valuable tool in the synthetic chemist's arsenal.

From a process development and scale-up perspective, the Suzuki-Miyaura coupling is again the more attractive option. The easier workup and reduced safety concerns associated with boron-based reagents make it a more scalable and environmentally benign process. The principles of green chemistry strongly advocate for the avoidance of highly toxic reagents, making the Suzuki coupling the more sustainable choice.[16][17][18]

References

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250.
  • BenchChem. (2025).
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  • ChemicalBook. (n.d.). 1-Methyl-4-(tributylstannyl)-1H-pyrazole synthesis.
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  • RASĀYAN Journal of Chemistry. (2023).
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  • Heteroletters. (2014). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
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  • Reaction of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole and its application to N-methyl-chromeno[2,3-d]pyrazol-9-one synthesis. (2008). The Journal of Organic Chemistry, 73(12), 4736-4739.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Reaction of N-Methyl-5-tributylstannyl-4-fluoro-1H-pyrazole and Its Application to N-Methyl-chromeno[2,3-d]pyrazol-9-one Synthesis. (2008). The Journal of Organic Chemistry, 73(12), 4736-4739.
  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (2022). Journal of the American Chemical Society, 144(1), 123-128.
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  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2017). Journal of Medicinal Chemistry, 60(17), 7385-7404.
  • BenchChem. (2025). A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of Functionalized Fumaronitriles.
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  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022).
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2017). Journal of Medicinal Chemistry, 60(17), 7385-7404.
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  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). Molecules, 28(15), 5824.
  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2021).
  • PrepChem.com. (n.d.). Synthesis of 1-Methyl-4-(2-nitrophenyl)-1H-pyrazole.
  • Double Suzuki cross‐coupling reaction of pyrimidine boronic acid: synthesis of new versatile dielectrophile. (2012). Applied Organometallic Chemistry, 26(7), 330-334.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters.
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  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2021). Journal of Heterocyclic Chemistry, 58(11), 2209-2217.

Sources

A Senior Application Scientist's Guide to Validating High-Throughput Screening Hits: A Case Study of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery, high-throughput screening (HTS) serves as a powerful engine for identifying novel chemical matter with therapeutic potential.[1][2] However, the initial "hits" from an HTS campaign are merely the starting point of a long and rigorous journey. The subsequent validation phase is critical for distinguishing true positives from a sea of artifacts and for selecting the most promising candidates for lead optimization.[3][4] This guide provides a comprehensive, experience-driven framework for validating an HTS hit, using the hypothetical compound 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine as a case study. We will navigate the essential stages of hit confirmation, orthogonal validation, selectivity profiling, and early safety assessment, emphasizing the scientific rationale behind each experimental choice.

The Anatomy of a Promising Hit: Initial Considerations

The pyrazolo-pyrimidine scaffold, present in our hit compound, is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including kinase inhibition and anticancer effects.[5][6][7] This structural alert provides an initial hypothesis for the compound's potential mechanism of action and guides the selection of appropriate validation assays.

A Multi-Faceted Approach to Hit Validation

The validation process is a funnel, designed to progressively eliminate false positives and compounds with undesirable properties, while building confidence in the remaining hits.[3][8] Our approach is structured into four key phases:

  • Phase 1: Hit Confirmation and Potency Determination.

  • Phase 2: Orthogonal and Secondary Assays for Mechanism Deconvolution.

  • Phase 3: Selectivity and Specificity Profiling.

  • Phase 4: Early ADME/Tox Assessment.

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// Edges HTS_Hit -> Phase1; Phase1 -> Phase2 [label="Confirmed Hit"]; Phase1 -> Discard1 [label="False Positive"]; Phase2 -> Phase3 [label="Mechanism Confirmed"]; Phase2 -> Discard1 [label="Different MOA/Artifact"]; Phase3 -> Phase4 [label="Selective Hit"]; Phase3 -> Discard2 [label="Promiscuous/Off-target"]; Phase4 -> Lead_Candidate [label="Favorable Profile"]; Phase4 -> Discard3 [label="ADME/Tox Liabilities"]; }

Caption: A generalized workflow for HTS hit validation.

Phase 1: Hit Confirmation and Potency Determination

The primary objective of this phase is to confirm the activity observed in the initial screen and to accurately quantify the compound's potency. This involves re-testing the original hit and freshly sourced or synthesized compound to rule out issues with sample integrity.[3][9]

Experimental Protocol: Dose-Response Analysis

A quantitative HTS (qHTS) approach, where the compound is tested at multiple concentrations, is crucial for determining the potency (IC50 or EC50).[10][11]

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a top concentration of 100 µM.

  • Assay Plate Setup: In a 384-well plate, add the compound dilutions to the assay buffer containing the target of interest (e.g., a specific kinase). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation and Detection: Incubate the plate for a predetermined time, then add the detection reagents. Read the plate on a suitable reader (e.g., luminescence or fluorescence).[12]

  • Data Analysis: Normalize the data to the controls and fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.[10]

Data Presentation:

CompoundIC50 (µM)Hill Slope
This compound 1.2 -1.1 0.98
Positive Control (e.g., Staurosporine)0.05-1.00.99
Negative Control>100N/AN/A

Phase 2: Orthogonal and Secondary Assays for Mechanism Deconvolution

An orthogonal assay is essential to confirm that the observed activity is not an artifact of the primary assay format.[13][14][15] A secondary assay, on the other hand, investigates the compound's effect on a downstream biological event to provide further evidence of on-target activity.[16]

Experimental Protocol: Orthogonal Assay (e.g., TR-FRET)

If the primary screen was a luminescence-based assay measuring ATP consumption, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a different detection modality.[17]

Methodology:

  • Assay Principle: This assay measures the direct phosphorylation of a substrate by the kinase. A europium-labeled antibody binds to the phosphorylated substrate, bringing it in proximity to a fluorescently labeled acceptor, resulting in a FRET signal.

  • Procedure: The assay is performed in a similar dose-response format as the primary assay, but with the appropriate TR-FRET reagents.

  • Data Analysis: The IC50 is determined from the dose-response curve of the TR-FRET signal.

Data Presentation:

CompoundPrimary Assay IC50 (µM)Orthogonal Assay (TR-FRET) IC50 (µM)
This compound 1.2 1.5
Positive Control0.050.06
Negative Control>100>100

A strong correlation between the IC50 values from the primary and orthogonal assays significantly increases confidence in the hit.[14]

Phase 3: Selectivity and Specificity Profiling

A critical step is to assess the selectivity of the hit compound against a panel of related targets.[18][19] For a putative kinase inhibitor, this would involve screening against a panel of other kinases.

Experimental Protocol: Kinase Selectivity Panel

Methodology:

  • Panel Selection: Choose a diverse panel of kinases representing different branches of the kinome.

  • Screening: Screen this compound at a single high concentration (e.g., 10 µM) against the kinase panel.

  • Follow-up: For any kinases showing significant inhibition, perform a full dose-response analysis to determine the IC50.

Data Presentation:

Kinase Target% Inhibition at 10 µMIC50 (µM)
Target Kinase A 95% 1.2
Related Kinase B85%5.8
Unrelated Kinase C15%>50
Unrelated Kinase D5%>100

This data helps to build a structure-activity relationship (SAR) and informs on potential off-target effects.[4]

Phase 4: Early ADME/Tox Assessment

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to avoid late-stage failures.[20][21][22][23]

dot graph "ADME_Tox_Funnel" { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Key in vitro ADME/Tox assays in early discovery.

Experimental Protocols:
  • Aqueous Solubility: Determined by methods such as nephelometry.

  • Cell Permeability: Assessed using parallel artificial membrane permeability assay (PAMPA).

  • Metabolic Stability: Evaluated by incubating the compound with liver microsomes and measuring its depletion over time.

  • Cytotoxicity: Measured using assays like the MTT assay in a relevant cell line.[24]

Data Presentation:

ParameterThis compoundDesired Profile
Kinetic Solubility (µM) 55> 20
PAMPA Permeability (10⁻⁶ cm/s) 8.2> 5
Microsomal Stability (t½, min) 45> 30
Cytotoxicity (CC50, µM) > 50> 10x IC50

Conclusion: From Hit to Validated Lead

The validation of a high-throughput screening hit is a systematic and evidence-based process. Through a carefully designed cascade of assays, we have demonstrated how to confirm the activity of our hypothetical hit, this compound, elucidate its mechanism of action, assess its selectivity, and evaluate its early drug-like properties. This rigorous approach is essential for making informed decisions and efficiently advancing the most promising compounds into the next stages of drug discovery.

References

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A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The therapeutic efficacy of a small-molecule inhibitor is critically dependent on its specificity for the intended biological target. Off-target interactions can lead to unforeseen side effects, toxicity, or even desirable polypharmacology.[1] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel pyrazolopyrimidine-based compound, 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine . The pyrazolopyrimidine scaffold is a privileged structure in kinase inhibitor design, with numerous derivatives targeting a wide range of kinases.[2][3][4][5] Therefore, understanding the selectivity of any new analogue is paramount.

We will delineate a multi-tiered experimental strategy, moving from broad, kinome-wide screening to more focused cellular and proteomic validation. This guide will not only provide detailed protocols but also explain the scientific rationale behind each step, enabling researchers to generate a robust and reliable selectivity profile. The ultimate goal is to empower drug development professionals to make informed decisions about the therapeutic potential and safety of this compound.

Part 1: The Strategic Approach to Selectivity Profiling

A tiered approach is the most efficient and cost-effective strategy for assessing inhibitor selectivity.[6] We begin with a wide net to identify potential interactions and then follow up with more rigorous assays to confirm and quantify these "hits."

Our strategy involves three main phases:

  • Primary Screening: A broad biochemical screen against a large panel of kinases to identify initial off-target interactions.

  • Secondary Validation & Potency Determination: Quantitative dose-response assays to determine the potency (IC50) of the compound against the primary hits.

  • Cellular Target Engagement & Proteome-Wide Analysis: Confirmation of target interaction within a cellular context and unbiased identification of potential off-targets in a native environment.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Validation cluster_2 Phase 3: Cellular & Proteomic Analysis Primary_Screen Kinome-Wide Panel Screen (Single High Concentration) Secondary_Validation IC50 Determination (Dose-Response Curves) Primary_Screen->Secondary_Validation Hits >70% Inhibition Cellular_Analysis Cellular Thermal Shift Assay (CETSA) Chemoproteomics (e.g., ABPP) Secondary_Validation->Cellular_Analysis Confirmed Off-Targets Final_Profile Final_Profile Cellular_Analysis->Final_Profile Comprehensive Selectivity Profile

Caption: Tiered approach for cross-reactivity profiling.

Part 2: Experimental Methodologies

Phase 1: Kinome-Wide Panel Screening

Objective: To perform a broad initial screen of this compound against a large, representative panel of human kinases to identify potential off-target interactions.

Rationale: High-throughput screening against a diverse kinase panel is a standard industry practice to quickly assess the selectivity of a compound.[7] A single, high concentration (e.g., 1 or 10 µM) is used to maximize the chances of detecting even weak interactions. This provides a "hit list" of kinases for further investigation.

Protocol: Radiometric Kinase Assay ([33P]-ATP Filter Binding)

  • Assay Plate Preparation: Prepare a 384-well plate. Add 5 µL of kinase buffer to each well.

  • Compound Addition: Add 0.5 µL of a 20x concentrated solution of this compound in 10% DMSO to the appropriate wells to achieve a final concentration of 10 µM. For control wells, add 0.5 µL of 10% DMSO.

  • Kinase Addition: Add 2.5 µL of a 4x concentrated solution of each kinase from the panel to their respective wells. The panel should ideally cover all major branches of the human kinome.

  • Initiation of Reaction: Start the kinase reaction by adding 2.5 µL of a 4x concentrated solution of the appropriate peptide substrate and [33P]-ATP mixture. The final ATP concentration should be at or near the Km for each kinase to ensure competitive binding can be detected.

  • Incubation: Incubate the plate at 30°C for a duration determined during the assay development for each specific kinase (typically 30-120 minutes).

  • Stopping the Reaction: Stop the reaction by adding 20 µL of 3% phosphoric acid.

  • Filter Binding: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unreacted [33P]-ATP will be washed away.

  • Washing: Wash the filter plate three times with 75 mM phosphoric acid.

  • Scintillation Counting: Dry the plate, add scintillant to each well, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

    % Inhibition = (1 - (Signal_Compound / Signal_DMSO)) * 100

    A common threshold for a "hit" is >70% inhibition.[6]

Phase 2: IC50 Determination for Primary Hits

Objective: To quantify the potency of this compound against the "hit" kinases identified in the primary screen.

Rationale: A single-point inhibition value can be misleading. Determining the half-maximal inhibitory concentration (IC50) through a dose-response curve provides a more accurate measure of the compound's potency against each off-target kinase.[6][7]

Protocol: Dose-Response IC50 Assay

  • Compound Dilution: Prepare a 10-point serial dilution series of this compound, typically starting from 100 µM down to the low nanomolar range.

  • Assay Procedure: Follow the same radiometric kinase assay protocol as in Phase 1, but instead of a single concentration, add the different concentrations of the compound to the assay wells.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value for each kinase.

Phase 3: Cellular Target Engagement

Objective: To confirm that the compound interacts with the identified off-target kinases within a live-cell environment.

Rationale: Biochemical assays use purified, often truncated, kinase domains. Cellular assays provide a more physiologically relevant context, confirming that the compound can penetrate the cell membrane and bind to its target in the presence of endogenous ATP concentrations and interacting proteins. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line that expresses the off-target kinase of interest. Treat the cells with either vehicle (DMSO) or a high concentration of this compound (e.g., 10-50 µM) and incubate for 1-2 hours.

  • Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. This creates a "melt curve" for the proteome.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Western Blotting: Collect the supernatant containing the soluble protein fraction. Quantify the total protein concentration. Analyze the amount of the specific off-target kinase remaining in the soluble fraction at each temperature point by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble kinase against the temperature for both the vehicle- and compound-treated samples. A positive interaction is indicated by a rightward shift in the melt curve for the compound-treated sample, signifying that the compound binding has stabilized the protein against thermal denaturation.

Part 3: Data Interpretation and Comparative Analysis

The data generated from these experiments should be compiled into clear, comparative tables.

Hypothetical Data Presentation

Table 1: Primary Kinome Screen Hits (>70% Inhibition at 10 µM)

Kinase Family Kinase Target % Inhibition
Tyrosine Kinase SRC 95%
Tyrosine Kinase LCK 88%
Tyrosine Kinase FYN 82%
Ser/Thr Kinase ROCK1 75%
Ser/Thr Kinase PKA 71%

| Intended Target | HYPOTHETICAL KINASE X | 99% |

Table 2: IC50 Values for Primary Hits and Comparative Compounds

Kinase Target This compound IC50 (nM) Compound A (Dasatinib - Broad Spectrum) IC50 (nM) Compound B (AZD1480 - JAK2 Selective) IC50 (nM)
HYPOTHETICAL KINASE X 15 10 >10,000
SRC 50 0.8 >10,000
LCK 120 1.1 >10,000
FYN 250 1.5 >10,000
ROCK1 1,500 16 >10,000
PKA >10,000 25 >10,000

| JAK2 | 5,000 | 350 | 2.8 |

Comparative Analysis

The hypothetical data suggests that This compound is a potent inhibitor of its intended target, Hypothetical Kinase X. However, the kinome scan and subsequent IC50 determination reveal significant off-target activity, particularly against members of the SRC family of kinases (SRC, LCK, FYN).

  • Comparison with Dasatinib: Dasatinib is a known multi-kinase inhibitor with potent activity against ABL and SRC family kinases.[6] Our test compound shows a similar, albeit less potent, off-target profile against SRC family kinases. This suggests that the pyrazolopyrimidine core of our compound may be binding in a similar manner to the ATP-binding site of these kinases. The selectivity of our compound is, however, better than Dasatinib as it does not potently inhibit kinases like PKA or ROCK1.

  • Comparison with AZD1480: AZD1480, another pyrazolopyrimidine derivative, is a highly selective JAK2 inhibitor.[5] The comparative data highlights how modifications to the core scaffold can dramatically alter the selectivity profile. While our compound and AZD1480 share a similar core, the different substitutions direct their binding to different sets of kinases. Our compound shows very poor activity against JAK2, indicating that the specific substitutions at the chloro and pyrazolyl positions are critical for directing selectivity away from the JAK family.

Conclusion and Future Directions

This guide outlines a robust, multi-stage process for the in-depth cross-reactivity profiling of this compound. The combination of broad kinome screening, quantitative IC50 determination, and cellular target engagement provides a comprehensive picture of the compound's selectivity.

Our hypothetical results indicate that while the compound is potent against its intended target, it possesses significant off-target activity against SRC family kinases. This level of promiscuity may be acceptable or even desirable depending on the therapeutic context, but it must be carefully characterized.

For a more exhaustive profile, future work could involve:

  • Chemoproteomics: Employing techniques like Activity-Based Protein Profiling (ABPP) to identify off-targets in an unbiased manner directly from cell lysates.[8][9]

  • Computational Modeling: Using computational methods to model the binding of the compound into the ATP pockets of both on- and off-target kinases to understand the structural basis of its selectivity.[10][11][12]

By following this structured and scientifically rigorous approach, researchers can build a comprehensive understanding of their compound's cross-reactivity, a critical step in the journey from a promising lead molecule to a safe and effective therapeutic.

References

  • A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. Benchchem.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH.
  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH.
  • Minimizing the off-target reactivity of covalent kinase inhibitors by... ResearchGate.
  • Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics - ACS Publications.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. NIH.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • Target profiling of small molecules by chemical proteomics. PubMed.
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  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.
  • Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors. PubMed.
  • N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. PubMed.

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A Senior Application Scientist's Guide to Comparing the ADME Properties of Pyrazolylpyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolylpyrimidine Scaffold and the ADME Imperative

The pyrazolylpyrimidine core is a "privileged structure" in modern medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors.[1] Its rigid, planar structure and capacity for diverse substitutions have made it a cornerstone in the development of targeted therapies for oncology and inflammatory diseases.[2] However, the journey from a potent in vitro hit to a successful in vivo drug candidate is fraught with challenges, the most significant of which are encapsulated by the principles of ADME: Absorption, Distribution, Metabolism, and Excretion.

A compound's ADME profile dictates its bioavailability, its concentration at the target site, its duration of action, and its potential for toxicity. For the pyrazolylpyrimidine class, which can exhibit suboptimal aqueous solubility, understanding and optimizing these properties is not just a late-stage consideration but a critical component of the design-make-test-analyze cycle.[2]

This guide provides a comparative framework for assessing the ADME properties of novel pyrazolylpyrimidine analogs. We will move beyond mere data reporting to explain the causality behind experimental choices, provide detailed protocols for key in vitro assays, and present a logical workflow for characterizing and selecting candidates with favorable pharmacokinetic profiles.

Absorption: Will the Compound Reach the Bloodstream?

For orally administered drugs, absorption across the intestinal wall is the first major hurdle. We must assess a compound's ability to permeate the intestinal epithelium, a process governed by a balance between passive diffusion and the influence of active transport proteins.

The Gold Standard: Caco-2 Permeability Assay

The Caco-2 permeability assay is the industry-standard in vitro model for predicting human oral absorption.[3][4] Derived from a human colon adenocarcinoma cell line, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the gut wall, complete with tight junctions and functional expression of key uptake and efflux transporters, such as P-glycoprotein (P-gp).[5][6] This allows us to measure not just passive permeability but also to identify compounds that are substrates for active efflux, a common cause of poor bioavailability.[5]

Caption: Caco-2 Permeability Assay Workflow.

  • Cell Culture : Caco-2 cells are seeded onto semipermeable Transwell filter supports and cultured for approximately 21 days to allow for differentiation into a confluent, polarized monolayer.[5]

  • Monolayer Integrity Check : Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥200 Ω·cm² to ensure the tight junctions are intact.[5][7]

  • Compound Preparation : Test compounds (e.g., pyrazolylpyrimidine analogs) are dissolved in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution) at a standard concentration, typically 1-10 µM.[4]

  • Transport Experiment (Apical to Basolateral - A→B) :

    • The transport buffer is added to the basolateral (receiver) chamber.

    • The dosing solution containing the test compound is added to the apical (donor) chamber.[7]

  • Transport Experiment (Basolateral to Apical - B→A) :

    • In a separate set of wells, the experiment is reversed. The dosing solution is added to the basolateral (donor) chamber, and buffer is added to the apical (receiver) chamber. This measures reverse permeability and is crucial for identifying active efflux.[4]

  • Incubation : The plate is incubated at 37°C for a defined period, typically 2 hours, with gentle agitation.[4][6]

  • Sampling & Analysis : At the end of the incubation, samples are taken from the donor and receiver chambers. The concentration of the test compound in each sample is quantified using LC-MS/MS.[4]

  • Data Calculation : The apparent permeability coefficient (Papp), in cm/s, is calculated. The efflux ratio (ER) is then determined by dividing the Papp (B→A) by the Papp (A→B). An ER > 2 is a strong indicator that the compound is a substrate of an efflux transporter like P-gp.[5]

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
PYP-01 15.216.51.1High
PYP-02 8.525.53.0Low (P-gp substrate)
PYP-03 0.91.11.2Low (Poorly Permeable)
Propranolol 20.522.11.1High (Control)
Atenolol 0.50.61.2Low (Control)

Interpretation: PYP-01 shows excellent bidirectional permeability, suggesting high passive absorption. PYP-02, despite having moderate forward permeability, is likely subject to active efflux (ER > 2), which could limit its oral bioavailability. PYP-03 demonstrates poor permeability overall.

Distribution: Where Does the Compound Go?

Once absorbed, a drug distributes throughout the body via the circulatory system. A critical parameter governing this process is Plasma Protein Binding (PPB). Drugs extensively bind to plasma proteins like albumin and α1-acid-glycoprotein.[8] It is a fundamental principle that only the unbound (free) fraction of a drug can distribute into tissues, interact with its target, be metabolized, and be excreted.[9] Therefore, high PPB can limit efficacy and slow clearance.

The Method of Choice: Rapid Equilibrium Dialysis (RED)

Equilibrium dialysis is considered the "gold standard" for determining PPB because it minimizes non-specific binding and provides a direct measure of the unbound drug concentration at equilibrium.[8][10] The Rapid Equilibrium Dialysis (RED) device is a high-throughput format of this assay, ideal for screening multiple compounds.[9]

Caption: Principle of Equilibrium Dialysis for PPB.

  • Preparation : The RED device consists of inserts with two chambers separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows small molecules (the drug) to pass.[9]

  • Dosing : The test compound is spiked into plasma (human, rat, etc.) at a defined concentration. This plasma is added to one chamber of the RED insert (the plasma chamber).

  • Dialysis : Phosphate-buffered saline (PBS) is added to the other chamber (the buffer chamber).

  • Incubation : The entire assembly is sealed and incubated at 37°C for 4-6 hours with shaking to allow the system to reach equilibrium.[9]

  • Sampling : After incubation, aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching & Analysis : To avoid analytical artifacts, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS. The samples are then processed (e.g., via protein precipitation) and analyzed by LC-MS/MS to determine the compound concentration in each chamber.[9]

  • Calculation : At equilibrium, the concentration in the buffer chamber is equal to the unbound concentration in the plasma chamber. The percent unbound is calculated as: (% Unbound) = (Concentration_buffer / Concentration_plasma) * 100.

Compound ID% Unbound (Human Plasma)% Unbound (Rat Plasma)Predicted Distribution
PYP-01 12.5%15.8%Moderate tissue distribution
PYP-02 45.2%51.3%Wide tissue distribution
PYP-03 0.8%1.1%Limited tissue distribution, highly protein bound
Warfarin 1.1%1.5%Low (Control)

Interpretation: PYP-03 is very highly bound to plasma proteins (>99%), which may limit its availability to the target tissue and result in a long half-life. In contrast, PYP-02 has a much larger free fraction, suggesting it will distribute more readily into tissues but may also be cleared more rapidly.

Metabolism: How Long Will the Compound Last?

Metabolism, primarily in the liver, is the body's mechanism for converting foreign compounds (xenobiotics) into more water-soluble forms that can be easily excreted. For drug candidates, rapid metabolism can lead to low exposure and short duration of action. The primary enzymes responsible for Phase I metabolism are the Cytochrome P450 (CYP) family.[11][12]

Key Assay: Liver Microsomal Stability

The liver microsomal stability assay is a robust in vitro tool used to estimate the rate of metabolic clearance in the liver.[13] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[14] By incubating a compound with liver microsomes and the necessary cofactor (NADPH), we can measure its rate of depletion and calculate its intrinsic clearance (Clint).[14][15]

Metabolism cluster_liver Liver Hepatocyte Parent PYP Analog (Parent Drug) CYP_Enzymes Phase I Enzymes (e.g., CYP3A4, CYP2C9) Parent->CYP_Enzymes + NADPH Metabolite1 Metabolite 1 (e.g., Hydroxylation) CYP_Enzymes->Metabolite1 Metabolite2 Metabolite 2 (e.g., Dealkylation) CYP_Enzymes->Metabolite2

Caption: General Phase I Metabolic Pathway in the Liver.

  • Reagent Preparation : A reaction mixture is prepared containing liver microsomes (e.g., human, rat) at a specific protein concentration (typically 0.5 mg/mL) in a phosphate buffer (pH 7.4).[13][14]

  • Pre-incubation : The test compound (at 1 µM) is added to the microsome mixture and pre-incubated at 37°C for a few minutes to reach thermal equilibrium.

  • Reaction Initiation : The metabolic reaction is initiated by adding a solution of the cofactor NADPH.[14] A parallel incubation without NADPH serves as a negative control to detect any non-enzymatic degradation.[15]

  • Time Course Sampling : Aliquots are removed from the reaction at several time points (e.g., 0, 5, 15, 30, 45 minutes).[14]

  • Reaction Termination : The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.[15]

  • Analysis : After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis : The natural log of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint) are calculated.[13]

Compound IDHalf-life (t₁/₂) in HLM (min)Intrinsic Clearance (Clint) in HLM (µL/min/mg)Predicted Hepatic Clearance
PYP-01 1592.4High
PYP-02 > 60< 11.5Low
PYP-03 4224.8Low-Intermediate
Verapamil 8173.3High (Control)
Carbamazepine 5521.0Low (Control)

HLM: Human Liver Microsomes

Interpretation: PYP-01 is rapidly metabolized, suggesting it may suffer from high first-pass metabolism and have poor in vivo exposure after oral dosing. PYP-02 is highly stable, indicating it is not significantly metabolized by CYP enzymes, which predicts low hepatic clearance.

Excretion and the In Vivo Picture

Excretion is the final removal of the drug and its metabolites from the body, primarily via the kidneys (urine) or liver (bile/feces). While in vitro assays provide crucial, high-throughput data for ranking compounds, the ultimate test of a drug's ADME profile is an in vivo pharmacokinetic (PK) study.[16] These studies, typically conducted in rodents like rats or mice, integrate all ADME processes to tell us the actual concentration of the drug in the blood over time.[17]

Bridging In Vitro to In Vivo: The Rodent PK Study

Data from our in vitro assays (permeability, PPB, stability) are used to model and predict the likely in vivo behavior of a compound.[18] A rodent PK study then serves to validate these predictions. A lead candidate is typically administered via both an intravenous (IV) and an oral (PO) route.

  • IV Dosing : Bypasses absorption, allowing for the direct measurement of distribution and clearance.

  • PO Dosing : Provides the complete picture, including absorption and first-pass metabolism. Comparing the Area Under the Curve (AUC) from PO and IV dosing allows for the calculation of absolute oral bioavailability (%F).

  • Animal Dosing : Rats are dosed with the test compound, typically at a single dose (e.g., 5 mg/kg PO and 1 mg/kg IV).[17]

  • Blood Sampling : Small blood samples are collected at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[19]

  • Plasma Analysis : Plasma is separated from the blood samples, and the concentration of the test compound is quantified by LC-MS/MS.

  • Pharmacokinetic Analysis : The plasma concentration vs. time data is plotted. Key PK parameters are calculated using noncompartmental analysis software.[19]

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)Interpretation
Cmax (ng/mL)1250 (at 5 min)850Good peak concentration after oral dose.
Tmax (hr)-1.0Rapidly absorbed.
AUC₀-inf (ng·hr/mL)24506100High overall exposure.
t₁/₂ (hr)4.54.8Moderate half-life, consistent with low clearance.
Clearance (CL) (mL/min/kg)6.8-Low clearance, consistent with high microsomal stability.
Oral Bioavailability (%F) -49%Good oral bioavailability.

Interpretation: The in vivo data for PYP-02 confirms the predictions from the in vitro assays. Its high stability (Metabolism) and moderate PPB (Distribution) translate to low clearance and a good half-life. Despite being a potential P-gp substrate (Absorption), it achieves good oral bioavailability, suggesting that at the therapeutic dose, efflux is not a limiting factor.

Conclusion: Building a Comprehensive ADME Profile

The successful development of pyrazolylpyrimidine analogs requires a multi-faceted approach to ADME characterization. By systematically evaluating absorption, distribution, and metabolism using a suite of validated in vitro assays, researchers can establish clear structure-ADME relationships, triage compounds effectively, and select candidates with the highest probability of in vivo success. This guide demonstrates a logical workflow, from high-throughput in vitro screening to definitive in vivo validation, that enables the rational design of pyrazolylpyrimidine-based medicines with optimized pharmacokinetic properties.

References

  • WuXi AppTec. Plasma Protein Binding (PPB) Assays.
  • Creative Bioarray. Plasma Protein Binding Assay.
  • Caco2 assay protocol.
  • Cyprotex. Microsomal Stability.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • ACS Publications. New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry.
  • Domainex. Plasma Protein Binding Assay.
  • Bienta. Plasma Protein Binding Assay (Equilibrium Dialysis).
  • Enamine. Caco-2 Permeability Assay.
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Creative Bioarray. Caco-2 permeability assay.
  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability.
  • MDPI. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme.
  • Creative Bioarray. Microsomal Stability Assay.
  • Science Alert. Optimization of Rat Liver Microsomal Stability Assay Using HPLC.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
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  • Optibrium.
  • PMC.
  • Walsh Medical Media. Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism.
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A Comparative Guide to Target Engagement Validation for Novel Kinase Inhibitors: A Case Study with 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a promising molecular "hit" to a validated clinical candidate is both complex and fraught with potential pitfalls. A critical juncture in this journey is the unequivocal confirmation that a compound engages its intended molecular target within the complex milieu of a living cell. This guide provides a comparative analysis of key methodologies for validating target engagement, using the novel compound 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine as a working example. While the specific targets of this molecule are not extensively documented in public literature, its pyrazolopyrimidine core is a well-established scaffold for kinase inhibitors, making it an excellent candidate for exploring kinase-centric target engagement assays.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust target engagement strategies. We will move beyond mere protocol listings to explore the causality behind experimental choices, ensuring a deep, applicable understanding of each technique.

The Imperative of Target Engagement: Moving Beyond "If" to "How" and "How Well"

Identifying a compound that elicits a desired cellular phenotype is a significant first step. However, without confirming direct interaction with a specific molecular target, the mechanism of action remains a black box.[4][5] This ambiguity can lead to the advancement of compounds with off-target effects or misunderstood mechanisms, often resulting in late-stage clinical failures.[5] Target engagement assays provide the crucial evidence needed to build a strong structure-activity relationship (SAR) and increase the probability of clinical success.[6][7]

This guide will compare three orthogonal, yet complementary, state-of-the-art techniques for validating the target engagement of a putative kinase inhibitor like this compound:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[8][9][10]

  • NanoBRET™ Target Engagement Assay: A proximity-based assay that quantifies compound binding in live cells through bioluminescence resonance energy transfer (BRET).[11][12][13]

  • In Vitro Kinase Activity Assay: A functional assay that measures the downstream consequence of target engagement – the inhibition of the kinase's catalytic activity.[14]

Cellular Thermal Shift Assay (CETSA®): The Biophysical Benchmark

CETSA® is a powerful method for verifying target engagement by leveraging the principle of ligand-induced thermal stabilization.[8][10] When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.[9][15]

Causality Behind Experimental Choices in CETSA®

The core of CETSA® lies in creating a "melt curve" for a target protein in the presence and absence of the test compound. The choice of temperature range is critical; it must encompass the transition from the protein's folded to unfolded state. The subsequent quantification of the soluble protein fraction at each temperature point allows for the determination of the melting temperature (Tm). A shift in Tm in the presence of the compound is direct evidence of binding.

Experimental Workflow for CETSA®

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Detection & Analysis prep Culture cells to ~80% confluency treat Treat cells with Vehicle or This compound prep->treat Incubate heat Aliquot cells and heat to a range of temperatures treat->heat Equilibrate lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge detect Collect supernatant (soluble fraction) centrifuge->detect quantify Quantify target protein (e.g., Western Blot, ELISA) detect->quantify analyze Plot melt curves and determine ΔTm quantify->analyze

Caption: CETSA® Experimental Workflow.

Detailed Protocol for CETSA®
  • Cell Culture: Plate a human cancer cell line known to express the putative kinase target (e.g., HeLa, HEK293) and grow to ~80% confluency.

  • Compound Treatment: Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound for 1-2 hours at 37°C.

  • Heating Step: Resuspend and aliquot the treated cells into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.[9]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Carefully collect the supernatant and quantify the amount of the soluble target protein using a specific antibody via Western blotting or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle and compound-treated samples. Determine the melting temperature (Tm) and the shift (ΔTm) induced by the compound.

Data Presentation: CETSA®
CompoundConcentration (µM)Target KinaseTm (°C)ΔTm (°C)
Vehicle (DMSO)0Kinase X52.3-
This compound10Kinase X58.7+6.4
Staurosporine (Control)1Kinase X60.1+7.8

NanoBRET™ Target Engagement Assay: Real-Time Insights in Live Cells

The NanoBRET™ Target Engagement (TE) assay is a live-cell method that measures compound binding by detecting the proximity between a target protein and a fluorescent tracer.[11][13] The target protein is fused to a bright NanoLuc® luciferase, and a cell-permeable fluorescent tracer reversibly binds to the same site as the test compound.[12][16] When the tracer is bound, its close proximity to NanoLuc® results in a BRET signal. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.[17][18]

Causality Behind Experimental Choices in NanoBRET™

This assay's power lies in its real-time, live-cell nature, which accounts for cell permeability and intracellular target concentrations.[19] The choice of a suitable fluorescent tracer is paramount; it must bind to the target with an appropriate affinity to be displaced by the test compound. The assay is performed in a competitive displacement format, allowing for the determination of compound affinity (IC50) in a physiologically relevant environment.[16]

Logical Framework for NanoBRET™ Target Engagement

NanoBRET_Logic cluster_components Assay Components in Live Cell cluster_states Binding States & BRET Signal Target Target Protein + NanoLuc® Luciferase State1 Tracer Bound High BRET Signal Target->State1:f0 Binds State2 Compound Displaces Tracer Low BRET Signal Target->State2:f0 Tracer Fluorescent Tracer Tracer->State1:f0 Binds Compound Test Compound (e.g., this compound) Compound->State2:f0 Binds & Displaces

Caption: Principle of the NanoBRET™ Assay.

Detailed Protocol for NanoBRET™ TE Assay
  • Cell Preparation: Transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a 96- or 384-well white assay plate.

  • Compound Addition: Prepare serial dilutions of this compound in Opti-MEM. Add the compound dilutions to the cells.

  • Tracer Addition: Immediately after adding the test compound, add the specific NanoBRET™ fluorescent tracer at a pre-determined optimal concentration (typically near its EC50).

  • Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine) and a cell-impermeable inhibitor to reduce background signal from any extracellular luciferase.[16]

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.

  • Signal Detection: Measure the donor emission (460 nm) and acceptor emission (e.g., 610 nm) using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: NanoBRET™
CompoundTarget KinaseLive Cell IC50 (nM)Notes
This compoundKinase X85Demonstrates cell permeability and target engagement.
Alternative Inhibitor YKinase X150Less potent in a cellular context.
Staurosporine (Control)Kinase X5Potent, broad-spectrum kinase inhibitor.

In Vitro Kinase Activity Assay: The Functional Readout

While CETSA® and NanoBRET™ confirm direct binding, a kinase activity assay validates the functional consequence of that binding. These assays measure the ability of a kinase to phosphorylate its substrate, and how this is affected by an inhibitor.[14]

Causality Behind Experimental Choices in Kinase Activity Assays

The choice of assay format (e.g., luminescence-based ATP quantification, fluorescence polarization, or TR-FRET) depends on the specific kinase and available reagents. For instance, the ADP-Glo™ Kinase Assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. Inhibition of the kinase by a compound like this compound will result in less ADP production and a lower luminescent signal. This provides a direct link between target engagement and functional inhibition.[14]

Workflow for an In Vitro Kinase Activity Assay (ADP-Glo™)

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_adp_detection1 Step 1: ADP Conversion cluster_adp_detection2 Step 2: Light Generation setup Combine Kinase, Substrate, ATP, and Inhibitor incubate_kinase Incubate at RT setup->incubate_kinase add_adpglo Add ADP-Glo™ Reagent (terminates kinase reaction, depletes remaining ATP) incubate_kinase->add_adpglo incubate_adpglo Incubate at RT add_adpglo->incubate_adpglo add_detect Add Kinase Detection Reagent (converts ADP to ATP, generates light via Luciferase) incubate_adpglo->add_detect incubate_detect Incubate at RT add_detect->incubate_detect measure Measure Luminescence incubate_detect->measure

Caption: ADP-Glo™ Kinase Assay Workflow.

Detailed Protocol for In Vitro Kinase Assay (ADP-Glo™)
  • Kinase Reaction Setup: In a 384-well plate, combine the purified active target kinase, its specific peptide substrate, and ATP.

  • Inhibitor Addition: Add serially diluted this compound or control compounds.

  • Reaction Incubation: Incubate the plate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.

  • Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Luminescence Measurement: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to determine the biochemical IC50.

Data Presentation: In Vitro Kinase Activity
CompoundTarget KinaseBiochemical IC50 (nM)
This compoundKinase X15
Alternative Inhibitor YKinase X35
Staurosporine (Control)Kinase X2

Comparative Summary and Strategic Implementation

The three methods presented offer distinct yet synergistic insights into the target engagement of this compound.

FeatureCETSA®NanoBRET™ TEIn Vitro Kinase Assay
Principle Thermal StabilizationBioluminescence Resonance Energy Transfer (BRET)Enzyme Activity Measurement
Environment Cell Lysate or Intact CellsLive CellsBiochemical (Purified Components)
Primary Output ΔTm (Target Stabilization)IC50 (Binding Affinity)IC50 (Functional Inhibition)
Key Advantage Label-free, no protein modificationReal-time, live-cell quantitationDirect measure of functional impact
Key Limitation Lower throughput, requires specific antibodyRequires genetic modification (NanoLuc fusion)Lacks cellular context (permeability, off-targets)

A robust validation strategy would employ these methods sequentially or in parallel. For instance, a positive result in a CETSA® screen can confirm that this compound binds its target in a cellular context. NanoBRET™ can then provide quantitative data on the affinity and residence time of this interaction in live cells. Finally, a biochemical kinase assay confirms that this binding event translates into the desired functional outcome: inhibition of catalytic activity.

By integrating these scientifically rigorous and self-validating systems, researchers can build a compelling, data-driven case for the mechanism of action of novel compounds, significantly de-risking their progression through the drug discovery pipeline.

References

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  • News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. Retrieved from [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Retrieved from [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Ball, B. S., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. PubChem. Retrieved from [Link]

  • Tunoori, A. R., et al. (2010). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoro-meth-yl)pyrimidine. Acta Crystallographica Section E. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances. Retrieved from [Link]

  • Quiroga-Varela, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules. Retrieved from [Link]

  • Christopoulos, A., et al. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ioannidis, S., et al. (2011). N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Arnst, K. E., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Coburn-Flynn, O., et al. (2022). Chemo-proteomics in antimalarial target identification and engagement. Drug Discovery Today. Retrieved from [Link]

  • Jordan, M. A., et al. (2023). Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to the Potency of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine, a Putative CHK1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of CHK1 in Genomic Integrity and as a Therapeutic Target

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that serves as a master regulator of the cellular response to DNA damage.[1] As a pivotal component of the cell cycle checkpoint signaling pathway, CHK1 halts cell cycle progression in the presence of genomic insults, providing a crucial window for DNA repair mechanisms to operate.[1] Furthermore, CHK1 is integral to the stabilization of replication forks, preventing their collapse during replication stress.[1]

In many cancer cells, particularly those with a deficient p53 tumor suppressor, the reliance on the CHK1-mediated checkpoint for survival is significantly heightened. This dependency presents a strategic vulnerability. Inhibition of CHK1 in such p53-deficient tumors can lead to the abrogation of cell cycle arrest, forcing cells with damaged DNA into premature mitosis and subsequent cell death, a phenomenon known as mitotic catastrophe.[2][3] This synthetic lethal approach has positioned CHK1 as a compelling target for cancer therapeutics.[2]

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising template for the development of potent and selective kinase inhibitors.[4] This guide focuses on benchmarking the potency of a novel compound from this class, 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine, against a well-established and clinically evaluated CHK1 inhibitor, AZD7762. Through a detailed examination of its in vitro inhibitory activity, we aim to provide researchers and drug development professionals with a comprehensive understanding of its potential as a CHK1-targeting agent.

Establishing the Benchmark: AZD7762 as a Standard CHK1 Inhibitor

For a meaningful evaluation of a novel compound's potency, a robust and well-characterized standard is essential. AZD7762 is a potent, ATP-competitive inhibitor of CHK1 with a reported half-maximal inhibitory concentration (IC50) of 5 nM in biochemical assays.[2][5][6] It has been extensively studied and has undergone clinical trials, making it an ideal benchmark for this comparative analysis.[2][6] While AZD7762 also exhibits activity against CHK2, its primary characterization as a potent CHK1 inhibitor provides a solid basis for comparison.[2]

Comparative Potency Assessment: A Head-to-Head In Vitro Analysis

The core of this guide is the direct comparison of the inhibitory potency of this compound and AZD7762 against recombinant human CHK1. The IC50 value, representing the concentration of the inhibitor required to reduce the enzymatic activity by 50%, will be the primary metric for this comparison.

Experimental Workflow for IC50 Determination

The following diagram illustrates the generalized workflow for determining the IC50 values of the test compounds in a biochemical kinase assay.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (Test & Standard) Reaction_Setup Incubate CHK1 with Inhibitor Dilutions Compound_Prep->Reaction_Setup Enzyme_Prep Recombinant CHK1 Enzyme Preparation Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate & ATP Preparation Reaction_Initiation Initiate Reaction with ATP & Substrate Substrate_Prep->Reaction_Initiation Reaction_Setup->Reaction_Initiation Reaction_Termination Stop Reaction Reaction_Initiation->Reaction_Termination Signal_Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Reaction_Termination->Signal_Detection Data_Normalization Normalize Data to Controls Signal_Detection->Data_Normalization Curve_Fitting Non-linear Regression (Dose-Response Curve) Data_Normalization->Curve_Fitting IC50_Determination Calculate IC50 Value Curve_Fitting->IC50_Determination

Biochemical assay workflow for IC50 determination.
Detailed Protocol: In Vitro CHK1 Kinase Assay

The following protocol outlines a representative method for determining the IC50 of CHK1 inhibitors.

Materials:

  • Recombinant Human CHK1 Enzyme

  • Kinase Substrate (e.g., a specific peptide)

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (optimized for CHK1 activity)

  • Test Compound: this compound

  • Standard Inhibitor: AZD7762

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Multimode Plate Reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of both this compound and AZD7762 in DMSO. The final assay concentration should typically range from low nanomolar to high micromolar to capture the full dose-response curve.

  • Reaction Setup: In a 384-well plate, add the diluted compounds to the assay buffer. Subsequently, add the recombinant CHK1 enzyme to each well. Include control wells with DMSO only (for 100% activity) and wells without enzyme (for background).

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Signal Detection: Stop the reaction and measure the kinase activity according to the manufacturer's protocol of the chosen detection kit. For instance, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction to produce a luminescent signal.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all other measurements.

    • Normalize the data by setting the DMSO-only control as 100% activity and the no-enzyme control as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Comparative Data Summary

The following table presents a hypothetical but representative comparison of the IC50 values obtained for this compound and the standard inhibitor, AZD7762, against CHK1.

CompoundTarget KinaseIC50 (nM)
This compoundCHK1[Insert Experimental Value]
AZD7762 (Standard Inhibitor)CHK15

Note: The IC50 value for this compound is to be determined experimentally.

Interpretation of Results and Causality Behind Experimental Choices

The choice of a biochemical, cell-free assay is deliberate for the initial potency assessment. This approach isolates the interaction between the inhibitor and its direct target, the CHK1 enzyme, eliminating the complexities of a cellular environment such as membrane permeability, off-target effects, and drug metabolism. This provides a pure measure of the compound's intrinsic inhibitory activity.

A lower IC50 value for this compound compared to AZD7762 would suggest a higher in vitro potency against CHK1. Conversely, a higher IC50 would indicate lower potency. It is crucial to consider that while a low nanomolar IC50 is desirable, it is only one aspect of a compound's potential as a therapeutic agent.

The Importance of Selectivity Profiling

While high potency against the primary target is essential, the selectivity of a kinase inhibitor is equally critical to minimize off-target effects and potential toxicity. The pyrazolo[1,5-a]pyrimidine scaffold has been shown to be adaptable for achieving selectivity.

Logical Framework for Selectivity Assessment

The following diagram illustrates the logical flow for assessing the selectivity of a novel kinase inhibitor.

G Start Novel CHK1 Inhibitor (e.g., this compound) Primary_Assay Determine IC50 against Primary Target (CHK1) Start->Primary_Assay Potent_Hit Potent Hit Identified (Low nM IC50) Primary_Assay->Potent_Hit Selectivity_Screen Screen against a Panel of Related Kinases (e.g., CHK2, CDKs) Potent_Hit->Selectivity_Screen Analyze_Selectivity Compare IC50 values (Primary Target vs. Off-Targets) Selectivity_Screen->Analyze_Selectivity Selective_Compound High Selectivity Ratio (e.g., >100-fold) Analyze_Selectivity->Selective_Compound Favorable Non_Selective Low Selectivity Ratio Analyze_Selectivity->Non_Selective Unfavorable Further_Development Proceed to Cellular Assays and In Vivo Studies Selective_Compound->Further_Development Optimization Lead Optimization to Improve Selectivity Non_Selective->Optimization

Workflow for kinase inhibitor selectivity profiling.

A comprehensive selectivity panel would include kinases that are structurally related to CHK1, such as CHK2 and various Cyclin-Dependent Kinases (CDKs). A significantly higher IC50 value against these off-targets compared to CHK1 would indicate a favorable selectivity profile.

Conclusion and Future Directions

This guide provides a framework for the initial biochemical characterization and benchmarking of this compound as a putative CHK1 inhibitor. A potent and selective profile in these in vitro assays is a critical first step in the drug discovery pipeline. Subsequent investigations should focus on cellular assays to confirm target engagement and functional effects in a more physiologically relevant context, followed by in vivo studies to assess efficacy and safety. The data generated from this comparative analysis will be instrumental in guiding the future development of this promising compound.

References

  • Morgan, M. A., et al. (2011). Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics. PMC, [Link].

  • Zabludoff, S. D., et al. (2008). AZD7762, a Novel Checkpoint Kinase Inhibitor, Drives Checkpoint Abrogation and Potentiates DNA-Targeted Therapies. Molecular Cancer Therapeutics, [Link].

  • Lee, J. M., et al. (2021). Phase 1 Combination Study of the CHK1 Inhibitor Prexasertib and the PARP Inhibitor Olaparib in High-grade Serous Ovarian Cancer and Other Solid Tumors. Clinical Cancer Research, [Link].

  • King, C., et al. (2014). Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor. Investigational New Drugs, [Link].

  • Guzi, T. J., et al. (2011). Preclinical development of the novel Chk1 inhibitor SCH900776 in combination with DNA-damaging agents and antimetabolites. Molecular Cancer Therapeutics, [Link].

  • Wang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, [Link].

  • Foloppe, N., et al. (2009). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1. Bioorganic & Medicinal Chemistry Letters, [Link].

  • Mitchell, C., et al. (2019). Combined use of subclinical hydroxyurea and CHK1 inhibitor effectively controls melanoma and lung cancer progression, with reduced normal tissue toxicity compared to gemcitabine. Molecular Oncology, [Link].

  • Parsels, L. A., et al. (2011). Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition. Clinical Cancer Research, [Link].

  • McCoig, L. M., et al. (2018). A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors. Clinical Cancer Research, [Link].

  • Engelke, C. G., et al. (2018). The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition. Clinical Cancer Research, [Link].

  • Chen, T., et al. (2012). Potentiation of the Novel Topoisomerase I Inhibitor Indenoisoquinoline LMP-400 by the Cell Checkpoint and Chk1-Chk2 Inhibitor AZD7762. Cancer Research, [Link].

  • Cole, K. A., et al. (2015). The Checkpoint Kinase 1 Inhibitor Prexasertib Induces Regression of Preclinical Models of Human Neuroblastoma. Clinical Cancer Research, [Link].

  • Wang, G., et al. (2016). Gemcitabine and Chk1 inhibitor AZD7762 synergistically suppress the growth of Lkb1-deficient lung adenocarcinoma. Oncotarget, [Link].

  • Foloppe, N., et al. (2009). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1. Bioorganic & Medicinal Chemistry Letters, [Link].

Sources

A Senior Application Scientist's Guide to Pyrazolylpyrimidine Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolylpyrimidine

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged structures." The pyrazolylpyrimidine scaffold is a quintessential example. This fused heterocyclic system, a bioisostere of the natural purine ring, grants it the ability to mimic endogenous molecules like adenine, a key component of adenosine triphosphate (ATP).[1][2] This mimicry allows pyrazolylpyrimidine derivatives to effectively compete with ATP for the binding sites of numerous enzymes, particularly protein kinases, making them a cornerstone in the development of targeted therapeutics.[2][3][4]

The versatility of this scaffold is further enhanced by its existence in several isomeric forms, primarily defined by the arrangement of nitrogen atoms within the fused rings. The most extensively studied isomers in drug discovery include pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-d]pyrimidine.[5] Each isomer presents a unique three-dimensional geometry and electronic distribution, leading to distinct interactions with biological targets. This guide provides a comparative analysis of these key isomers, synthesizing data from seminal studies to illuminate their differential performance in critical biological assays and to explain the causal logic behind their evaluation.

Pyrazolylpyrimidine_Isomers cluster_isomers Key Pyrazolylpyrimidine Isomers P15a Pyrazolo[1,5-a]pyrimidine P34d Pyrazolo[3,4-d]pyrimidine P43d Pyrazolo[4,3-d]pyrimidine Purine Purine (Adenine Core) P34d->Purine Strong Bioisostere (ATP Mimicry)

Caption: Core structures of key pyrazolylpyrimidine isomers and their relationship to the purine core.

Part 1: Comparative Biological Activity - A Target-Centric Overview

The choice of a pyrazolylpyrimidine isomer is fundamentally dictated by the intended biological target. While all isomers share a common heritage, their subtle structural divergences translate into significant differences in potency and selectivity.

Protein Kinase Inhibition: The ATP-Competitive Arena

Protein kinases are prolific targets in oncology, and pyrazolylpyrimidines excel as inhibitors due to their ATP-mimicking capability.[6] The pyrazolo[3,4-d]pyrimidine scaffold is particularly renowned in this space.[1][2]

  • Pyrazolo[3,4-d]pyrimidines: This isomer is a close structural analog of adenine, allowing it to form key hydrogen bonds within the hinge region of a kinase's ATP-binding pocket.[2] This has led to the development of numerous potent inhibitors. For instance, derivatives have shown significant activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase with IC₅₀ values as low as 0.034 µM.[7] Other studies have identified compounds with potent dual inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and cancer cell lines, with enzymatic IC₅₀ values reaching 0.057 µM.[4][8] The success of this scaffold is exemplified by the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, which is built upon a pyrazolo[3,4-d]pyrimidine core.[1][2]

  • Pyrazolo[1,5-a]pyrimidines: While also active kinase inhibitors, this series has shown a distinct selectivity profile. Research has highlighted their potent inhibition of Pim-1, a serine/threonine kinase implicated in cancer cell survival, with many compounds exhibiting nanomolar inhibitory activity.[9][10] Furthermore, derivatives of this scaffold have been developed as powerful inhibitors of FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutation common in acute myeloid leukemia (AML), with IC₅₀ values as low as 0.4 nM.[11]

  • Pyrazolo[4,3-e][1][9][12]triazolo[1,5-c]pyrimidines: This more complex fused system, an extension of the pyrazolopyrimidine core, has also been explored for kinase inhibition. In a comparative study, derivatives of this class demonstrated potent CDK2 inhibition with an IC₅₀ of 0.081 µM, comparable to their pyrazolo[3,4-d]pyrimidine counterparts.[4][8]

Comparative Kinase Inhibition Data

Isomer ScaffoldTarget KinaseRepresentative CompoundIC₅₀ (µM)Reference
Pyrazolo[3,4-d]pyrimidineEGFR-TKCompound 16 0.034[7]
Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A2Compound 14 0.057[4][8]
Pyrazolo[1,5-a]pyrimidinePim-1Multiple AnalogsNanomolar Range[9]
Pyrazolo[1,5-a]pyrimidineFLT3-ITDCompound 17 & 19 0.0004[11]
Pyrazolo[4,3-e][1][9][12]triazolo[1,5-c]pyrimidineCDK2/cyclin A2Compound 13 0.081[4][8]
Antiproliferative Activity in Cancer Cell Lines

The ultimate goal of kinase inhibition in oncology is to halt the proliferation of cancer cells. Cell-based assays are therefore a critical step in evaluating the translational potential of these isomers.

  • Pyrazolo[3,4-d]pyrimidines: Derivatives have demonstrated broad-spectrum antiproliferative activity.[7][13] For example, compound 1a showed an IC₅₀ of 2.24 µM against the A549 lung cancer cell line, significantly more potent than the positive control, doxorubicin (IC₅₀ = 9.20 µM).[13] Another study found that compounds 15 and 16 exhibited potent growth inhibition against a full panel of 60 cancer cell lines, with GI₅₀ values often in the nanomolar range.[7]

  • Pyrazolo[4,3-d]pyrimidines: This isomer has been uniquely identified as a potent microtubule targeting agent. Compound 9 from this series exhibited exceptional potency, with GI₅₀ values ≤10 nM against most tumor cell lines in the NCI-60 panel and proved effective in mouse xenograft models.[14] This mechanism is distinct from the more common kinase inhibition and highlights the functional diversity of the isomeric scaffolds.

  • Pyrazolo[1,5-a]pyrimidines: These compounds, consistent with their potent Pim-1 inhibition, effectively suppress cancer cell growth. Selected compounds were shown to inhibit colony formation in clonogenic cell survival assays at submicromolar concentrations.[9][10]

Comparative Antiproliferative Activity (IC₅₀/GI₅₀ in µM)

Isomer ScaffoldCell Line (Cancer Type)Representative CompoundPotency (µM)Reference
Pyrazolo[3,4-d]pyrimidineA549 (Lung)Compound 1a IC₅₀: 2.24[13]
Pyrazolo[3,4-d]pyrimidineHCT-116 (Colon)Compound 14 IC₅₀: 0.006[8]
Pyrazolo[3,4-d]pyrimidineMCF-7 (Breast)Compound 1d IC₅₀: 1.74[13]
Pyrazolo[4,3-d]pyrimidineNCI-60 Panel (Various)Compound 9 GI₅₀: ≤0.01[14]
Antimicrobial and Other Biological Activities

While the primary focus has been on anticancer applications, the pyrazolylpyrimidine scaffold possesses a broader spectrum of biological activity.

  • Pyrazolo[1,5-a]pyrimidines: Certain derivatives have been screened for antimicrobial activity. Studies using broth dilution methods have shown that some compounds can inhibit the growth of various strains of bacteria and fungi, demonstrating their potential as broad-spectrum antimicrobial agents.[12]

  • Other Activities: Various pyrazolylpyrimidine derivatives have been investigated for anti-inflammatory, analgesic, anticonvulsant, and antiviral properties, making this a truly versatile scaffold for drug discovery.[15]

Part 2: Experimental Design & Protocols

The trustworthiness of comparative data hinges on robust and well-validated experimental protocols. The choice of assay is critical and is guided by the specific biological question being addressed.

Workflow for Anticancer Drug Screening

A typical screening cascade for evaluating novel pyrazolylpyrimidine isomers involves a tiered approach, moving from broad, high-throughput methods to more specific, mechanistic studies.

Screening_Workflow cluster_workflow Screening Cascade for Pyrazolylpyrimidine Isomers A Step 1: Primary Screening (e.g., MTT Assay on Cancer Cell Lines) B Step 2: Hit Confirmation & Potency (IC50 Determination) A->B Identify Active Compounds C Step 3: Target-Based Assay (e.g., Kinase Inhibition Assay) B->C Quantify Potency D Step 4: Mechanistic Cellular Assays (e.g., Western Blot, Cell Cycle Analysis) C->D Validate Mechanism of Action E Step 5: In Vivo Studies (Xenograft Models) D->E Assess Physiological Relevance

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine are not merely procedural afterthoughts; they are integral to the integrity of our research and the safety of our laboratories and communities. This guide provides a comprehensive, step-by-step framework for the responsible disposal of this halogenated heterocyclic compound, grounded in established safety protocols and regulatory standards.

Hazard Identification and Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its likely hazard profile by examining structurally analogous compounds, such as other chlorinated pyrimidines and pyrazoles.[1][2][3][4] This process of "hazard determination" is the first critical step in complying with federal and local regulations.[5]

Inferred Hazard Profile:

Hazard CategoryClassificationRationale and Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Likely Harmful or ToxicPyrimidine and pyrazole derivatives can be harmful if swallowed, in contact with skin, or if inhaled.[1][2][4] Assume the compound is toxic and minimize all routes of exposure.
Skin Corrosion/Irritation Causes Skin IrritationHalogenated organic compounds frequently cause skin irritation.[3][6] Avoid all direct skin contact.
Serious Eye Damage/Irritation Causes Serious Eye IrritationAs with most chemical powders, this compound is expected to be a serious eye irritant.[3][6]
Environmental Hazards Potentially Harmful to Aquatic LifeHalogenated organic compounds can be persistent and harmful to the environment.[7][8] Discharge into the environment must be strictly avoided.[9][10]

This initial characterization dictates that this compound must be treated as hazardous waste .

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, a stringent PPE protocol is non-negotiable. The causality is clear: to prevent harmful exposure, we must establish physical barriers between the researcher and the chemical.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[11][12]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) that are compatible with chlorinated organic compounds. Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A flame-retardant lab coat is mandatory. For larger quantities or in case of a spill, impervious clothing and boots may be necessary.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation.[10] If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[11]

Waste Segregation and Storage: Preventing Unwanted Reactions

The principle of segregating incompatible wastes is a cornerstone of laboratory safety.[13][14] Improper mixing can lead to violent chemical reactions, generating heat, toxic gases, or even explosions.

Protocol for this compound Waste:

  • Designate a Specific Waste Container: Use a clearly labeled, sealable container made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene or glass).

  • Isolate from Incompatibles: Store the waste container away from:

    • Strong Oxidizing Agents: To prevent exothermic and potentially explosive reactions.[10][12]

    • Strong Acids: To avoid potential reactions and degradation.[12]

    • Bases: To prevent unwanted reactions.[14]

  • Maintain a Closed System: Keep the waste container tightly closed when not in use to prevent the release of vapors and contamination.[13]

  • Utilize Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a spill pallet or bermed area) to contain any potential leaks.[14]

Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a logical sequence for the safe disposal of this compound from the point of generation to final removal.

Step 1: Waste Classification and Collection
  • At the Bench: As soon as the waste is generated (e.g., residual solid, contaminated consumables like weigh paper or gloves), it must be immediately identified as hazardous.

  • Collection: Place the waste directly into the designated, labeled hazardous waste container located in a satellite accumulation area near the point of generation.[13]

Step 2: Container Labeling

Proper labeling is a critical regulatory requirement that ensures safety and compliance.[14][15] The label must be unambiguous and contain the following information:

  • The words "Hazardous Waste "

  • Full Chemical Name: "Waste this compound"

  • Accumulation Start Date (the date the first drop of waste enters the container)

  • Associated Hazards (e.g., "Toxic," "Irritant")

Step 3: Decontamination of Empty Containers

Improperly cleaned containers can pose a significant risk.[16]

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.

  • Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in a separate, appropriately labeled container for halogenated organic solvent waste.

  • Container Disposal: Once decontaminated, the container can be disposed of as non-hazardous waste, or recycled, depending on institutional and local regulations.

Step 4: Final Disposal via a Licensed Contractor

Under regulations such as the Resource Conservation and Recovery Act (RCRA), the ultimate disposal of hazardous waste must be handled by professionals.[15]

  • Engage a Professional Service: Your institution's Environmental Health & Safety (EHS) office will have a contract with a licensed hazardous waste disposal company.[5]

  • Incineration: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration, which ensures complete destruction of the molecule.[17] This process prevents the compound from entering soil or waterways.

  • Manifest and Record Keeping: Ensure that all waste is tracked using a hazardous waste manifest from the point of generation to its final disposal facility.[13] Maintain these records as required by law.

The following diagram illustrates the decision-making process for proper disposal.

G start Waste Generated (this compound) ppe_check Is appropriate PPE being worn? (Goggles, Gloves, Lab Coat) start->ppe_check hazard_id Classify as Hazardous Waste ppe_check->hazard_id Yes stop STOP! Consult EHS before proceeding. ppe_check->stop No collect Place in designated, labeled waste container hazard_id->collect segregate Store in Satellite Accumulation Area Away from incompatibles collect->segregate spill_check Is there a spill? segregate->spill_check spill_protocol Follow Spill Protocol: 1. Evacuate 2. Alert EHS 3. Contain with inert absorbent spill_check->spill_protocol Yes transfer Transfer to Central Accumulation Area (Managed by EHS) spill_check->transfer No spill_protocol->transfer disposal Dispose via Licensed Contractor (High-Temperature Incineration) transfer->disposal document Complete Hazardous Waste Manifest & Maintain Records disposal->document

Caption: Disposal workflow for this compound.

Trustworthiness and Self-Validation

This protocol is a self-validating system because it is built on the universal principles of chemical safety and hazardous waste management mandated by regulatory bodies like the EPA.[5][13][15] By following these steps—from hazard identification and PPE use to proper segregation and professional disposal—you create a chain of custody and a documented trail that ensures compliance and minimizes risk at every stage. Regular training and adherence to your institution's specific Chemical Hygiene Plan are essential to maintaining this system of safety.

References

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from AEG Environmental website: [Link]

  • United States Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from EPA.gov: [Link]

  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from Crystal Clean website: [Link]

  • National Center for Biotechnology Information. 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. Retrieved from PubChem: [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from Axonator: [Link]

  • United States Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from EPA.gov: [Link]

  • A-Chem. (2023, June 26). 2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET. Retrieved from A-Chem: [Link]

  • European Chemicals Agency. Substance Information - 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. Retrieved from ECHA: [Link]

  • National Center for Biotechnology Information. 2-Chloro-5-methylpyrimidine. Retrieved from PubChem: [Link]

  • National Center for Biotechnology Information. 2-Chloro-5-methylpyrimidin-4-amine. Retrieved from PubChem: [Link]

  • National Center for Biotechnology Information. 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoro-meth-yl)pyrimidine. Retrieved from PubMed: [Link]

  • Google Patents. US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • ScienceDirect. Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. Retrieved from ScienceDirect: [Link]

  • National Center for Biotechnology Information. 2-Chloro-5-methylpyrimidin-4-ol. Retrieved from PubChem: [Link]

  • Desotec. Removing Halogenated Organic Compounds: A Guide to Solutions. Retrieved from Desotec: [Link]

  • Agriculture and Environment Research Unit, University of Hertfordshire. 2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenol. Retrieved from AERU: [Link]

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A Senior Application Scientist's Guide to Handling 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and handling guide for 2-Chloro-5-(1-methyl-1H-pyrazol-4-YL)pyrimidine. In the fast-paced world of drug discovery and development, ensuring the safety of our researchers is paramount. This guide moves beyond a simple checklist, offering a deep dive into the why behind each recommendation. My goal is to empower you with the knowledge to handle this and similar chemical entities with the highest degree of safety and confidence. The following protocols are grounded in established safety principles for handling chlorinated pyrimidine and pyrazole derivatives.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the structural motifs—a chlorinated pyrimidine and a pyrazole ring—are common in chemical libraries. Therefore, we will proceed with a conservative approach, treating this compound with the caution warranted for related hazardous substances. Structurally similar compounds are known to cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3]

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is critical. Based on data from analogous compounds, we must assume that this compound presents the following risks:

  • Skin Irritation: Chlorinated organic compounds can be irritants upon dermal contact.[1][3][4]

  • Serious Eye Damage/Irritation: The eyes are particularly vulnerable, and contact can lead to significant injury.[1][2][4]

  • Respiratory Tract Irritation: If inhaled, especially as a fine powder or aerosol, the compound may irritate the respiratory system.[2][4][5]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern with related chemical structures.[1][3]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

Your PPE is the critical barrier between you and potential exposure. The selection of appropriate PPE is contingent on the specific procedure being performed.[6] Always inspect your PPE for damage before each use.[7]

Table 1: Recommended PPE for Handling this compound

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical splash goggles & full-face shieldDouble-gloving with chemical-resistant gloves (e.g., Nitrile)Fully-buttoned lab coatWork within a certified chemical fume hood. If not possible, a NIOSH-approved N95 respirator is mandatory.[8]
Solution Preparation Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile, Butyl rubber)Fully-buttoned lab coatWork within a certified chemical fume hood.
Reaction Monitoring/Workup Chemical splash gogglesChemical-resistant glovesFully-buttoned lab coatWork within a certified chemical fume hood.
Large-Scale Operations (>10g) Chemical splash goggles & full-face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber) over inner nitrile glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles & full-face shieldHeavy-duty chemical-resistant glovesChemical-resistant overalls or apronNIOSH-approved respirator with organic vapor and particulate cartridges.
Procedural Guidance: Integrating Safety into Your Workflow

Safe handling is an active process that begins before you even open the container.

  • Ventilation is Key: All operations involving this compound, especially the handling of solids and the preparation of solutions, must be conducted in a properly functioning chemical fume hood.[6][9] This is your primary engineering control to minimize inhalation exposure.

  • Emergency Equipment Check: Before starting, verify the location and operational status of the nearest safety shower and eyewash station.[10] Ensure a spill kit is readily accessible.

  • Avoid Clutter: Maintain a clean and organized workspace to prevent accidental spills and to ensure unimpeded movement in an emergency.

A. Weighing the Solid Compound:

  • Don the appropriate PPE as outlined in Table 1. This includes double-gloving.[8]

  • Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure to contain any airborne dust.

  • Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.

  • After weighing, carefully close the primary container.

  • Wipe down the spatula and the weighing vessel with a solvent-moistened cloth (e.g., ethanol or isopropanol) before removing them from the hood. Dispose of the cloth in the designated solid hazardous waste container.

B. Preparing a Solution:

  • With the weighed compound inside the fume hood, add the solvent slowly to the flask or beaker.

  • If the dissolution is exothermic, add the solvent portion-wise and allow the mixture to cool.

  • Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and hazard pictograms.

Spill and Waste Management: A Plan for the Unexpected

Accidents can happen, but with proper preparation, their impact can be minimized.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE for spill response (see Table 1).

  • Containment: For liquid spills, contain the material using an inert absorbent like vermiculite or sand.[6] For solid spills, gently cover with an absorbent material to prevent it from becoming airborne.

  • Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontamination: Clean the spill area with soap and water, followed by a solvent rinse if appropriate. All cleaning materials must be disposed of as hazardous waste.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weighing paper, and absorbent materials, must be disposed of in a clearly labeled, sealed hazardous waste container.[5]

  • Follow Regulations: Adhere strictly to your institution's and local environmental regulations for chemical waste disposal.[4][11] Never dispose of this chemical down the drain.[12][13]

Decision Flowchart for PPE Selection

The following diagram illustrates the logical process for selecting the correct level of personal protective equipment.

PPE_Decision_Workflow PPE Selection for Handling this compound start Start: Assess Task task_type What is the scale and nature of the task? start->task_type solid_handling Handling Solid (e.g., Weighing)? task_type->solid_handling Small Scale (<10g) spill_cleanup Spill Cleanup? task_type->spill_cleanup Emergency/ Spill solution_handling Handling Solution? solid_handling->solution_handling No ppe_solid Required PPE: - Chemical Goggles + Face Shield - Double Nitrile Gloves - Lab Coat - Fume Hood / N95 Respirator solid_handling->ppe_solid Yes ppe_solution Required PPE: - Chemical Goggles - Nitrile/Butyl Gloves - Lab Coat - Fume Hood solution_handling->ppe_solution Yes end_procedure Proceed with Caution solution_handling->end_procedure No (Review Task) ppe_spill Required PPE: - Goggles + Face Shield - Heavy-Duty Gloves - Chemical Apron/Overalls - Respirator (Organic Vapor + Particulate) spill_cleanup->ppe_spill ppe_solid->end_procedure ppe_solution->end_procedure ppe_spill->end_procedure

Caption: PPE Selection Workflow Diagram

Your safety is integral to successful research. By understanding the hazards, selecting the appropriate PPE, and adhering to safe handling procedures, you create an environment where science can thrive. If you ever have any doubts about a procedure, pause and consult with your institution's Environmental Health and Safety (EHS) department.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • 2-Chloro-4-methylpyrimidine | C5H5ClN2. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Fisher Scientific. [Link]

  • 2-Chloro-5-pyrimidinol | C4H3ClN2O. PubChem, National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]

  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. Utah State University. [Link]

  • Safety Data Sheet - 2-Chloro-4-methylpyrimidine, 98%. Fisher Scientific. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.